Desmethylsertraline
Description
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPXSILJHWNFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91797-58-9 | |
| Record name | 91797-58-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Desmethylsertraline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant sertraline (B1200038). This document details the prevalent synthetic routes, purification strategies, and includes experimental protocols and quantitative data to support research and development activities.
Introduction
This compound, also known as norsertraline, is the major metabolite of sertraline, formed primarily through N-demethylation in the liver. While it is a less potent serotonin (B10506) reuptake inhibitor than its parent compound, its study is crucial for understanding the overall pharmacological profile of sertraline. The chemical synthesis of this compound is essential for obtaining pure standards for analytical and pharmacological research, as well as for exploring its potential as a chemical intermediate.
The most common and industrially relevant synthetic pathway to enantiomerically pure (1S,4S)-desmethylsertraline commences with the racemic starting material, (±)-sertralone. The synthesis involves a stereoselective approach, where a racemic mixture of the amine is prepared and subsequently resolved to isolate the desired enantiomer.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reductive amination of (±)-sertralone. This process yields a mixture of cis and trans diastereomers of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, which is then subjected to purification to isolate the desired cis-(1S,4S) enantiomer.
Reductive Amination of (±)-Sertralone
The initial step is the reaction of (±)-sertralone with a source of ammonia (B1221849) in the presence of a reducing agent. This reaction proceeds through an imine intermediate which is then reduced to the primary amine.
Experimental Protocol:
Objective: To synthesize a cis/trans mixture of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine from (±)-sertralone.
Reagents and Materials:
-
(±)-Sertralone
-
Ammonia source (e.g., ammonia in methanol, ammonium (B1175870) acetate)
-
Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd-C)
-
Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran (B95107) (THF))
-
Dehydrating agent (optional, e.g., molecular sieves or titanium(IV) isopropoxide)
-
Acid for pH adjustment (e.g., acetic acid)
-
Dichloromethane (B109758) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve (±)-sertralone in the chosen anhydrous solvent.
-
Add the ammonia source. If using ammonium acetate, it can be added directly. If using ammonia gas, it can be bubbled through the solution.
-
If a dehydrating agent is used, it should be added at this stage.
-
Stir the mixture at room temperature for a designated period to allow for imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent. If using sodium borohydride, it should be added portion-wise to control the exothermic reaction. For catalytic hydrogenation, the mixture is transferred to a hydrogenation apparatus.
-
After the addition of the reducing agent, allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or HPLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
Quantitative Data for Reductive Amination:
| Parameter | Value/Range |
| Typical Yield | 60-80% (crude mixture) |
| Cis:Trans Ratio | Varies depending on the reducing agent and conditions |
| Purity (crude) | Typically requires further purification |
Purification of this compound
The purification of the desired (1S,4S)-desmethylsertraline from the isomeric mixture is a critical step. The most effective method for this is stereoselective crystallization using a chiral resolving agent.
Stereoselective Crystallization
This technique relies on the formation of diastereomeric salts between the racemic amine and a chiral acid. The differing solubilities of these diastereomeric salts in a particular solvent system allow for the selective crystallization of one diastereomer.
Experimental Protocol:
Objective: To isolate enantiomerically pure (1S,4S)-desmethylsertraline from the cis/trans mixture.
Reagents and Materials:
-
Crude mixture of cis/trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine
-
Chiral resolving agent (e.g., D-(-)-mandelic acid)
-
Solvent system (e.g., ethanol, methanol, or a mixture of solvents)
-
Base for liberation of the free amine (e.g., sodium hydroxide (B78521) solution)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude amine mixture in the chosen solvent.
-
Add a stoichiometric amount of the chiral resolving agent (e.g., D-(-)-mandelic acid).
-
Heat the mixture to reflux to ensure complete dissolution of the salts.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can enhance crystal formation.
-
Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
To obtain the free amine, suspend the diastereomeric salt in a mixture of water and dichloromethane and basify with a sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.
Quantitative Data for Stereoselective Crystallization:
| Parameter | Value/Range |
| Typical Yield | 30-50% (based on the desired enantiomer in the crude mixture) |
| Enantiomeric Excess (e.e.) | >98% |
| Final Purity (HPLC) | >99% |
Alternative Synthesis Method: N-Demethylation of Sertraline
While the primary synthesis starts from sertralone, this compound can also be conceptually prepared by the N-demethylation of sertraline. The von Braun reaction, using cyanogen (B1215507) bromide, is a classical method for the demethylation of tertiary amines, although its application to secondary amines like sertraline is less common and can be harsh.
Conceptual Workflow:
-
Reaction: Sertraline is treated with cyanogen bromide (CNBr) to form an N-cyano intermediate.
-
Hydrolysis: The N-cyano intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield this compound.
Due to the hazardous nature of cyanogen bromide and the potential for side reactions, this method is less favored for preparative scale synthesis compared to the reductive amination route.
Experimental and Logical Workflow Diagrams
Synthesis of this compound from Sertralone
Caption: Synthetic workflow for this compound from sertralone.
Purification by Stereoselective Crystallization
Caption: Detailed workflow for purification via stereoselective crystallization.
Conclusion
This guide outlines the primary and most practical methods for the synthesis and purification of this compound. The reductive amination of (±)-sertralone followed by stereoselective crystallization stands as the most efficient route to obtain enantiomerically pure (1S,4S)-desmethylsertraline. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the reliable production of this important metabolite for further study.
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Desmethylsertraline
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylsertraline (DMS), also known as norsertraline, is the principal active N-demethylated metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1][2] Formed primarily through hepatic metabolism by cytochrome P450 enzymes, this compound circulates at higher plasma concentrations and possesses a significantly longer elimination half-life (approximately 66 hours) than its parent compound.[1][2] While its contribution to the overall clinical effect of sertraline is a subject of ongoing research, its distinct in vitro pharmacological profile warrants detailed examination. This guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its interactions with key molecular targets, supported by quantitative data, detailed experimental protocols, and clear visual diagrams.
Core Mechanism of Action: Monoamine Transporter Inhibition
This compound's primary mechanism of action is the inhibition of monoamine reuptake transporters. Unlike sertraline, which is highly selective for the serotonin transporter (SERT), this compound exhibits a more balanced, albeit less potent, profile as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2]
-
Serotonin Transporter (SERT): this compound is a weak but effective inhibitor of serotonin reuptake.[1] In vitro studies report its potency to be approximately 10- to 20-fold lower than that of sertraline.[1][3][4] One study using rat brain synaptosomes demonstrated a dose-dependent inhibition of [³H]-serotonin uptake with an IC₅₀ value of 0.63 μM.[1]
-
Norepinephrine (NET) and Dopamine (DAT) Transporters: this compound displays a notable affinity for both NET and DAT, distinguishing its profile from the more SERT-selective parent drug.[2] This broader spectrum of activity classifies it as an SNDRI, with a roughly 5.5-fold preference for inhibiting serotonin reuptake over catecholamine reuptake.[2]
Data Presentation: Monoamine Transporter Affinity
The following table summarizes the quantitative data for this compound's binding affinity (Ki) and inhibitory concentration (IC₅₀) at the three primary monoamine transporters.
| Target | Parameter | Value (nM) | Species/System | Reference |
| SERT | Ki | 76 | Human (recombinant) | [2] |
| IC₅₀ | 630 | Rat (brain synaptosomes) | [1] | |
| NET | Ki | 420 | Human (recombinant) | [2] |
| DAT | Ki | 440 | Human (recombinant) | [2] |
Interaction with Efflux Transporters: P-Glycoprotein (ABCB1)
This compound, along with its parent compound sertraline, demonstrates a high affinity for P-glycoprotein (P-gp), an important efflux transporter encoded by the ABCB1 gene.[3][4][5][6] P-gp is a key component of the blood-brain barrier, limiting the entry of various substrates into the central nervous system.[5][6] In vitro studies show that this compound stimulates P-gp ATPase activity in a concentration-dependent manner, indicating it is likely a substrate for this transporter.[5] Its affinity is comparable to that of verapamil, a well-known P-gp substrate and inhibitor.[5][6][7][8] This interaction is significant as it may influence the pharmacokinetics of co-administered drugs that are also P-gp substrates.[1]
Data Presentation: P-Glycoprotein (P-gp) Interaction
The kinetic parameters below quantify the interaction of this compound with human P-gp. The Vmax/Km ratio represents the intrinsic clearance and is a measure of the efficiency of the interaction.
| Compound | Km (μM) | Vmax (nmol/mg/min) | Intrinsic Clearance (Vmax/Km) | Reference |
| This compound | 6.5 | 9.3 | 1.4 min⁻¹ × 10⁻³ | [5] |
| Sertraline | 4.7 | 7.7 | 1.6 min⁻¹ × 10⁻³ | [5] |
| Verapamil (Control) | 8.7 | 14.8 | 1.7 min⁻¹ × 10⁻³ | [5] |
Other Molecular Targets
-
Sigma-1 (σ₁) Receptors: Sertraline is known to have a relatively high affinity for sigma-1 receptors.[9] While specific binding constants for this compound are not as widely reported, studies on SSRIs show a range of affinities for this receptor, with fluvoxamine (B1237835) having the highest, followed by sertraline.[10] It is plausible that this compound contributes to the overall sigma-1 receptor activity observed during sertraline treatment.
-
Cytochrome P450 (CYP) Enzymes: In vitro data suggests that this compound may act as a weak inhibitor of CYP3A4/5, though to a lesser extent than sertraline itself.[4] Sertraline is a known inhibitor of CYP2D6.[11] The metabolic interactions of this compound are complex and contribute to the drug-drug interaction profile of the parent compound.
Experimental Protocols
The quantitative data presented in this guide are derived from specific in vitro assays. The methodologies for these key experiments are detailed below.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This assay quantifies the affinity of a compound (this compound) for a specific transporter (e.g., SERT, NET, DAT) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human recombinant transporter of interest or from homogenized brain tissue (e.g., rat synaptosomes).[1][12]
-
Assay Incubation: In a 96-well plate, the prepared membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (this compound).[12][13]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.[12]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the transport of a neurotransmitter into a cell or synaptosome.
-
Cell/Synaptosome Preparation: Adherent cells stably expressing the transporter of interest (e.g., HEK-hSERT) are cultured in 96-well plates, or alternatively, synaptosomes are prepared from fresh brain tissue.[1][13][14]
-
Pre-incubation: The cells/synaptosomes are washed and pre-incubated for a short period with varying concentrations of the test compound (this compound) or vehicle control.
-
Uptake Initiation: The uptake reaction is initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-Serotonin).[1][13]
-
Uptake Termination: After a defined incubation period (e.g., 1-3 minutes at room temperature or 37°C), the uptake is rapidly terminated by washing the wells with ice-cold buffer to remove the extracellular radiolabeled substrate.[13][15]
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity, representing the amount of transported neurotransmitter, is quantified using a scintillation counter.[13][15]
-
Data Analysis: The amount of uptake in the presence of the inhibitor is compared to the control (vehicle only) to determine the percent inhibition. An IC₅₀ value is calculated from the resulting concentration-response curve.
Protocol 3: P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines if a compound is a substrate or inhibitor of P-gp by measuring its effect on the transporter's ATP hydrolysis activity. P-gp substrates typically stimulate ATPase activity.
-
Membrane Preparation: Commercially available membranes from insect or mammalian cells overexpressing human P-gp are used.[6]
-
Assay Reaction: The P-gp membranes are incubated at 37°C in an assay buffer containing ATP and varying concentrations of the test compound (this compound). Verapamil is often used as a positive control.[6]
-
Measurement of Phosphate (B84403): The enzymatic reaction (ATP hydrolysis) releases inorganic phosphate (Pi). The reaction is stopped, and the amount of Pi generated is measured, often using a colorimetric method (e.g., based on malachite green).[6]
-
Data Analysis: The concentration-dependent stimulation of ATPase activity is plotted. The data are fitted to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum rate of ATP hydrolysis) and Km (substrate concentration at half-maximal velocity).[6]
Protocol 4: CYP450 Inhibition Assay
This assay assesses the potential of a compound to cause drug-drug interactions by inhibiting the activity of specific CYP enzymes.
-
Incubation System: Human liver microsomes (HLMs) or recombinant human CYP enzymes are used as the enzyme source.[16]
-
Assay Reaction: The enzyme source is incubated at 37°C with a specific probe substrate for the isoform of interest (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, dextromethorphan (B48470) for CYP2D6), the NADPH-generating system (cofactor), and a range of concentrations of the test compound (this compound).[16][17]
-
Metabolite Quantification: The reaction is terminated (e.g., by adding acetonitrile). The formation of the specific metabolite from the probe substrate is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to that of a vehicle control. A concentration-response curve is generated to determine the IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the enzyme's activity.[16]
Conclusion
In vitro, this compound presents a distinct pharmacological profile compared to its parent drug, sertraline. Its primary mechanism of action is the inhibition of monoamine transporters, but it functions as a more balanced serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) rather than a selective SERT inhibitor.[2] Furthermore, it demonstrates a high affinity for the P-glycoprotein (ABCB1) efflux transporter, suggesting it is a substrate and potentially a modulator of this key blood-brain barrier protein.[5][6][7][8] While it also interacts with sigma-1 receptors and CYP450 enzymes, its most characterized in vitro actions are centered on its broader effects on monoamine transport. These findings are crucial for drug development professionals and researchers seeking to understand the complete pharmacological footprint of sertraline and the potential contributions of its primary active metabolite.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sertraline and Its Metabolite this compound, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sertraline and its metabolite this compound, but not bupropion or its three major metabolites, have high affinity for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sertraline and its metabolite this compound, but not bupropion or its three major metabolites, have high affinity for P-glycoprotein. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Sertraline - Wikipedia [en.wikipedia.org]
- 10. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP2D6 inhibition in patients treated with sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Glutamate uptake assay [bio-protocol.org]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. CYP2D6 Activity Assay Kit (Fluorometric) (ab211078) is not available | Abcam [abcam.com]
Pharmacokinetics of Desmethylsertraline in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of desmethylsertraline, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), in various animal models. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental processes to support further research and drug development efforts.
Introduction
This compound, also known as norsertraline, is the major N-demethylated metabolite of sertraline.[1] While it is a pharmacologically active compound, its potency as a serotonin reuptake inhibitor is significantly lower than that of its parent drug, sertraline.[2][3] However, due to its prolonged half-life and tendency to accumulate in plasma and brain tissue, understanding the pharmacokinetic profile of this compound is crucial for a complete characterization of the overall pharmacological and toxicological effects of sertraline administration.[4][5] This guide focuses on the pharmacokinetic parameters of this compound in commonly used animal models in preclinical research.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound in various animal models. It is important to note that much of the existing data is derived from studies where sertraline was the administered compound, and this compound was measured as a metabolite. Data on the direct administration of this compound is limited.
Table 1: Pharmacokinetic Parameters of this compound Following Sertraline Administration in Rats
| Parameter | Value | Species/Strain | Route of Administration of Sertraline | Notes | Reference |
| Plasma AUC Ratio (this compound/Sertraline) | 0.66 - 2.70 | Rat | Oral & Intravenous | Ratio is dependent on the route of administration. | [6] |
| Brain Concentration | Higher than sertraline at ≥ 8 hours post-dose | Rat | Subcutaneous Injection | Indicates significant brain penetration and accumulation. | [5] |
| Elimination Half-life (t½) | ~5 hours (for Sertraline) | Rat | Not Specified | Half-life of this compound is expected to be longer. | [7] |
| Volume of Distribution (Vd) of Sertraline | ~25 L/kg | Rat | Not Specified | Suggests extensive tissue distribution of the parent drug. | [6] |
Table 2: Pharmacokinetic Parameters of this compound Following Sertraline Administration in Mice
| Parameter | Value | Species/Strain | Route of Administration of Sertraline | Notes | Reference |
| Brain Concentration | Higher than sertraline within 7 hours post-dose | Mouse | Subcutaneous Injection | Suggests rapid brain uptake and accumulation. | [5] |
| Elimination Half-life (t½) of Sertraline | ~2.5 hours | Mouse | Not Specified | Half-life of this compound is likely longer. | [7] |
Table 3: Pharmacokinetic Parameters of this compound Following Sertraline Administration in Dogs
| Parameter | Value | Species/Strain | Route of Administration of Sertraline | Notes | Reference |
| Plasma AUC Ratio (this compound/Sertraline) | 0.66 - 2.70 | Dog | Oral & Intravenous | Ratio is dependent on the route of administration. | [6] |
| Elimination Half-life (t½) of Sertraline | ~5 hours | Dog | Not Specified | This compound half-life is expected to be longer. | [7] |
| Volume of Distribution (Vd) of Sertraline | ~25 L/kg | Dog | Not Specified | Indicates extensive tissue distribution. | [6] |
Experimental Protocols
This section details generalized methodologies for conducting pharmacokinetic studies of this compound in animal models, based on established practices for sertraline and other small molecules.
Animal Models and Husbandry
-
Species: Male Wistar or Sprague-Dawley rats, C57BL/6 mice, and Beagle dogs are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[8] Acclimatization to the facility for at least one week prior to the experiment is essential.
Drug Administration
3.2.1. Oral Administration (Gavage)
-
Preparation of Dosing Solution: this compound hydrochloride can be dissolved in a suitable vehicle such as distilled water or a 0.5% methylcellulose (B11928114) solution.
-
Dose Calculation: The volume to be administered is calculated based on the animal's body weight (e.g., 5-10 mL/kg for rats).
-
Procedure:
-
The animal is gently restrained.
-
A gavage needle of appropriate size is measured externally from the tip of the animal's nose to the last rib to determine the correct insertion length.
-
The gavage needle is carefully inserted into the esophagus, and the dosing solution is administered slowly.
-
3.2.2. Intravenous Administration
-
Preparation of Dosing Solution: A sterile, isotonic solution of this compound for intravenous injection is prepared.
-
Dose Calculation: The injection volume is based on the animal's body weight (e.g., 1-2 mL/kg for rats).
-
Procedure:
-
For rats and mice, the lateral tail vein is typically used. The area may be warmed to facilitate vasodilation.
-
The dosing solution is injected slowly using a sterile syringe and needle.
-
Sample Collection
3.3.1. Blood Sampling
-
Route: Blood samples can be collected via the tail vein, saphenous vein, or retro-orbital sinus in rodents. For terminal studies, cardiac puncture can be performed under deep anesthesia.
-
Time Points: A typical sampling schedule for a pharmacokinetic study would include pre-dose (0 h) and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
3.3.2. Brain Tissue Sampling
-
At the desired time points, animals are euthanized, and brains are rapidly excised.
-
The brain tissue is rinsed with cold saline, blotted dry, weighed, and then homogenized in a suitable buffer.
-
The brain homogenate is stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying this compound in biological matrices.
-
Sample Preparation:
-
Plasma: Protein precipitation is a common method. A volume of cold acetonitrile (B52724) (e.g., 3 volumes) containing an internal standard is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Brain Homogenate: Similar to plasma, protein precipitation with acetonitrile can be used.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Metabolic Pathway of Sertraline to this compound and Further Metabolism
Experimental Workflow for a Pharmacokinetic Study
Conclusion
The pharmacokinetic profile of this compound in animal models is characterized by its significant presence in both plasma and brain tissue following the administration of sertraline. Its long half-life contributes to its accumulation with repeated dosing of the parent drug. While comprehensive pharmacokinetic data from direct administration of this compound is not widely available, the methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the role of this major metabolite in the overall pharmacology of sertraline. Future research focusing on the intrinsic pharmacokinetic properties of this compound will be invaluable for a more complete understanding of its contribution to both the therapeutic effects and potential adverse events associated with sertraline treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of this compound with sertraline as a monoamine uptake inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Technical Guide to Desmethylsertraline Permeability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant sertraline (B1200038), exhibits significant interaction with the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability, drawing from in vitro and in vivo studies. While direct quantitative permeability data such as apparent permeability coefficients (Papp) and brain-to-plasma unbound concentration ratios (Kp,uu) remain to be fully elucidated in publicly available literature, existing research strongly indicates that this compound's brain penetration is significantly modulated by the P-glycoprotein (P-gp) efflux transporter. This guide synthesizes available quantitative data, details relevant experimental protocols, and presents visual workflows to aid researchers in the ongoing investigation of this centrally active metabolite.
Introduction
The efficacy of centrally acting pharmaceuticals is contingent upon their ability to traverse the highly selective blood-brain barrier. This compound, a pharmacologically active metabolite of sertraline, demonstrates a complex interplay with this critical biological interface. Understanding the mechanisms governing its entry into and efflux from the central nervous system is paramount for optimizing therapeutic strategies and predicting potential drug-drug interactions. This document serves as a technical resource, consolidating key findings and methodologies pertinent to the study of this compound's BBB permeability.
Quantitative Data on this compound-BBB Interaction
Quantitative assessment of this compound's interaction with BBB transporters is crucial for predicting its brain exposure. The primary data available pertains to its high affinity for the P-glycoprotein (P-gp) efflux transporter, a key gatekeeper at the BBB.
Table 1: In Vitro P-glycoprotein (P-gp) Interaction Parameters [1]
| Compound | Assay Type | Parameter | Value |
| This compound | P-gp ATPase Assay | Vmax/Km (min⁻¹ x 10⁻³) | 1.4 |
| Sertraline | P-gp ATPase Assay | Vmax/Km (min⁻¹ x 10⁻³) | 1.6 |
| Verapamil (Control) | P-gp ATPase Assay | Vmax/Km (min⁻¹ x 10⁻³) | 1.7 |
This data indicates that this compound has a high affinity for P-gp, comparable to the known P-gp substrate verapamil, suggesting it is actively effluxed from the brain.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. The following sections outline key experimental protocols relevant to the study of this compound's BBB permeability.
In Vitro P-glycoprotein (P-gp) ATPase Assay
This assay determines the interaction of a test compound with P-gp by measuring the compound-stimulated ATP hydrolysis.
Objective: To quantify the affinity of this compound for the P-gp transporter.
Materials:
-
Human P-gp-rich membranes
-
This compound
-
ATP
-
Phosphate (B84403) detection reagent
-
Verapamil (positive control)
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing P-gp membranes, the test compound (this compound) at various concentrations, and a buffer solution.
-
Initiate the reaction by adding ATP.
-
Incubate the mixture at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric assay.
-
Calculate the rate of ATP hydrolysis at each compound concentration.
-
Determine the Michaelis-Menten kinetic parameters (Vmax and Km) to quantify the affinity of the compound for P-gp.[1]
In Vitro BBB Permeability Assay (MDCK-MDR1 Transwell Assay)
This assay is a standard method to assess the potential of a compound to cross the BBB and to determine if it is a substrate of efflux transporters like P-gp.
Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound across a cell monolayer expressing P-gp.
Materials:
-
MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)
-
Transwell inserts
-
Culture medium
-
This compound
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS for quantification
Protocol:
-
Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Verify monolayer integrity by measuring transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Apical to Basolateral (A-B) Permeability: Add this compound to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add this compound to the basolateral chamber and collect samples from the apical chamber at specified time points.
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C0 is the initial drug concentration
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.
In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination
This in vivo study measures the distribution of a compound between the brain and plasma at a specific time point.
Objective: To determine the extent of this compound accumulation in the brain relative to plasma.
Materials:
-
Rodent model (e.g., rats, mice)
-
This compound
-
LC-MS/MS for quantification
-
Brain homogenization equipment
Protocol:
-
Administer this compound to the animals via a relevant route (e.g., intravenous, oral).
-
At a predetermined time, collect blood samples and immediately harvest the brains.
-
Separate plasma from the blood samples.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from the plasma and brain homogenate samples.
-
Quantify the concentration of this compound in both matrices using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp): Kp = Cbrain / Cplasma Where:
-
Cbrain is the concentration in the brain homogenate
-
Cplasma is the concentration in plasma
-
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in brain tissue (fu,brain) and plasma (fu,plasma) needs to be determined, typically through equilibrium dialysis. Kp,uu = Kp * (fu,plasma / fu,brain)
LC-MS/MS Quantification of this compound
Accurate quantification of this compound in biological matrices is essential for all permeability studies.
Objective: To develop a sensitive and specific method for the quantification of this compound.
Method:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma or brain homogenate.
-
Chromatography: Reversed-phase HPLC with a C18 column.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Use of a stable isotope-labeled internal standard for accurate quantification.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols and the logical relationship of P-gp in mediating this compound's BBB transport.
In Silico Modeling
In the absence of direct experimental data, in silico models can provide valuable predictions of BBB permeability. These models typically use physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and hydrogen bond count to predict the logBB (the logarithm of the brain-to-plasma concentration ratio). While specific in silico predictions for this compound were not found in the reviewed literature, its physicochemical properties can be used as input for various predictive models to estimate its passive diffusion potential across the BBB. However, these models may not fully account for active transport processes, which, as the data suggests, are significant for this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a substrate for the P-glycoprotein efflux transporter at the blood-brain barrier, which likely limits its net penetration into the central nervous system. While in vivo studies confirm its presence in the brain, a complete quantitative understanding of its BBB permeability is still lacking.
Future research should focus on:
-
Direct quantification of Papp and efflux ratio for this compound in well-characterized in vitro BBB models (e.g., MDCK-MDR1, primary brain endothelial cells).
-
Determination of the in vivo Kp,uu,brain of this compound to understand the net result of passive diffusion and active transport.
-
Investigation of potential interactions with other BBB transporters , both influx and efflux, to build a more complete picture of its brain disposition.
-
Development of validated in silico models that incorporate P-gp substrate liability to more accurately predict the BBB penetration of this compound and similar compounds.
A thorough understanding of these parameters will be instrumental in refining our knowledge of sertraline's overall pharmacological profile and in the development of future CNS-active drugs.
References
A Comparative In Vivo Analysis of Sertraline and its Primary Metabolite, Desmethylsertraline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the in vivo activity of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038) and its principal active metabolite, desmethylsertraline. While this compound is present in significant concentrations in plasma and brain tissue following sertraline administration, its contribution to the overall pharmacological effect of sertraline is a subject of ongoing research. This document synthesizes key findings on their comparative potency, pharmacokinetics, and effects on central serotonergic systems. Detailed experimental protocols for seminal in vivo assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.
Introduction
Sertraline is a widely prescribed antidepressant that primarily functions by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2] It is extensively metabolized in the liver, primarily through N-demethylation by cytochrome P450 enzymes (notably CYP2B6), to form this compound.[3][4] This metabolite exhibits a significantly longer half-life than its parent compound and accumulates to higher steady-state concentrations in both plasma and brain tissue.[5][6] Despite its prolonged presence, this compound's potency as a serotonin reuptake inhibitor is considerably lower than that of sertraline.[7][8] This guide aims to dissect the in vivo pharmacological profiles of both compounds to clarify the role of this compound in the therapeutic and side-effect profile of sertraline.
Comparative Pharmacodynamics and Potency
The primary mechanism of action for sertraline is the high-affinity blockade of the serotonin transporter (SERT). This compound also targets SERT but with substantially reduced potency.
Monoamine Transporter Binding Affinity
In vitro binding assays have established the relative affinities of sertraline and this compound for the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Sertraline | ~3 | - | - |
| This compound | 76 | 420 | 440 |
Table 1: Comparative in vitro binding affinities (Ki) of sertraline and this compound for monoamine transporters.[8]
As indicated in Table 1, this compound is approximately 25-fold less potent than sertraline at SERT.[8] However, it displays a more balanced, albeit weak, inhibitory profile across the three major monoamine transporters, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[8]
In Vivo Potency and Efficacy
In vivo studies in animal models confirm the reduced potency of this compound compared to sertraline in modulating the central serotonergic system.
| Parameter | Sertraline | This compound | Species | Reference |
| ED50 for Inhibition of Dorsal Raphe Firing | 52 µg/kg (i.v.) | >1000 µg/kg (i.v.) | Rat | [7] |
| Effect on Extracellular 5-HT in Striatum | Dose-dependent increase | No effect | Rat | [7] |
| Antagonism of p-Chloroamphetamine-induced 5-HT Depletion | More potent | Less potent | Rat | [9] |
| Antagonism of p-Chloroamphetamine-induced 5-HT Depletion | Potent | Almost as potent | Mouse | [9] |
Table 2: Comparative in vivo potency and efficacy of sertraline and this compound.
As summarized in Table 2, sertraline effectively suppresses the firing of serotonergic neurons in the dorsal raphe nucleus and elevates extracellular serotonin levels in a dose-dependent manner. In stark contrast, this compound shows no significant effect on these parameters in rats, even at doses nearly 20 times higher than the effective dose of sertraline.[7] Interestingly, while less potent in rats, this compound was found to be almost as potent as sertraline in mice at antagonizing the depletion of brain serotonin by p-chloroamphetamine (PCA).[9] This suggests potential species-specific differences in its activity or metabolism. Despite its lower potency, this compound does produce a decrease in the brain concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), indicating some level of SERT inhibition in vivo.[9]
Comparative Pharmacokinetics
The pharmacokinetic profiles of sertraline and this compound differ significantly, particularly in their elimination half-lives.
| Parameter | Sertraline | This compound | Reference |
| Elimination Half-life (t1/2) | ~26 hours | 62-104 hours | [6][8] |
| Peak Plasma Concentration (Tmax) | 4-10 hours | 8-10 hours | [6][10] |
| Plasma Protein Binding | ~98% | - | [10] |
| Brain Accumulation | Lower | Higher (at steady state) | [5][9] |
| P-glycoprotein (P-gp) Substrate | Yes | Yes | [10] |
Table 3: Comparative pharmacokinetic parameters of sertraline and this compound.
The most notable difference is the substantially longer half-life of this compound, which is approximately 2.5 times that of sertraline.[4] This leads to its accumulation in the body, with steady-state plasma and brain concentrations often exceeding those of the parent drug following chronic sertraline administration.[5][6] Both compounds are also substrates for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which may influence their central nervous system penetration.[10]
Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to characterize the activity of sertraline and this compound.
In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Workflow for in vivo microdialysis experiment.
Electrophysiological Recording of Dorsal Raphe Neuron Firing
This technique measures the firing rate of serotonergic neurons in the dorsal raphe nucleus, a key area for regulating serotonin release.
Workflow for dorsal raphe neuron firing recording.
p-Chloroamphetamine (PCA)-Induced Serotonin Depletion Assay
This assay assesses a compound's ability to block SERT in vivo by preventing the PCA-induced depletion of brain serotonin.
Workflow for PCA-induced serotonin depletion assay.
Signaling Pathways
The therapeutic effects of SSRIs like sertraline are not solely due to the acute increase in synaptic serotonin. They also involve long-term adaptive changes in downstream signaling pathways.
Downstream Signaling Cascade of SERT Inhibition
Chronic blockade of SERT leads to a cascade of intracellular events that are thought to underlie the therapeutic effects of SSRIs.
SERT inhibition downstream signaling pathway.
Conclusion
The available in vivo data consistently demonstrate that this compound is a significantly less potent inhibitor of serotonin reuptake than its parent compound, sertraline.[7] In rodent models, its direct contribution to the acute blockade of central 5-HT reuptake appears to be negligible.[7] However, due to its very long half-life and subsequent accumulation in the brain, a role for this compound in the prolonged therapeutic effects or side-effect profile of chronic sertraline treatment cannot be entirely dismissed.[5][9] The observed species-specific differences in potency further highlight the need for careful consideration when extrapolating preclinical findings to human clinical scenarios.[9] Future research should aim to further elucidate the chronic effects of this compound, particularly at the higher concentrations achieved during long-term sertraline therapy, and to explore its weaker interactions with norepinephrine and dopamine transporters. This will provide a more complete picture of the overall pharmacological profile of sertraline treatment.
References
- 1. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Comparison of this compound with sertraline as a monoamine uptake inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Desmethylsertraline's Affinity for the Serotonin Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of desmethylsertraline, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), for the serotonin transporter (SERT). This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the associated molecular signaling pathways.
Quantitative Binding Affinity Data
This compound exhibits a significantly lower binding affinity for the serotonin transporter (SERT) compared to its parent compound, sertraline. While sertraline is a potent and selective serotonin reuptake inhibitor, this compound demonstrates a more balanced but considerably weaker inhibitory profile across monoamine transporters.
The binding affinity of a compound is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the available receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Transporter | Kᵢ (nM) |
| This compound | Serotonin (SERT) | 76 [1] |
| Norepinephrine (NET) | 420[1] | |
| Dopamine (DAT) | 440[1] | |
| Sertraline | Serotonin (SERT) | 3 [1] |
Table 1: Comparative binding affinities of this compound and sertraline for monoamine transporters.
As illustrated in Table 1, this compound's affinity for SERT is approximately 25-fold lower than that of sertraline. In vitro studies have reported that this compound is 10- to 20-fold less potent at blocking serotonin reuptake.[2] Some reports even suggest it is up to 50-fold weaker than sertraline in this regard.[3] This reduced potency at SERT is a key factor in its pharmacological profile.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity (Ki) of this compound for the serotonin transporter is typically performed using a radioligand competition binding assay. This method measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor (SERT).
Materials
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human serotonin transporter (hSERT), such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.
-
Radioligand: A high-affinity SERT radioligand, commonly [³H]Citalopram or [³H]Paroxetine.
-
Competitor: this compound hydrochloride.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as 120 mM NaCl and 5 mM KCl to mimic physiological conditions.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Instrumentation: A liquid scintillation counter to measure radioactivity.
Procedure
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing hSERT to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of approximately 5-20 µg per well.
-
-
Competition Assay:
-
In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of competitor concentrations.
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value, e.g., 1 nM [³H]Citalopram), and the cell membrane suspension.
-
Non-specific Binding Wells: Add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to saturate the specific binding sites, followed by the radioligand and cell membranes.
-
Competitor Wells: Add serial dilutions of this compound (e.g., ranging from 10⁻¹⁰ M to 10⁻⁵ M), the radioligand, and the cell membranes.
-
-
Incubation:
-
Incubate the plate at a controlled temperature, typically room temperature (around 25°C) or 37°C, for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for SERT.
-
Signaling Pathways and Experimental Workflows
The inhibition of the serotonin transporter by compounds like sertraline and, to a lesser extent, this compound, leads to an increase in the concentration of serotonin in the synaptic cleft. This elevated synaptic serotonin then activates various postsynaptic serotonin receptors, triggering downstream signaling cascades that are believed to mediate the therapeutic effects of SSRIs.
Experimental Workflow for Ki Determination
The following diagram illustrates the key steps in the radioligand competition binding assay used to determine the Ki of this compound for SERT.
Signaling Pathway of SERT Inhibition
Inhibition of SERT leads to an accumulation of serotonin in the synapse, which then activates various postsynaptic serotonin receptors. The diagram below illustrates the signaling pathways initiated by the activation of two major G-protein coupled serotonin receptors, 5-HT1A and 5-HT2A, which can ultimately lead to the activation of the transcription factor CREB (cAMP response element-binding protein) and subsequent changes in gene expression, such as that of Brain-Derived Neurotrophic Factor (BDNF).
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CREB-mediated synaptogenesis and neurogenesis is crucial for the role of 5-HT1a receptors in modulating anxiety behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of Desmethylsertraline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylsertraline (DMS), the principal active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), exhibits a distinct and complex neurochemical profile. While substantially less potent at the serotonin transporter (SERT) than its parent compound, DMS displays a more balanced affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This guide provides a comprehensive technical overview of the neurochemical characteristics of this compound, summarizing its binding affinities, functional activities, metabolic pathways, and interactions with other key proteins such as P-glycoprotein. Detailed experimental methodologies for the key assays are provided, alongside visualizations of relevant biochemical pathways to support further research and drug development efforts.
Introduction
Sertraline is a cornerstone in the pharmacological treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT).[1] Following administration, sertraline is extensively metabolized in the liver, primarily through N-demethylation by cytochrome P450 (CYP) enzymes, to its major active metabolite, this compound (DMS).[1] While historically considered to have a negligible clinical effect due to its reduced potency at SERT, emerging evidence on its broader neurochemical profile warrants a more detailed examination.[1]
DMS circulates in the plasma at concentrations that can be equal to or higher than sertraline and has a significantly longer elimination half-life (62-104 hours for DMS vs. 26 hours for sertraline).[1][2] This sustained presence, combined with its unique activity as an SNDRI, suggests that DMS may contribute to the overall therapeutic and side-effect profile of sertraline. This guide aims to provide a detailed technical resource on the neurochemical profile of DMS for researchers and drug development professionals.
Pharmacodynamics: Receptor and Transporter Binding Profile
The primary mechanism of action of this compound is the inhibition of monoamine reuptake at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Unlike sertraline, which is highly selective for SERT, DMS exhibits a more balanced, albeit less potent, interaction with all three transporters.
Monoamine Transporter Affinities
Quantitative binding studies have determined the affinity (Ki) of this compound for human monoamine transporters. The data consistently show a higher affinity for SERT compared to NET and DAT, though the selectivity is markedly lower than that of sertraline.
| Target | This compound (Ki, nM) | Sertraline (Ki, nM) | Species | Reference |
| Serotonin Transporter (SERT) | 76 | 3 | Human | [3] |
| Norepinephrine Transporter (NET) | 420 | - | Human | [3] |
| Dopamine Transporter (DAT) | 440 | - | Human | [3] |
Other CNS Receptor Affinities
Functional Activity
The functional activity of this compound as a monoamine reuptake inhibitor has been confirmed through in vitro synaptosomal uptake assays. These experiments directly measure the ability of the compound to inhibit the transport of radiolabeled neurotransmitters into nerve terminals.
| Assay | This compound (IC50) | Notes | Reference |
| [³H]-Serotonin Uptake in Rat Brain Synaptosomes | 0.63 µM | Demonstrates functional inhibition of SERT. | [4] |
Interaction with P-Glycoprotein (ABCB1)
This compound, along with sertraline, has been identified as a substrate and inhibitor of P-glycoprotein (P-gp; ABCB1), an important efflux transporter at the blood-brain barrier.[2][5] This interaction can influence the central nervous system penetration of both compounds and may be a source of drug-drug interactions. The affinity for P-gp has been quantified using an ATPase assay, which measures the stimulation of P-gp's ATPase activity by a substrate.
| Compound | Vmax/Km (min⁻¹ x 10⁻³) | Notes | Reference |
| This compound | 1.4 | High affinity, comparable to the positive control verapamil. | [6] |
| Sertraline | 1.6 | High affinity. | [6] |
| Verapamil (Control) | 1.7 | Prototypical P-gp substrate. | [6] |
Metabolism and Pharmacokinetics
This compound is the product of the N-demethylation of sertraline. This metabolic process is primarily carried out by several cytochrome P450 enzymes in the liver. DMS itself is further metabolized before excretion.
Metabolic Pathways
The metabolic cascade from sertraline to the downstream metabolites of this compound is complex and involves multiple enzymatic steps.
Caption: Metabolic pathway of sertraline to this compound and its subsequent metabolism.
The formation of DMS from sertraline is catalyzed by a number of CYP enzymes, with CYP2B6 playing a major role.[7] DMS is then further metabolized via oxidative deamination by CYP3A4, CYP2C19, and monoamine oxidases (MAO-A and MAO-B), as well as CYP2E1, to α-hydroxy sertraline ketone, which is then conjugated with glucuronic acid for excretion.[2][8]
Downstream Signaling Pathways
As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), this compound is expected to modulate several downstream signaling pathways by increasing the synaptic availability of these three key neurotransmitters. The integrated effect of DMS on these pathways is likely complex and contributes to its overall pharmacological profile.
Caption: Postulated downstream signaling pathways affected by this compound.
The simultaneous enhancement of serotonergic, noradrenergic, and dopaminergic neurotransmission can lead to a broad range of downstream effects, including the modulation of second messenger systems like the cAMP/PKA and PLC/PKC pathways.[9][10] Chronic administration of antidepressants that affect these systems has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neurogenesis and synaptic plasticity.[9][11] The specific contribution of DMS's balanced SNDRI profile to these long-term neuroadaptive changes remains an area for further investigation.
Experimental Protocols
The following sections provide representative, detailed methodologies for the key in vitro assays used to characterize the neurochemical profile of this compound. It is important to note that specific parameters may require optimization depending on the laboratory setup and reagents.
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for SERT, NET, and DAT.
Caption: Experimental workflow for a radioligand binding assay.
7.1.1. Materials
-
Membrane preparations from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
This compound hydrochloride.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding inhibitors: 10 µM Paroxetine (for SERT), 10 µM Desipramine (for NET), 10 µM GBR 12909 (for DAT).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
-
Liquid scintillation counter.
7.1.2. Procedure
-
Membrane Preparation: Thaw membrane preparations on ice and dilute to the desired protein concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding wells: 25 µL assay buffer.
-
Non-specific Binding wells: 25 µL of the respective non-specific binding inhibitor.
-
Test Compound wells: 25 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM).
-
-
Add 50 µL of the diluted membrane preparation to all wells.
-
Add 50 µL of the radioligand at a concentration close to its Kd to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Monoamine Uptake Assay
This protocol describes a functional assay to measure the inhibition of radiolabeled monoamine uptake into synaptosomes by this compound.
Caption: Experimental workflow for a synaptosomal monoamine uptake assay.
7.2.1. Materials
-
Fresh rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET).
-
Homogenization buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.
-
Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM NaH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4.
-
Radiolabeled neurotransmitters: [³H]serotonin, [³H]norepinephrine, [³H]dopamine.
-
This compound hydrochloride.
-
Selective uptake inhibitors for non-specific uptake determination (as in 7.1.1).
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
-
Liquid scintillation counter.
7.2.2. Procedure
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (the synaptosomal fraction) in KRH buffer.
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter at a final concentration near its Km.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.
-
Counting and Analysis: Quantify the radioactivity and calculate the specific uptake by subtracting non-specific uptake (determined in the presence of a selective inhibitor). Determine the IC50 value for this compound.
P-Glycoprotein ATPase Assay
This protocol describes a method to assess the interaction of this compound with P-glycoprotein by measuring its effect on ATPase activity.
Caption: Experimental workflow for a P-glycoprotein ATPase assay.
7.3.1. Materials
-
Membranes from insect or mammalian cells overexpressing human P-glycoprotein (MDR1).
-
This compound hydrochloride.
-
Verapamil (positive control).
-
Assay buffer: 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2, pH 7.0.
-
ATP solution.
-
Sodium orthovanadate (Na3VO4).
-
Reagents for colorimetric detection of inorganic phosphate (e.g., based on malachite green).
-
96-well microplates.
-
Plate reader.
7.3.2. Procedure
-
Assay Setup: In a 96-well plate, add the assay buffer, P-gp membranes, and varying concentrations of this compound. For each concentration, prepare a parallel well containing sodium orthovanadate to measure baseline (non-P-gp) ATPase activity.
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination and Detection: Stop the reaction and add the colorimetric reagent to detect the amount of inorganic phosphate released.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the phosphate released in the presence of vanadate (B1173111) from that released in its absence. Plot the vanadate-sensitive ATPase activity against the concentration of this compound to determine the kinetic parameters (Vmax and Km).[6]
Conclusion
This compound possesses a unique neurochemical profile as a serotonin-norepinephrine-dopamine reuptake inhibitor, distinguishing it from its parent drug, sertraline. Its sustained presence in the body and its activity at all three major monoamine transporters suggest a potential contribution to the overall clinical effects of sertraline treatment. Furthermore, its interaction with the P-glycoprotein efflux pump at the blood-brain barrier is a critical factor to consider in its CNS disposition and potential for drug-drug interactions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the pharmacology of this compound and its implications for the treatment of psychiatric disorders. Future research should aim to conduct a broader receptor screening to fully elucidate its off-target activities and to explore the in vivo consequences of its unique SNDRI profile.
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. [PDF] SERTRALINE IS METABOLIZED BY MULTIPLE CYTOCHROME P450 ENZYMES, MONOAMINE OXIDASES, AND GLUCURONYL TRANSFERASES IN HUMAN: AN IN VITRO STUDY | Semantic Scholar [semanticscholar.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Effects of Sertraline and Fluoxetine on P-Glycoprotein at Barrier Sites: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sertraline and Its Metabolite this compound, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Desmethylsertraline's Engagement with Dopamine and Norepinephrine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the interaction between desmethylsertraline, the primary active metabolite of sertraline (B1200038), and the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. While this compound is recognized primarily for its effects on the serotonin (B10506) transporter, its engagement with catecholaminergic systems holds significant implications for its overall pharmacological profile. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and illustrates the pertinent signaling pathways to offer a detailed resource for researchers and professionals in the field of drug development and neuropharmacology.
Quantitative Analysis of this compound's Affinity for DAT and NET
This compound exhibits a notable affinity for both the dopamine and norepinephrine transporters. The binding affinity is commonly expressed in terms of the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural substrate. A lower Kᵢ value indicates a higher binding affinity.
| Transporter | Ligand | Kᵢ (nM) | Species/Tissue Source |
| Dopamine Transporter (DAT) | This compound | 440 | Not Specified |
| Norepinephrine Transporter (NET) | This compound | 420 | Not Specified |
Table 1: Binding Affinities (Kᵢ) of this compound for Dopamine and Norepinephrine Transporters.
Experimental Protocols for Assessing Transporter Interaction
The determination of binding affinities (Kᵢ) and functional inhibition (IC₅₀) of a compound like this compound for dopamine and norepinephrine transporters typically involves two primary types of in vitro assays: radioligand binding assays and synaptosome-based neurotransmitter uptake assays.
Radioligand Binding Assay for Kᵢ Determination
This method directly measures the affinity of a test compound by assessing its ability to displace a radiolabeled ligand that is known to bind to the transporter of interest.
2.1.1. General Methodology
-
Membrane Preparation: Membranes expressing the target transporter (DAT or NET) are prepared from either cultured cells stably expressing the transporter or from specific brain regions (e.g., striatum for DAT, locus coeruleus for NET) of laboratory animals.
-
Assay Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Synaptosome-Based Neurotransmitter Uptake Assay for IC₅₀ Determination
This functional assay measures the ability of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals that contain functional transporters.
2.2.1. General Methodology
-
Synaptosome Preparation: Synaptosomes are prepared from fresh brain tissue rich in the transporter of interest (e.g., striatum for DAT, hypothalamus for NET) by homogenization in a sucrose (B13894) buffer followed by differential centrifugation.
-
Pre-incubation: The synaptosome preparation is pre-incubated with varying concentrations of the test compound (this compound).
-
Uptake Initiation: The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis.
Signaling Pathways Associated with DAT and NET Inhibition
The inhibition of dopamine and norepinephrine transporters by this compound is expected to increase the extracellular concentrations of these neurotransmitters, thereby potentiating their downstream signaling effects. While direct studies on the specific signaling consequences of this compound's actions on DAT and NET are limited, the general pathways initiated by the blockade of these transporters are well-characterized.
Dopamine Transporter (DAT) Inhibition Signaling
Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, enhancing the activation of postsynaptic dopamine receptors (D1-like and D2-like families). This can trigger a cascade of intracellular signaling events.
Norepinephrine Transporter (NET) Inhibition Signaling
Similarly, inhibition of NET increases synaptic norepinephrine levels, leading to enhanced activation of adrenergic receptors. This can modulate various downstream signaling cascades, including the protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) pathways.
Conclusion
This compound, while being a less potent serotonin reuptake inhibitor than its parent compound sertraline, demonstrates a more balanced profile with significant affinity for both the dopamine and norepinephrine transporters. This interaction with catecholaminergic systems likely contributes to the overall therapeutic and side-effect profile of sertraline treatment. The experimental methodologies outlined in this guide provide a framework for the further characterization of this compound and other novel compounds at these critical monoamine transporters. A deeper understanding of the downstream signaling consequences of DAT and NET inhibition by this compound will be crucial for elucidating its complete mechanism of action and for the development of future therapeutics with optimized efficacy and safety profiles. Further research is warranted to determine the precise experimental conditions under which the reported Kᵢ values were obtained and to directly investigate the intracellular signaling cascades modulated by this compound's activity at DAT and NET.
References
The Pharmacology of Desmethylsertraline: An Early-Stage Research Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desmethylsertraline (DMS), the principal active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), presents a distinct pharmacological profile that warrants detailed investigation in early-stage drug discovery and development. While substantially less potent at the serotonin transporter (SERT) than its parent compound, its prolonged half-life and significant plasma concentrations suggest a potential contribution to the overall therapeutic and adverse effect profile of sertraline. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its receptor binding affinity, metabolic pathways, and the experimental protocols essential for its characterization. Quantitative data are presented in tabular format for direct comparison, and key processes are visualized through signaling and workflow diagrams to facilitate a deeper understanding for research professionals.
Introduction
Sertraline undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation, to form this compound.[1] While the clinical significance of this compound is often considered negligible due to its reduced potency as a serotonin reuptake inhibitor, its pharmacokinetic properties, including a longer elimination half-life (62-104 hours) compared to sertraline (26 hours), lead to its accumulation in plasma, often at higher concentrations than the parent drug during chronic administration.[1][2] This sustained presence necessitates a thorough understanding of its pharmacological activities to fully comprehend the long-term effects of sertraline treatment. This guide delves into the foundational pharmacology of this compound, providing researchers with the essential data and methodologies for its further investigation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound in comparison to its parent compound, sertraline.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Reference |
| Sertraline | ~3 | ~25 | - | [3][4] |
| This compound | 76 | 440 | 420 | [3] |
Table 2: In Vitro Functional Activity (IC50, µM)
| Compound | Assay | Value | Reference |
| This compound | [³H]-Serotonin Uptake (Rat Brain Synaptosomes) | 0.63 | [1] |
Table 3: Pharmacokinetic Parameters
| Parameter | Sertraline | This compound | Reference |
| Elimination Half-life (t½) | 24–32 hours | 56–120 hours | [5] |
| Time to Peak Plasma Concentration (Tmax) | 4–10 hours | 8–10 hours | [5] |
| Plasma Protein Binding | ~98.5% | ~98% | [1] |
Table 4: P-glycoprotein (P-gp) Interaction
| Compound | Assay | Vmax/Km (min⁻¹ x 10⁻³) | Reference |
| Sertraline | P-gp ATPase Activity | 1.6 | [6] |
| This compound | P-gp ATPase Activity | 1.4 | [6] |
| Verapamil (Control) | P-gp ATPase Activity | 1.7 | [6] |
Signaling and Metabolic Pathways
Metabolic Conversion of Sertraline to this compound
Sertraline is primarily metabolized in the liver via N-demethylation to its major active metabolite, this compound. This process is catalyzed by several cytochrome P450 (CYP) enzymes, with CYP2B6 playing a significant role. Other contributing isoforms include CYP2C19, CYP2C9, and CYP3A4.[7]
Metabolic conversion of sertraline to this compound.
Comparative Monoamine Transporter Inhibition
This compound exhibits a broader but less potent interaction with monoamine transporters compared to sertraline. While sertraline is highly selective for SERT, this compound has a more balanced, albeit weaker, affinity for SERT, DAT, and NET.[3] This shift in selectivity may have implications for the long-term neurochemical effects of sertraline treatment.
Comparative monoamine transporter binding profiles.
Key Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is fundamental for determining the binding affinity (Ki) of a compound for a specific transporter.
Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target transporter in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[8]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound (this compound).[8]
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[8]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Synaptosome Preparation and Serotonin Uptake Assay
This assay measures the functional inhibition of serotonin reuptake into presynaptic nerve terminals.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from a specific brain region (e.g., striatum or cortex) of a laboratory animal (e.g., rat or mouse) by homogenization and differential centrifugation.[9][10]
-
Assay Setup: Pre-incubate the synaptosomal preparation with varying concentrations of this compound or a vehicle control.
-
Uptake Initiation: Initiate serotonin uptake by adding a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).[9]
-
Incubation: Incubate for a short period at 37°C to measure the initial rate of uptake.
-
Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.[9]
-
Quantification: Measure the radioactivity accumulated within the synaptosomes using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake by plotting the percentage of inhibition against the concentration of this compound.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the in vivo effects of a compound on neurotransmission.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.[11][12]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals. The small molecules in the extracellular fluid, including neurotransmitters, diffuse across the semipermeable membrane of the probe into the aCSF.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal or subcutaneous injection).
-
Analysis: Analyze the concentration of serotonin and other monoamines in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12]
-
Data Analysis: Express the changes in neurotransmitter levels as a percentage of the baseline levels before drug administration.
Conclusion
The early-stage pharmacological assessment of this compound reveals a molecule with a distinct profile from its parent drug, sertraline. Its reduced but broader activity at monoamine transporters, coupled with its prolonged pharmacokinetic profile, suggests that it may contribute to the overall clinical effects of sertraline, particularly during long-term therapy. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the specific contributions of this compound to the therapeutic efficacy and potential side effects of sertraline. A comprehensive understanding of this primary metabolite is crucial for a complete picture of sertraline's mechanism of action and for the development of future generations of antidepressant medications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sertraline and Its Metabolite this compound, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physiological Role of Desmethylsertraline
Audience: Researchers, scientists, and drug development professionals.
Abstract: Desmethylsertraline (DMS), also known as norsertraline, is the principal and pharmacologically active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1][2] Formed primarily through N-demethylation in the liver, this compound exhibits a distinct pharmacological and pharmacokinetic profile compared to its parent compound.[1] While substantially less potent as a serotonin transporter inhibitor, its significantly longer elimination half-life and tendency to accumulate to higher plasma concentrations than sertraline during chronic therapy suggest a potential contribution to the overall therapeutic and adverse effect profile of sertraline treatment.[3][4] This document provides a comprehensive technical overview of the metabolism, pharmacodynamics, pharmacokinetics, and physiological relevance of this compound, supported by quantitative data, experimental methodologies, and process diagrams.
Metabolism of Sertraline to this compound
Sertraline undergoes extensive first-pass metabolism, with the primary pathway being N-demethylation to form this compound.[1][5] This biotransformation is mediated by a consortium of cytochrome P450 (CYP) enzymes in the liver. While no single enzyme accounts for more than 25-35% of its metabolism, CYP2B6 is a major contributor.[1][4] Other involved isoforms include CYP2C19, CYP3A4, CYP2C9, and CYP2D6.[3][4] The relative contribution of these enzymes can vary depending on the concentration of sertraline; at lower concentrations, CYP2D6 and CYP2B6 play a more prominent role.[4][6] Both sertraline and this compound are further metabolized through oxidative deamination, hydroxylation, and glucuronide conjugation before excretion.[5][6]
Pharmacokinetics
This compound exhibits a significantly different pharmacokinetic profile than its parent compound, sertraline, most notably its extended half-life, which influences its accumulation during long-term therapy.[3][4] Plasma concentrations of this compound are often 1 to 3 times higher than those of sertraline at steady state.[3] Like sertraline, it is highly bound to plasma proteins (approximately 98%).[1] Both sertraline and this compound are also substrates with high affinity for the P-glycoprotein (P-gp) efflux transporter, encoded by the ABCB1 gene, which may influence their distribution across the blood-brain barrier.[4][7]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Sertraline |
|---|---|---|
| Elimination Half-life (t½) | 62 - 104 hours[1][5] | ~26 hours[1] |
| Time to Peak Plasma Conc. (Tmax) | 8 - 10 hours[4][6] | 4.5 - 8.4 hours[1][5] |
| Plasma Protein Binding | ~98%[1] | ~98.5%[1] |
| Steady-State Plasma Levels | Typically 1-3x higher than sertraline[3] | Variable |
Pharmacodynamics
Monoamine Transporter Inhibition
This compound functions as a monoamine reuptake inhibitor but with a pharmacological profile distinct from sertraline.[2] It is substantially less potent at inhibiting the serotonin transporter (SERT), with a binding affinity (Ki) approximately 20-25 times lower than that of sertraline.[2] However, it displays a more balanced affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), effectively acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2][8] Its preference for SERT over the catecholamine transporters is about 5.5-fold.[2] Despite its activity, in vivo studies in rats have shown that acute administration of this compound does not significantly increase extracellular serotonin levels or alter dorsal raphe neuron firing, suggesting its direct contribution to the acute clinical effects of sertraline via SERT blockade is likely negligible.[9]
Table 2: Comparative Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
|---|---|---|---|
| This compound | 76[2] | 420[2] | 440[2] |
| Sertraline | 3[2] | Minimal Effect[10] | ~20% occupancy at high doses[1] |
P-glycoprotein (P-gp) Interaction
Both sertraline and this compound demonstrate a high affinity for the P-gp transporter.[7] This interaction was quantified using an in vitro P-gp ATPase activity assay, where stimulation of ATPase activity indicates that a compound is a substrate. The efficiency of this interaction (Vmax/Km) for this compound was found to be comparable to that of both sertraline and the prototypical P-gp substrate, verapamil.[7][11] This suggests that P-gp-mediated transport could be a significant factor in the pharmacokinetics and potential drug-drug interactions of this compound.
Table 3: P-glycoprotein (ABCB1) ATPase Assay Kinetic Parameters
| Compound | Vmax/Km (min⁻¹ x 10⁻³) |
|---|---|
| This compound | 1.4[11] |
| Sertraline | 1.6[11] |
| Verapamil (Control) | 1.7[11] |
Physiological and Clinical Implications
The physiological role of this compound is multifaceted. While its potency at SERT is low, its long half-life and accumulation in plasma may contribute to a sustained, low-level inhibition of monoamine transporters during chronic sertraline therapy.[12][13] This prolonged exposure could play a role in maintaining therapeutic efficacy between doses.
Conversely, this compound may be implicated in certain adverse effects. Its extended half-life can delay the resolution of serotonin syndrome following sertraline overdose.[3] Furthermore, recent proteomic research in zebrafish models suggests that this compound, rather than sertraline, may be the primary driver of adverse cardiovascular and neurodevelopmental outcomes associated with gestational sertraline exposure.[14] This is attributed to the fact that this compound typically exhibits higher plasma concentrations than the parent drug in umbilical cord blood.[14]
Experimental Protocols
Protocol: Synaptosomal Monoamine Reuptake Inhibition Assay
This protocol outlines the methodology used to determine the in vitro potency of compounds like this compound in inhibiting serotonin reuptake.
-
Synaptosome Preparation:
-
Homogenize brain tissue (e.g., rat striatum or cortex) in ice-cold 0.32 M sucrose (B13894) solution.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Pellet the synaptosomes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
Resuspend the pellet in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
-
Reuptake Assay:
-
Aliquot the synaptosomal suspension into assay tubes.
-
Add varying concentrations of the test compound (this compound) and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reuptake reaction by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]-Serotonin).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.
-
Non-specific uptake is determined in parallel incubations containing a high concentration of a standard inhibitor or by conducting the assay at 0-4°C.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Calculate the specific uptake at each concentration of the test compound.
-
Plot the percent inhibition of specific uptake against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) from the curve. An IC₅₀ of 0.63 μM has been reported for this compound's inhibition of [³H]-serotonin uptake in rat brain synaptosomes.[3]
-
Protocol: P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines if a compound is a substrate or inhibitor of P-gp by measuring its effect on the transporter's ATP hydrolysis rate.
-
Reagents and Preparation:
-
Use commercially available membrane preparations from cells overexpressing human P-gp (e.g., Sf9 insect cells).
-
Prepare an assay buffer containing magnesium ATP and an ATP regenerating system.
-
Prepare a detection reagent to quantify the inorganic phosphate (B84403) (Pi) released.
-
-
Assay Procedure:
-
Thaw P-gp membranes on ice.
-
In a 96-well plate, add the test compound (this compound) at various concentrations to the assay buffer.
-
Include a positive control (e.g., verapamil) and a negative control (basal activity without substrate).
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the P-gp membranes to each well.
-
Incubate for a defined period (e.g., 20-40 minutes) at 37°C to allow for ATP hydrolysis.
-
Stop the reaction by adding the detection reagent.
-
-
Data Analysis:
-
Measure the absorbance of the colored complex formed by the released phosphate.
-
Subtract the basal ATPase activity from the activity measured in the presence of the test compound to determine the P-gp-specific ATPase stimulation.
-
Plot the stimulated ATPase activity against the compound concentration and fit the data to the Michaelis-Menten equation to determine kinetic parameters like Vmax and Km.[11]
-
Conclusion
This compound is a clinically relevant, active metabolite of sertraline with a unique physiological profile. Its reduced potency at the serotonin transporter is contrasted by its broader action as a weak SNDRI and its significantly prolonged pharmacokinetic half-life. While its direct contribution to the primary antidepressant effect of sertraline is considered minimal, its accumulation and sustained presence may influence long-term therapeutic outcomes and are increasingly implicated in specific adverse effects, particularly in sensitive populations. A thorough understanding of this compound's properties is therefore critical for drug development professionals and researchers aiming to refine the therapeutic use of sertraline and develop next-generation antidepressants with optimized metabolite profiles.
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Sertraline and Its Metabolite this compound, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [medbox.iiab.me]
- 9. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. Comparison of this compound with sertraline as a monoamine uptake inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The sertraline metabolite, this compound, may be implicated in adverse outcomes reported after gestational sertraline use: insights from a study in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Desmethylsertraline: A Technical Overview of Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylsertraline, also known as norsertraline, is the primary and pharmacologically active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1][2][3] Formed in the liver through N-demethylation, this compound circulates in the body at concentrations that can exceed those of the parent drug.[4] Understanding the stability and degradation pathways of this major metabolite is critical for a comprehensive assessment of the drug's overall pharmacokinetic profile, efficacy, and safety. This technical guide provides a detailed overview of the current scientific knowledge regarding the stability of this compound and its potential degradation routes, drawing upon available literature.
Physicochemical Properties
This compound is structurally similar to sertraline, with the key difference being the absence of a methyl group on the secondary amine. This structural modification influences its physicochemical properties, which in turn affect its stability and degradation profile.
Stability of this compound
While comprehensive forced degradation studies specifically targeting this compound are not extensively available in the public domain, valuable insights into its stability can be gleaned from bioanalytical studies focused on its quantification in biological matrices.
Stability in Human Plasma
A key aspect of understanding the in vivo behavior of this compound is its stability in plasma. Studies have been conducted to ensure the integrity of the analyte during sample collection, processing, and storage for clinical and pharmacokinetic analyses.
Table 1: Stability of this compound in Human Plasma
| Condition | Duration | Stability |
| Room Temperature | 2 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-Term Storage | 28 days at -80 °C | Stable |
Data sourced from a validated LC-MS/MS method for the simultaneous quantification of sertraline and N-desmethylsertraline in human plasma.[1][5]
Experimental Protocol for Plasma Stability Assessment
The stability of this compound in human plasma was evaluated as part of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6] The following provides a general outline of the experimental approach:
1. Sample Preparation:
-
Aliquots of human plasma were spiked with known concentrations of this compound and an internal standard.
-
For room temperature stability, samples were kept on the benchtop for the specified duration.
-
For freeze-thaw stability, samples underwent repeated cycles of freezing at -80 °C and thawing at room temperature.
-
For long-term stability, samples were stored at -80 °C for the specified period.
2. Sample Extraction:
-
A protein precipitation method was employed to extract the analytes from the plasma matrix.
3. LC-MS/MS Analysis:
-
The extracted samples were analyzed using a validated LC-MS/MS method.
-
The concentrations of this compound in the test samples were compared to those of freshly prepared samples to determine the percentage of degradation.
Inferred Degradation Pathways of this compound
Due to the limited availability of direct forced degradation studies on this compound, its degradation pathways are largely inferred from the well-documented degradation of its parent compound, sertraline. It is important to note that these are potential pathways and would require specific experimental verification for this compound.
Forced degradation studies on sertraline have shown that it is stable under hydrolytic (acidic and basic) and thermal stress conditions. However, significant degradation is observed under oxidative and photolytic conditions.[7][8]
Oxidative Degradation
Oxidative degradation of sertraline has been shown to proceed through two primary pathways: dehydrogenation and demethylation, both of which can lead to the formation of sertraline ketone.[9] Given that this compound is the N-demethylated form of sertraline, it is a key intermediate in one of these pathways. Further oxidation of this compound could potentially lead to the formation of other degradation products.
Caption: Inferred Oxidative Degradation Pathway of Sertraline involving this compound.
Photolytic Degradation
Sertraline has been found to be susceptible to photolytic degradation. Studies have identified several photoproducts, suggesting that photodegradation is a significant pathway for its transformation in the environment. While the specific photolytic degradation pathway of this compound has not been detailed, it is plausible that it would undergo similar transformations to sertraline, potentially involving reactions at the amine group and the aromatic rings.
Conclusion
The stability of this compound in biological matrices such as plasma is well-documented within the context of bioanalytical method validation, demonstrating its robustness under typical sample handling and storage conditions. However, a comprehensive understanding of its intrinsic stability and degradation pathways under forced stress conditions remains an area requiring further investigation. The degradation pathways of its parent compound, sertraline, provide a foundational framework for predicting the potential transformation products of this compound. Future forced degradation studies specifically focused on this compound are warranted to fully elucidate its chemical liabilities and to support the development of robust analytical methods and stable pharmaceutical formulations. Such studies would provide critical data for drug development professionals and regulatory agencies, ensuring a complete picture of the sertraline-desmethylsertraline system.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The sertraline metabolite, this compound, may be implicated in adverse outcomes reported after gestational sertraline use: insights from a study in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubilization of Desmethylsertraline for Experimental Assays
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylsertraline, also known as norsertraline, is the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1] As a subject of interest in pharmacology, neurobiology, and toxicology, consistent and reliable preparation of this compound solutions is paramount for obtaining reproducible results in experimental assays. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its solubilization, and visual diagrams of its primary signaling pathway and a standard experimental workflow.
Physicochemical Properties of this compound
This compound is a lipophilic molecule with poor aqueous solubility.[1] Its high octanol-water partition coefficient (LogP) underscores its preference for non-polar environments.[1] The amine group in its structure has a pKa of approximately 9.5, meaning it is predominantly in a protonated, charged state at physiological pH.[1] For experimental purposes, this compound is often supplied as a hydrochloride (HCl) salt to improve its handling and solubility in polar solvents, though it remains only slightly soluble in water.[1][2]
A summary of its key physicochemical data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₅Cl₂N | [1][3] |
| Molecular Weight | 292.21 g/mol (free base) | [1][3] |
| 328.66 g/mol (HCl salt) | [4] | |
| Appearance | White to off-white solid/powder | [1][5] |
| Melting Point | 301–303°C (with decomposition, HCl salt) | [1] |
| LogP (Octanol-Water) | 4.8–4.9 | [1] |
| pKa (Amine Group) | ~9.5 | [1] |
Solubility Data
The solubility of this compound varies significantly across common laboratory solvents. Organic solvents are required to achieve concentrations suitable for most experimental stock solutions.
| Solvent | Solubility | Source(s) |
| Water | Poorly soluble (~9.8 × 10⁻⁵ mg/mL); slightly soluble as HCl salt | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Methanol | Slightly soluble | [1][] |
| Acetonitrile | Slightly soluble | [1][2] |
Experimental Protocols for Solubilization
The choice of solvent is critical and depends on the specific requirements of the downstream assay, particularly concerning solvent tolerance of cell lines or protein preparations. DMSO is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1][7]
Protocol 2.1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based and biochemical assays.
Materials:
-
This compound HCl powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Methodology:
-
Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound HCl powder. For example, to prepare a 10 mM stock solution, weigh 3.29 mg of the HCl salt.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the target concentration. For a 10 mM stock from 3.29 mg, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure all solid material has dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C under an inert atmosphere, as the hydrochloride salt can be hygroscopic.[1]
Protocol 2.2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the DMSO stock solution into an aqueous-based culture medium.
Methodology:
-
Thaw Stock Solution: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): To avoid precipitation and ensure accurate pipetting of small volumes, it is often beneficial to perform an intermediate dilution in DMSO or the final assay buffer.
-
Final Dilution: Serially dilute the stock solution into the pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level toxic to the cells (typically <0.5%, and ideally <0.1%).[7]
-
Mixing: Mix thoroughly by gentle inversion or pipetting immediately after adding the this compound solution to the medium to prevent localized high concentrations that could lead to precipitation.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
Visualizations: Workflow and Signaling Pathway
Experimental Workflow
The following diagram outlines the standard workflow for preparing this compound solutions for use in a typical experimental assay.
Mechanism of Action: Monoamine Transporter Inhibition
This compound functions as a monoamine reuptake inhibitor, though with a different potency profile compared to its parent compound, sertraline. It inhibits the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters, thereby increasing the synaptic concentration of these neurotransmitters.[8] Unlike sertraline, which is highly selective for SERT, this compound has a more balanced, albeit less potent, profile, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[8]
References
- 1. grokipedia.com [grokipedia.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C16H15Cl2N | CID 114743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 7. The sertraline metabolite, this compound, may be implicated in adverse outcomes reported after gestational sertraline use: insights from a study in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Desmethylsertraline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylsertraline (DMS), the principal active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), plays a significant role in the overall pharmacological profile of its parent drug. Due to its prolonged half-life, this compound accumulates in the plasma at concentrations often exceeding those of sertraline itself. While its primary on-target effect is the inhibition of the serotonin transporter (SERT), a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy assessment. This technical guide provides a detailed exploration of the known off-target effects of this compound, presenting quantitative data, in-depth experimental methodologies, and visual representations of key biological pathways.
Off-Target Binding and Functional Activity
This compound exhibits a range of off-target activities, primarily centered around monoamine transporters, drug metabolism enzymes, and efflux pumps. While its affinity for many other receptors is negligible, these interactions can have clinically relevant consequences.
Monoamine Transporter Interactions
This compound retains activity at monoamine transporters, albeit with a different potency and selectivity profile compared to sertraline. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1].
Table 1: Monoamine Transporter Binding Affinities (Ki) of this compound
| Transporter | Ki (nM) |
| Serotonin Transporter (SERT) | 76[1] |
| Norepinephrine (B1679862) Transporter (NET) | 420[1] |
| Dopamine (B1211576) Transporter (DAT) | 440[1] |
P-glycoprotein (P-gp) Interaction
This compound has been identified as a substrate and inhibitor of P-glycoprotein (P-gp), an important efflux transporter. This interaction can influence its own distribution and that of other P-gp substrates. The affinity for P-gp is comparable to that of the known P-gp substrate verapamil[2][3][4].
Table 2: P-glycoprotein (P-gp) Interaction of this compound
| Parameter | Value |
| Vmax/Km (min⁻¹ x 10⁻³) | 1.4[2][3][4] |
Cytochrome P450 (CYP) Enzyme Inhibition
This compound demonstrates inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4. This can lead to drug-drug interactions when co-administered with other drugs metabolized by this enzyme. The inhibition of CYP3A4 by this compound has been characterized as mixed inhibition[5].
Table 3: Cytochrome P450 (CYP) 3A4 Inhibition by this compound
| Parameter | Value (µM) |
| Ki | 48.1 ± 11.6[5] |
Sigma-1 Receptor Interaction
Cardiovascular Ion Channel Effects
Direct quantitative data on the effects of this compound on specific cardiovascular ion channels is limited. However, the parent drug, sertraline, has been shown to inhibit several key cardiac ion channels, including hERG, KCNQ1/KCNE1 (IKs), KCNJ2 (IK1), and SCN5A (INa)[11][12][13][14][15]. Given that this compound circulates at significant concentrations, its potential contribution to the cardiovascular effects of sertraline warrants further investigation. Studies in zebrafish models have suggested that this compound may be implicated in adverse cardiovascular outcomes reported after gestational sertraline use[16][17][18].
Endocrine System Effects
The direct effects of this compound on the endocrine system have not been extensively studied. However, the broader class of SSRIs, including sertraline, has been associated with various endocrine-related adverse effects[15][19]. The potential for this compound to contribute to these effects, particularly with chronic exposure, cannot be ruled out.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of this compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human SERT, NET, or DAT are prepared. Frozen tissue or washed cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes. The pellet is washed and resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C[1].
-
Binding Assay: The assay is performed in a 96-well plate format. To each well, add the membrane preparation, the radioligand specific for the transporter of interest (e.g., [³H]citalopram for SERT), and varying concentrations of this compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes to 4 hours) to allow for binding equilibrium[1][19].
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand[1][19].
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter[1][19].
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation[20].
P-glycoprotein (P-gp) ATPase Assay
Objective: To assess the interaction of this compound with P-gp by measuring its effect on P-gp's ATPase activity.
Methodology:
-
Membrane Preparation: Use commercially available membrane vesicles from cells overexpressing human P-gp[21].
-
Assay Setup: The assay is conducted in a 96-well plate. Each well contains the P-gp membrane vesicles, an ATP-regenerating system (e.g., pyruvate (B1213749) kinase and phosphoenolpyruvate), NADH, and non-specific ATPase inhibitors[21][22].
-
Drug Incubation: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 5 minutes) at 37°C[21]. Verapamil is typically used as a positive control[3].
-
Reaction Initiation: Initiate the ATPase reaction by adding MgATP to each well[21].
-
Measurement: The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm over time (e.g., every 20 minutes) using a plate reader. The P-gp specific ATPase activity is the vanadate-sensitive portion of the total ATPase activity[21].
-
Data Analysis: The rate of ATP hydrolysis is plotted against the concentration of this compound. The kinetic parameters, Vmax (maximum rate of ATP hydrolysis) and Km (Michaelis-Menten constant), are determined by fitting the data to the Michaelis-Menten equation. The Vmax/Km ratio is then calculated to represent the affinity of this compound for P-gp[2][3][4].
In Vitro Cytochrome P450 3A4 (CYP3A4) Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of this compound for CYP3A4.
Methodology:
-
Enzyme Source: Use human liver microsomes or recombinant human CYP3A4 enzymes[5][23][24][25].
-
Assay Conditions: The assay is performed in a 96-well plate. Incubate the enzyme source with a specific CYP3A4 substrate (e.g., midazolam) and varying concentrations of this compound. The reaction is initiated by the addition of an NADPH-regenerating system[5].
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period[26].
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile)[26].
-
Metabolite Quantification: The formation of the metabolite (e.g., 1'-hydroxymidazolam) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5].
-
Data Analysis: The rate of metabolite formation is measured at different concentrations of both the substrate and this compound. The type of inhibition (e.g., competitive, non-competitive, mixed) and the Ki value are determined by fitting the data to the appropriate enzyme inhibition models using non-linear regression analysis[5].
Whole-Cell Patch Clamp for Cardiac Ion Channels
Objective: To evaluate the inhibitory effects of this compound on specific cardiac ion channels (e.g., hERG, IKs, IK1, INa).
Methodology:
-
Cell Culture: Use human embryonic kidney (HEK293) cells stably transfected to express the specific cardiac ion channel of interest[11][13][15].
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system[27][28][29][30][31].
-
Voltage Protocols: Apply specific voltage clamp protocols to elicit the ionic currents through the channel being studied. For example, for hERG channels, a depolarizing pulse followed by a repolarizing step is used to measure the tail current[11][13].
-
Drug Application: After obtaining a stable baseline recording, perfuse the cells with solutions containing different concentrations of this compound.
-
Data Acquisition: Record the changes in the ionic currents in the presence of the drug.
-
Data Analysis: Measure the peak current amplitude at each drug concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to the Hill equation to determine the IC50 value[11][13][15].
Zebrafish Embryo Model for Cardiotoxicity Assessment
Objective: To assess the potential cardiotoxic effects of this compound during embryonic development.
Methodology:
-
Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them according to standard developmental timelines[16][17][18].
-
Drug Exposure: Expose the embryos to varying concentrations of this compound in their culture medium from an early developmental stage[16][17].
-
Phenotypic Analysis: At specific time points (e.g., 48, 72, 96 hours post-fertilization), visually inspect the embryos under a microscope for any signs of cardiotoxicity, such as pericardial edema, reduced heart rate, arrhythmias, or changes in heart morphology[16][17][32].
-
Functional Assessment: Use video microscopy to record heart function and measure parameters like heart rate, stroke volume, and ejection fraction[32].
-
Molecular Analysis: At the end of the exposure period, the embryos can be processed for molecular analysis, such as quantitative PCR or Western blotting, to assess the expression of genes and proteins involved in cardiac development and function[16][17][33].
Signaling Pathways and Workflows
Visual representations of key pathways and experimental workflows provide a clearer understanding of the mechanisms of this compound's off-target effects.
Conclusion
This compound, the primary metabolite of sertraline, possesses a distinct off-target pharmacological profile that contributes to the overall effects of the parent drug. Its interactions with monoamine transporters, P-glycoprotein, and cytochrome P450 enzymes are of particular clinical relevance, potentially influencing drug efficacy and the likelihood of drug-drug interactions. While its direct effects on other receptors, such as cardiovascular ion channels and endocrine targets, are less characterized, the available evidence suggests that these are important areas for future investigation to fully elucidate the safety profile of sertraline. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and understand the complex pharmacology of this compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Sertraline and Its Metabolite this compound, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 9. frontiersin.org [frontiersin.org]
- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wide Spectrum of Inhibitory Effects of Sertraline on Cardiac Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. kjpp.net [kjpp.net]
- 14. researchgate.net [researchgate.net]
- 15. Wide spectrum of inhibitory effects of sertraline on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Zebrafish as a Model of Cardiac Pathology and Toxicity: Spotlight on Uremic Toxins | MDPI [mdpi.com]
- 19. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 24. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lnhlifesciences.org [lnhlifesciences.org]
- 26. benchchem.com [benchchem.com]
- 27. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 28. Whole Cell Patch Clamp Protocol [protocols.io]
- 29. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 30. personal.utdallas.edu [personal.utdallas.edu]
- 31. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 32. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 33. pubs.acs.org [pubs.acs.org]
Desmethylsertraline: A Comprehensive Review of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylsertraline (DMS), also known as norsertraline, is the primary and active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038). Following administration, sertraline undergoes N-demethylation in the liver to form this compound. While historically considered less significant than its parent compound, a growing body of evidence suggests that this compound possesses a unique pharmacological profile that may contribute to the overall therapeutic effects and potential side effects of sertraline treatment. This technical guide provides an in-depth review of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Pharmacokinetics and Metabolism
Sertraline is extensively metabolized in the liver, primarily through N-demethylation to this compound.[1][2] This metabolic process is carried out by several cytochrome P450 (CYP) enzymes, with CYP2B6 playing a major role.[1][2] Other contributing enzymes include CYP2C19, CYP3A4, CYP2C9, and CYP2D6.[2] this compound exhibits a significantly longer elimination half-life (62-104 hours) compared to sertraline (26 hours), leading to its accumulation in the plasma, where its concentrations can be 1 to 3 times higher than the parent drug during chronic treatment.[1][2]
Further metabolism of this compound can occur through deamination to a ketone metabolite, a reaction that can be catalyzed by CYP3A4, CYP2C19, and CYP2E1, as well as monoamine oxidases A and B (MAO-A and MAO-B).[3]
Figure 1: Metabolic pathway of sertraline to this compound.
Biological Activity at Monoamine Transporters
The primary mechanism of action of this compound, like its parent compound, is the inhibition of monoamine reuptake transporters. However, its potency and selectivity differ significantly from sertraline.
Quantitative Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Reference |
| This compound | 76 | 420 | 440 | [4] |
| Sertraline | 3 | - | - | [4] |
Table 1: Binding Affinities (Ki) of this compound and Sertraline for Monoamine Transporters.
| Compound | SERT IC50 (µM) | Experimental System | Reference |
| This compound | 0.63 | Rat brain synaptosomes | [2] |
Table 2: Inhibitory Concentration (IC50) of this compound for Serotonin Transporter (SERT).
As indicated in the data, this compound is a significantly less potent inhibitor of SERT compared to sertraline, with approximately a 25-fold lower binding affinity.[4] However, it exhibits a more balanced profile as a monoamine reuptake inhibitor, with a roughly 5.5-fold preference for SERT over NET and DAT.[4] This contrasts with sertraline, which is highly selective for SERT.
Experimental Protocols
A common method to determine the binding affinity (Ki) of a compound for the serotonin transporter is through a competitive radioligand binding assay.
Objective: To determine the affinity of this compound for the serotonin transporter by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter.
-
Membrane preparation from these cells.
-
Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-labeled SERT ligand (e.g., fluoxetine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing hSERT in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a SERT radioligand binding assay.
Interaction with P-Glycoprotein (P-gp)
This compound has been identified as a substrate and an inhibitor of P-glycoprotein (P-gp, also known as ABCB1), an important efflux transporter in the blood-brain barrier. This interaction has implications for the distribution of this compound and other P-gp substrates in the central nervous system.
Experimental Protocols
The calcein-AM assay is a common method to assess the inhibitory potential of a compound on P-gp function.
Objective: To determine if this compound inhibits the efflux activity of P-gp using a fluorescent substrate.
Materials:
-
A cell line overexpressing P-gp (e.g., LLC-PK1-MDR1) and a parental cell line with low P-gp expression (e.g., LLC-PK1).
-
Calcein-AM (a non-fluorescent, cell-permeable P-gp substrate).
-
Test compound: this compound.
-
Positive control: A known P-gp inhibitor (e.g., verapamil).
-
Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed both the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound or the positive control in assay buffer for a specific time (e.g., 30-60 minutes) at 37°C.
-
Calcein-AM Loading: Add calcein-AM to all wells at a final concentration of approximately 0.25-1 µM and incubate for another 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the calcein-AM containing solution and wash the cells with ice-cold assay buffer to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence in the P-gp overexpressing cells treated with this compound is compared to the fluorescence in untreated P-gp overexpressing cells and the parental cells. An increase in fluorescence in the presence of this compound indicates P-gp inhibition. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Interaction with Cytochrome P450 Enzymes
This compound has been reported to be a weaker inhibitor of CYP enzymes compared to sertraline. Specifically, it may inhibit CYP3A4/5 to a lesser extent than its parent compound.[3] However, comprehensive quantitative data on the IC50 or Ki values for this compound's inhibition of various CYP isoforms is limited in the public domain.
Experimental Protocols
This assay is used to determine the potential of a compound to inhibit the activity of specific CYP isoforms.
Objective: To determine the IC50 value of this compound for the inhibition of major human CYP enzymes.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
CYP isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4).
-
Test compound: this compound.
-
Positive controls: Known inhibitors for each CYP isoform.
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Acetonitrile (B52724) or methanol (B129727) for reaction termination.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Setup: In a 96-well plate, pre-incubate human liver microsomes with varying concentrations of this compound or a positive control inhibitor in the incubation buffer.
-
Reaction Initiation: Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (vehicle-treated) incubations. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable model.
Downstream Signaling of Serotonin Transporter Inhibition
Inhibition of the serotonin transporter by compounds like this compound leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. This elevated serotonin then interacts with various presynaptic and postsynaptic serotonin receptors, triggering a cascade of downstream signaling events. The prolonged activation of these receptors is believed to be the basis for the therapeutic effects of SSRIs.
The primary postsynaptic serotonin receptors involved in mediating the antidepressant effects are the 5-HT1A and 5-HT2A receptors. Activation of G-protein coupled 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, activation of 5-HT2A receptors, which are also G-protein coupled, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate the activity of various downstream protein kinases and ion channels, ultimately influencing neuronal excitability and gene expression.[5]
Figure 3: Simplified signaling pathway of SERT inhibition.
Conclusion
This compound, the primary metabolite of sertraline, is a biologically active compound with a distinct pharmacological profile. While it is a less potent serotonin reuptake inhibitor than its parent drug, its prolonged half-life and accumulation in the plasma suggest a potential contribution to the overall therapeutic and adverse effects of sertraline. Its more balanced activity at monoamine transporters and its interactions with P-glycoprotein further highlight its unique properties. A thorough understanding of the biological activities of this compound is crucial for a comprehensive evaluation of the clinical pharmacology of sertraline and for the development of future therapeutic agents with improved efficacy and safety profiles. Further research is warranted to fully elucidate the clinical significance of this compound's activity, particularly concerning its long-term effects and its interactions with other drugs and cellular systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Desmethylsertraline in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of desmethylsertraline, the primary active metabolite of the antidepressant sertraline (B1200038), in human plasma. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies.
Introduction
Sertraline is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other psychiatric conditions. It is extensively metabolized in the liver to its principal active metabolite, N-desmethylsertraline. Monitoring the plasma concentrations of both sertraline and this compound is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects due to inter-individual variability in drug metabolism. This document provides a detailed protocol for the accurate and precise quantification of this compound in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, ISTD)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Column: Poroshell EC-C18 (3 x 100 mm, 2.7 µm) or equivalent[1][2]
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma.[1][2]
-
Allow plasma samples to thaw at room temperature.
-
To 200 µL of plasma, add a working solution of the internal standard (this compound-d4).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
-
Gradient: A gradient elution is used for chromatographic separation.[1][2]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2][3]
-
MRM Transitions:
-
Gas Temperatures: Optimized as per instrument manufacturer's recommendations.
-
Collision Energy: Optimized for the specific transitions.
Method Validation Summary
The method was validated for linearity, accuracy, precision, and recovery. The results are summarized in the tables below.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10.0 - 1280 | ≥ 0.9992 |
Data based on a representative study.[1][2]
Table 2: Accuracy and Precision
| Quality Control | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| LLOQ | 10.0 | < 15.0 | < 15.0 | 85.0 - 115.0 |
| QCL | 30.0 | < 15.0 | < 15.0 | 85.0 - 115.0 |
| QCM | 600 | < 15.0 | < 15.0 | 85.0 - 115.0 |
| QCH | 1000 | < 15.0 | < 15.0 | 85.0 - 115.0 |
LLOQ: Lower Limit of Quantification, QCL: Quality Control Low, QCM: Quality Control Medium, QCH: Quality Control High. Values represent typical acceptance criteria. Intra- and inter-assay precisions for this compound have been reported to be between 2.2% and 12.2%, with accuracies ranging from 92.0% to 111.7%.[1][2]
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | > 85 |
Mean percentage recovery for N-desmethylsertraline has been reported to be 95.7%.[2]
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Quantitative Analysis of Desmethylsertraline in Brain Tissue using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the extraction and quantitative analysis of desmethylsertraline, the primary active metabolite of the antidepressant sertraline (B1200038), in brain tissue. The methodology outlined is based on established principles of bioanalytical method development, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This protocol is intended to serve as a comprehensive guide for researchers in pharmacology, neuroscience, and drug metabolism studies.
The accurate quantification of this compound in brain tissue is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, assessing its potential contribution to the therapeutic effects and side effects of sertraline, and for preclinical and clinical drug development. The protocol covers tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and the specific LC-MS/MS parameters for analysis.
Experimental Protocols
Brain Tissue Homogenization
This procedure describes the preparation of a brain tissue homogenate suitable for the extraction of this compound.
Materials:
-
Brain tissue (fresh or frozen)
-
Homogenization Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Bead mill homogenizer with appropriate beads (e.g., ceramic or stainless steel) or a Potter-Elvehjem homogenizer
-
Microcentrifuge tubes
-
Calibrated balance
-
Ice
Procedure:
-
Accurately weigh a portion of the brain tissue (e.g., 100-200 mg) in a pre-chilled microcentrifuge tube.
-
Add a 4-fold volume (v/w) of ice-cold homogenization buffer to the tissue (e.g., 400 µL of buffer for 100 mg of tissue).
-
Add homogenization beads to the tube if using a bead mill homogenizer.
-
Homogenize the tissue using a bead mill (typically 2-3 cycles of 30-60 seconds with cooling on ice in between) or with a Potter-Elvehjem homogenizer (approximately 10-15 strokes).
-
Ensure the sample remains cold throughout the homogenization process to minimize enzymatic degradation.
-
The resulting homogenate can be used directly for the extraction procedure or stored at -80°C.
Solid-Phase Extraction (SPE)
This protocol outlines the extraction and purification of this compound from the brain tissue homogenate using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Brain tissue homogenate
-
Internal Standard (IS) solution (e.g., N-desmethylsertraline-d4)
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange, 30 mg/1 mL)
-
SPE vacuum manifold
-
Methanol (B129727) (MeOH)
-
Acetonitrile (ACN)
-
Deionized water
-
Formic acid (FA)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of brain homogenate, add the internal standard (e.g., 10 µL of 100 ng/mL N-desmethylsertraline-d4).
-
Vortex for 30 seconds.
-
Add 600 µL of 4% phosphoric acid in water and vortex to mix.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This section provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The following tables summarize typical quantitative parameters for the analysis of this compound. It is important to note that these values are primarily derived from studies in human plasma or blood and should be validated for brain tissue matrices in your laboratory.[1][2][3][4]
Table 1: LC-MS/MS Method Performance Characteristics (from human plasma/blood studies)
| Parameter | Sertraline | This compound |
| Linearity Range | 2.5 - 320 ng/mL | 10.0 - 1280 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 10.0 ng/mL |
| Intra-assay Precision (%CV) | 2.2 - 12.2 % | 2.2 - 12.2 % |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 92.0 - 111.7 % | 92.0 - 111.7 % |
| Mean Extraction Recovery | 94.2 % | 95.7 % |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Desmethylsertraline by High-Performance Liquid Chromatography (HPLC)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of desmethylsertraline, the primary active metabolite of sertraline (B1200038), in biological matrices, primarily human plasma. The methodologies described herein leverage High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This guide includes comprehensive experimental protocols, data presentation in tabular format for easy comparison of various methods, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is the major pharmacologically active metabolite of sertraline, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depressive disorders and anxiety. Monitoring the concentrations of both sertraline and this compound in biological fluids is crucial for understanding the drug's metabolism, assessing patient compliance, and optimizing therapeutic outcomes. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific platform for the simultaneous quantification of these analytes. This document outlines validated HPLC methods suitable for research and clinical applications.
Chromatographic Methods and Validation Parameters
Several HPLC and LC-MS/MS methods have been developed and validated for the determination of this compound in human plasma. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation. Below is a summary of different methodologies and their key validation parameters.
HPLC with UV Detection
A liquid chromatographic method with ultraviolet detection provides a cost-effective approach for the analysis of this compound.
Table 1: HPLC-UV Method Parameters and Validation Data
| Parameter | Method Details |
| Chromatographic Column | C8 reversed-phase column |
| Mobile Phase | Acetonitrile and 12.3 mM, pH 3.0 phosphate (B84403) buffer with 0.1% triethylamine (B128534) (35:65, v/v)[1][2] |
| Detection | UV |
| Linearity Range | 10-500 ng/mL[1][2] |
| Precision (R.S.D. %) | < 3.9%[1][2] |
| Accuracy | > 90%[1][2] |
| Extraction Yield | > 94% using Solid Phase Extraction (C2 cartridges)[1][2] |
| Internal Standard | Clomipramine[1][2] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, LC-MS/MS is the preferred method, especially for studies requiring low limits of quantification.
Table 2: LC-MS/MS Method Parameters and Validation Data - Method A
| Parameter | Method Details |
| Chromatographic Column | Betasil C8 column (100 mm x 2.1 mm, 5 µm)[3] |
| Mobile Phase | Isocratic elution (details not specified in the abstract) |
| Flow Rate | Not specified |
| Run Time | 2.5 minutes[3] |
| Detection | Tandem mass spectrometry (MRM mode, positive ion)[3] |
| Precursor > Product Ion (m/z) | 292.1 > 159.0[3] |
| Linearity Range | 0.5-150 ng/mL[3] |
| Mean Correlation Coefficient (r) | 0.9980[3] |
| Intra- & Inter-batch Precision (%CV) | ≤ 10.4%[3] |
| Internal Standard | Fluoxetine[3] |
Table 3: LC-MS/MS Method Parameters and Validation Data - Method B
| Parameter | Method Details |
| Chromatographic Column | Poroshell EC-C18 column (3 × 100 mm, 2.7 µm)[4][5] |
| Mobile Phase | Gradient elution with water, 0.1% formic acid, and acetonitrile[4][5] |
| Flow Rate | 0.450 mL/min[4][5] |
| Detection | MS/MS (positive ionization mode)[4][5] |
| Precursor > Product Ion (m/z) | 292.1 > 159.1 (for N-desmethylsertraline)[4][5] |
| Linearity Range | 10.0-1280 ng/mL[4][5] |
| Correlation Coefficient (r) | ≥ 0.9992[4][5] |
| Intra- & Inter-assay Precision (%CV) | 2.2% - 12.2%[4][5] |
| Accuracy | 92.0% - 111.7%[4][5] |
| Recovery | 95.7%[4] |
| Internal Standard | N-desmethylsertraline-d4[4][5] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
Sample Preparation Protocols
Protocol 1: Solid Phase Extraction (SPE) for HPLC-UV Analysis [1][2]
-
Condition a C2 SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound and the internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 2: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis [3]
-
To 300 µL of human plasma, add the internal standard (Fluoxetine).
-
Perform liquid-liquid extraction using methyl tert-butyl ether.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Protocol 3: Protein Precipitation for LC-MS/MS Analysis [4][5]
-
To 200 µL of human plasma, add a precipitating agent (e.g., acetonitrile).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample at high speed.
-
Collect the supernatant.
-
The supernatant can be directly injected or evaporated and reconstituted.
HPLC and LC-MS/MS Analysis Protocols
Protocol 4: HPLC-UV Analysis
-
Set up the HPLC system with the C8 column and mobile phase as described in Table 1.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis and detect the analytes using a UV detector.
-
Quantify this compound based on the peak area relative to the internal standard.
Protocol 5: LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the appropriate column and mobile phase as detailed in Table 2 or 3.
-
Optimize the mass spectrometer settings for the specific precursor to product ion transitions for this compound and the internal standard.
-
Inject the prepared sample.
-
Perform the chromatographic separation and detection.
-
Quantify this compound using the peak area ratio against the deuterated internal standard.
Visualizations
Experimental Workflows
Caption: Workflow for this compound Analysis.
HPLC System Components
Caption: Core Components of an HPLC System.
Conclusion
The methods presented in this document provide robust and reliable approaches for the quantification of this compound in human plasma. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and specificity. The detailed protocols and validation data serve as a valuable resource for researchers and scientists in the field of pharmacology and drug development, enabling accurate and reproducible measurements of this key sertraline metabolite.
References
- 1. HPLC analysis of the second-generation antidepressant sertraline and its main metabolite N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Desmethylsertraline in Human Whole Blood by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Desmethylsertraline is the primary and pharmacologically active metabolite of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depressive disorders and anxiety. Monitoring the concentration of both sertraline and this compound in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology.[1][2][3][4] This application note details a robust and validated method for the sensitive and specific determination of this compound in human whole blood using gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction and derivatization.
Principle of the Method
This method involves the extraction of this compound and an internal standard from whole blood using solid-phase extraction (SPE). The extracted analytes are then derivatized to enhance their volatility and thermal stability for gas chromatography. The derivatized compounds are subsequently separated and identified by GC-MS. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the determination of sertraline and this compound in whole blood.[1][2][3]
-
Materials:
-
Whole blood samples
-
Internal Standard (e.g., Protriptyline)
-
Phosphate (B84403) buffer (pH 7.4)
-
Solid-Phase Extraction (SPE) columns (e.g., H-clinoptilolite, 0.6 g)[5]
-
0.1 M HCl in methanol (B129727)
-
Deionized water
-
Methanol-water mixture (1:1, v/v)
-
Nitrogen gas supply
-
-
Procedure:
-
Spike 2 mL of the human whole blood sample with the internal standard.[5]
-
Add 2 mL of phosphate buffer (pH 7.4) to the blood sample.[5]
-
Vortex the mixture for 5 minutes.[5]
-
Sonicate the sample for 15 minutes at 20°C.[5]
-
Condition the SPE column by washing with 1 mL of 0.1 M HCl in methanol followed by 1 mL of deionized water.[5]
-
Load the entire pre-treated blood sample onto the conditioned SPE column.[5]
-
Wash the column with 4 mL of phosphate buffer (pH 7.4), followed by 3 mL of deionized water, and then a methanol-water mixture (1:1, v/v).[5]
-
Dry the sorbent material under a stream of nitrogen.[5]
-
Elute the analytes from the column. Note: The specific elution solvent was not detailed in the provided search results, but a common approach would be to use an organic solvent or a mixture like dichloromethane/isopropanol/ammonium hydroxide.
-
2. Derivatization
-
Materials:
-
Heptafluorobutyric anhydride (B1165640) (HFBA)[1][2]
-
Dried sample extract from SPE
-
Heating block or water bath
-
-
Procedure:
-
To the dried eluate from the SPE step, add the derivatizing agent, heptafluorobutyric anhydride (HFBA).
-
The specific volume of HFBA and reaction conditions (temperature and time) need to be optimized but a typical procedure involves heating the mixture to ensure complete derivatization.
-
3. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column (e.g., DB-5MS fused silica (B1680970) capillary column).[6]
-
-
GC-MS Parameters (based on typical methods for similar analytes):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 2.0 mL/min).[6]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at 20°C/min.
-
Ramp 2: Increase to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.
-
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated GC-MS method for the analysis of this compound in whole blood.[1][2][3]
| Parameter | This compound |
| Limit of Detection (LOD) | 0.30 µg/L[1][2][3] |
| Limit of Quantification (LOQ) | 1.00 µg/L[1][2][3] |
| Linearity Range | 1.00 - 500.0 µg/L[1][2][3] |
| Correlation Coefficient (R²) | > 0.991[1][2][3] |
| Extraction Efficiency | 84.9% (± 8.2%) to 107.7% (± 4.4%)[1][2][3] |
| Precision (RSD%) | 4.7% - 7.2%[1][2][3] |
| Accuracy (% Bias) | -6.33% to 2.88%[1][2][3] |
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis by GC-MS.
References
- 1. Development and validation of an EI-GC/MS method for the determination of sertraline and its major metabolite desmethyl-sertraline in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an EI-GC/MS method for the determination of sertraline and its major metabolite desmethyl-sertraline in blood. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Sertraline - isolation methods and quantitation in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lsmu.lt [lsmu.lt]
- 6. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
Application Notes and Protocols for Measuring Desmethylsertraline Activity
Introduction
Desmethylsertraline (DMS), also known as norsertraline, is the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1] It is formed in the liver through N-demethylation, a process primarily catalyzed by the cytochrome P450 enzyme CYP2B6, with contributions from other CYPs.[1][2] While pharmacologically active, this compound is substantially less potent than its parent compound, sertraline, as an inhibitor of the serotonin transporter (SERT).[3][4][5] Its potency is estimated to be 10- to 50-fold weaker than sertraline.[1][3][5] Despite its reduced potency, this compound circulates at higher concentrations in the plasma than sertraline and has a significantly longer half-life (56–120 hours), suggesting it may contribute to the overall therapeutic and pharmacological profile of sertraline during chronic treatment.[1][6]
These application notes provide detailed protocols for cell-based assays to characterize the primary and secondary pharmacological activities of this compound, focusing on its interaction with the serotonin transporter (SERT) and the P-glycoprotein (P-gp) efflux pump. A general cytotoxicity protocol is also included to assess its effects on cell viability.
Application Note 1: Serotonin Transporter (SERT) Inhibition Assay
This note describes a cell-based assay to quantify the inhibitory activity of this compound on the human serotonin transporter (hSERT). The primary mechanism of action for this compound is the blockade of serotonin reuptake via SERT.[7] This can be measured by assessing the compound's ability to inhibit the uptake of a labeled substrate in cells expressing the transporter.
Signaling Pathway: SERT Inhibition
Caption: this compound blocks serotonin reuptake by inhibiting SERT.
Quantitative Data: SERT Inhibition
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay System | IC50 (μM) | Reference |
| This compound | SERT | Rat brain synaptosomes | 0.63 | [1] |
| Sertraline | SERT | Not specified (in vitro) | ~0.03-0.06 | [1][3][5] |
Experimental Workflow: Fluorescent Substrate Uptake Assay
Caption: Workflow for a fluorescent neurotransmitter uptake assay.
Protocol: hSERT Inhibition Assay Using a Fluorescent Substrate
This protocol is adapted from commercially available neurotransmitter transporter uptake assay kits and is suitable for high-throughput screening.[8][9][10]
I. Materials
-
Cells: HEK293 cells stably expressing hSERT (HEK-hSERT). Alternatively, JAR cells, which endogenously express SERT, can be used.[11]
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (dialyzed FBS recommended), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 96- or 384-well black, clear-bottom microplates, coated with Poly-D-Lysine.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or equivalent.
-
Test Compound: this compound hydrochloride.
-
Control Inhibitor: Sertraline or another known potent SSRI (e.g., paroxetine).
-
Fluorescent Substrate Kit: Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye). Fluorescent substrates like ASP+ or APP+ are often used.[12][13][14][15]
II. Procedure
-
Cell Plating:
-
The day before the assay, seed HEK-hSERT cells into Poly-D-Lysine coated microplates.
-
For 96-well plates, seed 40,000–60,000 cells per well.
-
For 384-well plates, seed 12,500–20,000 cells per well.[8]
-
Incubate overnight at 37°C, 5% CO2, to allow for the formation of a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤0.5%.
-
Prepare solutions for positive control (e.g., 10 µM sertraline) and vehicle control (assay buffer with equivalent DMSO concentration).
-
-
Assay Execution:
-
Gently remove the culture medium from the wells.
-
Wash the cell monolayer once with pre-warmed assay buffer.
-
Add the diluted this compound, positive control, and vehicle control solutions to the respective wells.
-
Incubate the plate at 37°C for 10-30 minutes.
-
-
Substrate Uptake and Measurement:
-
Prepare the fluorescent substrate working solution in assay buffer according to the manufacturer's instructions. This solution typically contains a masking dye to quench extracellular fluorescence.[8]
-
Add the substrate solution to all wells.
-
Immediately place the plate into a bottom-reading fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 20-30 minutes (e.g., one reading per minute). Alternatively, for an endpoint assay, incubate for 30 minutes at 37°C and then read the plate.[9]
-
III. Data Analysis
-
Calculate the rate of substrate uptake (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data: Set the average rate of the vehicle control as 100% activity and the average rate of the positive control (saturating inhibitor concentration) as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Application Note 2: P-glycoprotein (ABCB1) Interaction Assay
This compound, along with its parent compound sertraline, has been shown to have a high affinity for P-glycoprotein (P-gp, ABCB1), an important efflux transporter in the blood-brain barrier.[16][17] This interaction can be assessed by measuring the drug's ability to stimulate the ATPase activity of P-gp in isolated membranes, as P-gp-mediated transport is an ATP-dependent process.
Quantitative Data: P-gp ATPase Activity
Kinetic parameters describe the interaction of this compound with P-gp. A lower Km indicates higher affinity, and Vmax/Km represents the catalytic efficiency.
| Compound | Target | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km (min⁻¹ x 10⁻³) | Reference |
| This compound | P-gp | 4.6 | 6.5 | 1.4 | [16] |
| Sertraline | P-gp | 3.7 | 5.9 | 1.6 | [16] |
| Verapamil (B1683045) (Control) | P-gp | 3.2 | 5.5 | 1.7 | [16] |
Experimental Workflow: P-gp ATPase Assay
Caption: Workflow for measuring P-gp mediated ATP hydrolysis.
Protocol: P-gp ATPase Activity Assay
This protocol is based on measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp.[16]
I. Materials
-
P-gp Membranes: Commercially available prepared membranes from insect or mammalian cells overexpressing human P-gp (ABCB1).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing EGTA, DTT, and protease inhibitors.
-
Test Compound: this compound.
-
Positive Control: Verapamil (known P-gp substrate).
-
Negative Control: Sodium orthovanadate (a P-gp ATPase inhibitor, used to determine basal, non-P-gp ATPase activity).
-
Substrate: Magnesium-ATP (MgATP).
-
Phosphate Detection Reagent: A reagent that detects inorganic phosphate, such as a solution containing ammonium (B1175870) molybdate (B1676688) and ascorbic acid.
-
Assay Plates: 96-well clear microplates.
II. Procedure
-
Compound Preparation:
-
Prepare serial dilutions of this compound and verapamil in the assay buffer.
-
Prepare a solution of sodium orthovanadate (e.g., 1 mM) for the background control wells.
-
-
Assay Setup:
-
Thaw the P-gp membranes on ice. Dilute them in ice-cold assay buffer to the recommended concentration.
-
In a 96-well plate, add the diluted test compounds, controls, and assay buffer.
-
Add the diluted P-gp membranes to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a pre-warmed solution of MgATP to all wells.
-
Incubate the plate at 37°C for 20-40 minutes (the incubation time should be within the linear range of the reaction).
-
-
Phosphate Detection:
-
Stop the reaction by adding the phosphate detection reagent. This reagent is often acidic and will terminate the enzymatic activity.
-
Incubate the plate at room temperature for 20-30 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-800 nm, depending on the detection reagent) using a microplate reader.
-
III. Data Analysis
-
Create a standard curve using known concentrations of inorganic phosphate to convert absorbance values to the amount of Pi produced.
-
For each this compound concentration, calculate the P-gp-specific ATPase activity by subtracting the activity measured in the presence of sodium orthovanadate (basal activity) from the total activity measured.
-
Plot the P-gp-specific ATPase activity (nmol Pi/min/mg protein) against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (substrate concentration at half-maximal velocity).
Application Note 3: Cell Viability and Cytotoxicity Assay
It is crucial to assess whether the observed activity of a compound is due to its specific pharmacological action or a general cytotoxic effect.[18] Cell viability assays are used to determine the overall health of cells and measure the number of living cells in a sample following exposure to a test compound.[19][20]
Experimental Workflow: Resazurin-Based Viability Assay
Caption: Workflow for a resazurin-based cell viability assay.
Protocol: Resazurin (AlamarBlue) Cell Viability Assay
This protocol describes a simple and sensitive colorimetric/fluorometric assay to measure cell viability based on the metabolic reduction of resazurin.[20]
I. Materials
-
Cells: Any adherent cell line relevant to the study (e.g., HEK293, HepG2, or a neuronal cell line).
-
Culture Medium: Appropriate for the chosen cell line.
-
Assay Plates: 96-well clear or black microplates.
-
Test Compound: this compound.
-
Control: Vehicle (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Assay Reagent: Resazurin sodium salt solution (or a commercial kit like AlamarBlue).
II. Procedure
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound, vehicle control, or positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add resazurin reagent to each well (typically 10% of the well volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell type and density.
-
Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm with a reference wavelength of 600 nm) using a microplate reader.
-
III. Data Analysis
-
Subtract the average background reading (from wells with medium and resazurin but no cells) from all other readings.
-
Calculate the percent viability for each concentration using the following formula:
-
% Viability = (Reading of Treated Cells / Average Reading of Vehicle Control Cells) * 100
-
-
Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the CC50 (cytotoxic concentration 50%) if applicable.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Sertraline - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time, spatially resolved analysis of serotonin transporter activity and regulation using the fluorescent substrate, ASP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sertraline and Its Metabolite this compound, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Radioligand Binding Assay for Desmethylsertraline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylsertraline (Norsertraline) is the primary active metabolite of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and other psychiatric disorders.[1] Formed by hepatic N-demethylation, this compound circulates at higher plasma concentrations than its parent compound and possesses a longer half-life, contributing to the overall therapeutic effect of sertraline.[1][2] Like sertraline, this compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), a key protein in the regulation of serotonergic neurotransmission.[1][3] It is significantly less potent than sertraline at SERT but exhibits a more balanced profile as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3]
This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human serotonin transporter (SERT). This assay is a fundamental tool for characterizing the pharmacological profile of this and similar compounds.
Principle of the Assay
The radioligand binding assay is a highly sensitive and specific in vitro technique used to quantify the interaction between a ligand (e.g., this compound) and its target receptor (SERT).[4] This protocol describes a competitive binding assay, which measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand that is specifically bound to the transporter. The assay determines the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated. The Ki value represents the affinity of the compound for the target.
Binding Affinity of this compound
The following table summarizes the binding affinities (Ki) of this compound for the primary monoamine transporters.
| Transporter | Ki (nM) |
| Serotonin Transporter (SERT) | 76[3] |
| Norepinephrine Transporter (NET) | 420[3] |
| Dopamine Transporter (DAT) | 440[3] |
Experimental Protocol: Competitive SERT Binding Assay
This protocol is designed for a 96-well plate format using a filtration-based method to separate bound from free radioligand.
I. Materials and Reagents
-
SERT Source: Cell membranes prepared from a stable cell line expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand. The concentration should be at or near its Kd for SERT.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent SERT inhibitor, such as Fluoxetine or Imipramine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
-
96-well Assay Plates: Standard, round-bottom.
-
96-well Filter Plates: Glass fiber (GF/C) filters, pre-treated with 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail: A high-efficiency liquid scintillation fluid compatible with your filter plates.
-
Equipment:
-
Pipettes and multichannel pipettes
-
Plate shaker/agitator
-
96-well cell harvester (vacuum manifold)
-
Microplate scintillation counter (e.g., MicroBeta or TopCount)
-
II. Membrane Preparation
-
Thaw the frozen cell pellet (e.g., HEK293-hSERT cells) on ice.
-
Resuspend the cells in 20 volumes of ice-cold Assay Buffer.
-
Homogenize the cell suspension using a Polytron or Dounce homogenizer on ice.
-
Centrifuge the homogenate at 20,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.
-
Repeat the centrifugation and resuspension step (membrane wash).
-
After the final centrifugation, resuspend the pellet in a known volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Dilute the membrane preparation in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well, to be optimized).
III. Assay Procedure
The final assay volume is 250 µL per well. Prepare all solutions and dilutions prior to starting.
-
Prepare this compound Dilutions: Create a serial dilution series of this compound in Assay Buffer. A typical range would be 10 concentrations from 0.1 nM to 10 µM.
-
Set up the Assay Plate: Add reagents to the 96-well assay plate in the following order. It is recommended to perform all measurements in triplicate.
-
Total Binding (TB): 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of the high-concentration SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Competitive Binding: 50 µL of each this compound dilution.
-
-
Add Radioligand: Add 50 µL of the [³H]-Citalopram working solution to every well.
-
Add Membranes: Add 150 µL of the diluted membrane preparation to every well to initiate the binding reaction.
-
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature (or 30°C) with gentle, continuous agitation.[5]
-
Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked 96-well filter plate using a cell harvester.[5]
-
Washing: Immediately wash the filters four times with 300 µL of ice-cold Wash Buffer per well to remove unbound radioligand.
-
Drying: Dry the filter plate completely, typically for 30-60 minutes at 50°C.[5]
-
Counting: Add scintillation cocktail to each well according to the manufacturer's instructions, seal the plate, and allow it to equilibrate in the dark. Count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.
IV. Data Analysis
-
Calculate Specific Binding (SB):
-
Average the CPM values for the triplicate wells.
-
Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB)
-
-
Generate Competition Curve:
-
Calculate the percentage of specific binding for each concentration of this compound: % Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
Plot the % Binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for SERT.
-
-
Visualizations
Caption: Workflow for the SERT radioligand binding assay.
Caption: Inhibition of serotonin reuptake by this compound.
References
Application Notes and Protocols for Studying Desmethylsertraline Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylsertraline (DMS), the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), has traditionally been considered less potent in its serotonergic activity compared to its parent compound.[1][2][3] However, emerging research suggests that DMS may play a significant role in the overall pharmacological profile of sertraline, including potential contributions to both therapeutic and adverse effects.[4][5] Notably, studies utilizing zebrafish models have implicated DMS in developmental toxicity, particularly concerning cardiovascular and neurodevelopmental pathways.[1][6] This document provides detailed application notes and protocols for utilizing animal models to investigate the multifaceted effects of this compound.
Animal Models for this compound Research
The choice of animal model is critical for elucidating the specific effects of this compound. Both rodent and zebrafish models offer unique advantages for studying its behavioral, neurochemical, and developmental impacts.
-
Rodent Models (Rats and Mice): These models are well-established for assessing antidepressant and anxiolytic-like effects, as well as for detailed neurochemical and pharmacokinetic analyses. While direct administration studies with DMS are limited, protocols for similar compounds can be adapted. One study noted that repeated sertraline administration in rats led to a significant accumulation of DMS in the brain, suggesting a potential role in the inhibition of catecholamine transporters.[4]
-
Zebrafish (Danio rerio): The zebrafish model, particularly in its larval stages, is a powerful tool for high-throughput screening of developmental toxicity and behavioral phenotyping.[1][7][8] Its genetic tractability and optical transparency allow for detailed imaging and molecular analysis. A key study demonstrated that DMS, at physiologically relevant concentrations, induced hypo-locomotion and proteomic changes indicative of cardiovascular and neurodevelopmental risks in zebrafish larvae.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Sertraline | This compound | Animal Model | Reference |
| Serotonin Transporter (SERT) Ki (nM) | 3 | 76 | In vitro | [2] |
| Norepinephrine Transporter (NET) Ki (nM) | 420 | 420 | In vitro | [2] |
| Dopamine Transporter (DAT) Ki (nM) | 25 | 440 | In vitro | [2] |
| Effect on Extracellular 5-HT in Rat Striatum | Dose-dependent increase | No effect | Rat | [3] |
Table 2: Behavioral and Molecular Effects of this compound in Zebrafish Larvae
| Endpoint | Control | This compound (20 ng/mL) | Fold Change | p-value | Reference |
| Total Locomotor Activity (distance traveled) | Not specified | Significantly reduced | - | <0.05 | [1] |
| SERT Protein Expression | Not specified | Significantly decreased | - | <0.05 | [1] |
| DDX39A Protein Expression | Not specified | Downregulated | - | Not specified | [1] |
| CLUH Protein Expression | Not specified | Downregulated | - | Not specified | [1] |
| HSPB1 Protein Expression | Not specified | Downregulated | - | Not specified | [1] |
| MYL2 Protein Expression | Not specified | Downregulated | - | Not specified | [1] |
| MATN1 Protein Expression | Not specified | Downregulated | - | Not specified | [1] |
| PHB1 Protein Expression | Not specified | Downregulated | - | Not specified | [1] |
| RPL30 Protein Expression | Not specified | Downregulated | - | Not specified | [1] |
| DRAP1 Protein Expression | Not specified | Downregulated | - | Not specified | [1] |
| DHRS11 Protein Expression | Not specified | Downregulated | - | Not specified | [1] |
Experimental Protocols
Rodent Models
This protocol is adapted from standard FST procedures and is proposed for evaluating the potential antidepressant-like effects of DMS in mice or rats.[9]
Materials:
-
This compound HCl
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)
-
Cylindrical glass tank (40 cm high, 20 cm diameter)
-
Water (23-25°C)
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1): Place each animal individually into the swim tank filled with 15 cm of water for a 15-minute pre-swim session. This initial exposure helps to induce a stable baseline of immobility for the test session.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at appropriate time points before the test session (e.g., 60, 30, and 5 minutes prior to testing). Dose selection should be based on preliminary dose-response studies.
-
Test Session (Day 2): Place the animal back into the swim tank for a 6-minute test session. Record the entire session using a video camera.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.
This protocol provides a framework for measuring extracellular neurotransmitter levels in the rodent brain following DMS administration.[3]
Materials:
-
This compound HCl
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex). Allow for a recovery period of at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for at least 2 hours.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, norepinephrine, serotonin, and their metabolites) using HPLC-ECD.
Zebrafish Model
This protocol is based on a study investigating the developmental effects of DMS.[1][7][8]
Materials:
-
This compound HCl
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fertilized zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
Multi-well plates
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the embryo medium should not exceed 0.1%.
-
Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them to ensure developmental synchrony.
-
Exposure: At approximately 4 hours post-fertilization (hpf), place the embryos into the wells of a multi-well plate containing embryo medium with the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.
-
Medium Renewal: Renew the exposure solutions daily to maintain the desired drug concentration.
-
Endpoint Analysis: Conduct behavioral and molecular analyses at the desired developmental stage (e.g., 5-7 days post-fertilization).
This protocol assesses changes in locomotor activity following DMS exposure.[1]
Materials:
-
Zebrafish larvae previously exposed to DMS (Protocol 3)
-
Multi-well plates
-
Automated video tracking system (e.g., ZebraBox)
Procedure:
-
Acclimation: Place individual larvae in the wells of a new multi-well plate containing fresh exposure medium and allow them to acclimate for a defined period (e.g., 30 minutes).
-
Recording: Record the movement of the larvae using an automated video tracking system for a specified duration (e.g., 30 minutes). The recording period can include alternating light and dark phases to assess photomotor responses.
-
Data Analysis: Analyze the tracking data to quantify various locomotor parameters, including total distance moved, velocity, and time spent active.
Signaling Pathways and Experimental Workflows
Conclusion
The study of this compound is an evolving area of research with important implications for understanding the complete pharmacological profile of sertraline. The protocols and data presented here provide a comprehensive resource for researchers to design and execute robust preclinical studies. The zebrafish model, in particular, offers a valuable platform for investigating the potential developmental effects of DMS, while rodent models remain the standard for detailed behavioral and neurochemical characterization. Future research should focus on direct administration studies of DMS in rodent models to corroborate and expand upon the findings from zebrafish studies, ultimately leading to a more complete understanding of its role in both therapeutic efficacy and potential toxicity.
References
- 1. The sertraline metabolite, this compound, may be implicated in adverse outcomes reported after gestational sertraline use: insights from a study in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound with sertraline as a monoamine uptake inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Developmental exposure to sertraline impaired zebrafish behavioral and neurochemical profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Developmental exposure to sertraline impaired zebrafish behavioral and neurochemical profiles [frontiersin.org]
- 9. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Microdialysis for Desmethylsertraline Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes N-demethylation to its primary active metabolite, desmethylsertraline.[1] While this compound is less potent at the serotonin transporter, its accumulation in the brain and prolonged half-life suggest it may contribute to the overall therapeutic and side-effect profile of sertraline.[2][3] In vivo microdialysis is a powerful technique for measuring unbound concentrations of drugs and their metabolites in the extracellular fluid (ECF) of specific brain regions, providing crucial pharmacokinetic and pharmacodynamic data.[4][5] These application notes provide a comprehensive overview and detailed protocols for the measurement of this compound in the brain using in vivo microdialysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to in vivo microdialysis for sertraline and this compound. It is important to note that while methods for detecting this compound in various matrices exist, specific quantitative data for its concentration in brain extracellular fluid via microdialysis is not extensively reported in the literature. The provided analytical parameters are based on methods developed for plasma and would require validation for microdialysate samples.
Table 1: In Vivo Microdialysis Experimental Parameters
| Parameter | Specification | Notes |
| Animal Model | Male Sprague-Dawley rats | 250 - 350 g |
| Anesthesia for Surgery | Isoflurane (B1672236) or Ketamine/Xylazine mixture | |
| Stereotaxic Coordinates | Dependent on target brain region (e.g., Prefrontal Cortex, Striatum, Hippocampus) | Coordinates must be verified with a reliable rat brain atlas. |
| Guide Cannula | Commercially available (e.g., CMA 12) or custom-made | |
| Microdialysis Probe | 2-4 mm membrane length, 20 kDa molecular weight cut-off | |
| Perfusion Fluid (aCSF) | See Table 2 for composition | Filter-sterilized |
| Perfusion Flow Rate | 1.0 - 2.0 µL/min | |
| Equilibration Period | 60 - 120 minutes | To establish a stable baseline. |
| Sample Collection Interval | 20 - 30 minutes | |
| Sertraline Administration | Intraperitoneal (i.p.) or subcutaneous (s.c.) injection | Dose-response studies are recommended. |
Table 2: Artificial Cerebrospinal Fluid (aCSF) Composition
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 0.85 |
Note: The aCSF solution should be prepared with high-purity water, filter-sterilized (0.22 µm filter), and pH adjusted to 7.4.
Table 3: Example LC-MS/MS Parameters for Sertraline and this compound Quantification
| Parameter | Specification |
| Analytical Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Transition (Sertraline) | m/z 306.1 → 159.1 |
| Mass Transition (this compound) | m/z 292.1 → 159.1 |
| Internal Standard | Sertraline-d3, this compound-d4 |
Note: These parameters are a starting point and will require optimization for the specific LC-MS/MS system being used.
Experimental Protocols
I. Surgical Implantation of the Guide Cannula
-
Anesthesia and Stereotaxic Placement: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture and place it in a stereotaxic frame. Ensure the head is level.
-
Surgical Preparation: Shave the scalp, and clean the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target brain region based on coordinates from a rat brain atlas.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and stainless-steel screws.
-
Post-operative Care: Suture the incision and provide post-operative analgesia. Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, place the rat in the microdialysis experimental chamber to allow for habituation for at least 60 minutes.
-
Probe Insertion: Gently remove the dummy cannula from the guide cannula and insert the microdialysis probe.
-
Perfusion: Connect the inlet tubing of the probe to a microsyringe pump and the outlet to a collection vial. Begin perfusing the probe with aCSF at a flow rate of 1.0-2.0 µL/min.
-
Equilibration: Allow the system to equilibrate for 60-120 minutes to achieve a stable baseline. Discard the dialysate collected during this period.
-
Baseline Sample Collection: Collect at least three to four baseline samples (e.g., every 20-30 minutes).
-
Drug Administration: Administer sertraline via the desired route (e.g., i.p. or s.c.).
-
Post-administration Sample Collection: Continue collecting dialysate samples at the specified intervals for the desired duration of the experiment.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis.
III. Sample Analysis by LC-MS/MS
-
Sample Preparation: Thaw the microdialysate samples and add an internal standard solution (containing deuterated sertraline and this compound).
-
Chromatographic Separation: Inject the sample onto the LC-MS/MS system. Separate the analytes using a C18 column with a gradient elution of mobile phases A and B.
-
Mass Spectrometric Detection: Detect and quantify sertraline and this compound using a triple quadrupole mass spectrometer in positive ESI mode, monitoring the specified mass transitions.
-
Data Analysis: Construct calibration curves using standards of known concentrations to quantify the amount of sertraline and this compound in the microdialysate samples.
Visualizations
Sertraline Metabolism to this compound
Caption: Metabolic pathway of sertraline to this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis of this compound.
References
- 1. Comparison of this compound with sertraline as a monoamine uptake inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatriapolska.pl [psychiatriapolska.pl]
- 3. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desmethylsertraline Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylsertraline (DMS) is the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1] While DMS is less potent than sertraline as a serotonin reuptake inhibitor, it exhibits a more balanced profile as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Understanding the behavioral pharmacology of this compound is crucial for a comprehensive assessment of sertraline's overall clinical effects and for the development of novel antidepressants. These application notes provide detailed protocols for key behavioral assays in rodents to characterize the antidepressant-like, anxiolytic-like, and general locomotor effects of this compound.
Pharmacological Profile of this compound
This compound's primary mechanism of action is the inhibition of monoamine reuptake.[1] Its potency at the serotonin transporter (SERT) is significantly lower than that of its parent compound, sertraline.[1][2] However, its activity extends to the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), making it a more broadly acting monoamine reuptake inhibitor.[1]
Table 1: Comparative in vitro Monoamine Transporter Inhibition (Ki, nM)
| Compound | Serotonin (5-HT) Transporter (SERT) | Norepinephrine (NE) Transporter (NET) | Dopamine (DA) Transporter (DAT) | Reference(s) |
| Sertraline | 3 | - | - | [1] |
| This compound | 76 | 420 | 440 | [1] |
Note: Lower Ki values indicate higher binding affinity.
Behavioral Assays for Preclinical Evaluation
A battery of behavioral tests is essential to comprehensively evaluate the psychoactive properties of this compound in rodent models. The following protocols are recommended for assessing antidepressant-like, anxiolytic-like, and locomotor effects.
Antidepressant-Like Activity: Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for evaluating the efficacy of antidepressant compounds.[3][4] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture, and antidepressant treatment can reduce the duration of this immobility.[5][6]
Materials:
-
Transparent cylindrical containers (20 cm diameter, 30 cm height)[3]
-
Water maintained at 23-25°C[7]
-
Video recording equipment
-
Animal holding cages with warming pads or heat lamps
-
Towels for drying animals
-
This compound solution and vehicle control
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the experiment.[5]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session:
-
Post-Test:
-
Carefully remove the mice from the water.
-
Thoroughly dry each animal with a towel and place it in a clean, dry cage under a warming lamp to prevent hypothermia.[6]
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute test session.[7]
-
The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.[8]
-
Increased swimming and climbing behaviors can also be scored as indicators of active coping strategies.[9]
-
Table 2: Expected Outcomes in the Forced Swim Test with Antidepressants
| Treatment Group | Immobility Time | Swimming Time | Climbing Time | Interpretation |
| Vehicle Control | High | Low | Low | Depressive-like behavior |
| This compound | Decreased | Increased/No Change | Increased/No Change | Antidepressant-like effect |
Anxiolytic-Like Activity: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10][11] The test is based on the natural aversion of rodents to open and elevated spaces.[11] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[12]
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)[13]
-
Video recording and tracking software[14]
-
This compound solution and vehicle control
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes prior to testing.[11] The room should be dimly lit.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test.
-
Test Session:
-
Post-Test: Return the mouse to its home cage.
-
Data Analysis:
-
Using tracking software, quantify the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
The primary measures of anxiolytic-like activity are an increase in the percentage of time spent in the open arms and the percentage of open arm entries.[14]
-
Table 3: Expected Outcomes in the Elevated Plus Maze with Anxiolytics
| Treatment Group | % Time in Open Arms | % Open Arm Entries | Total Distance Traveled | Interpretation |
| Vehicle Control | Low | Low | Normal | Anxigenic-like state |
| This compound | Increased | Increased | No significant change | Anxiolytic-like effect |
General Activity: Locomotor Activity Test
The Locomotor Activity Test is used to assess general exploratory behavior and to rule out potential confounding effects of a compound on motor function in other behavioral tests.[16] A significant increase or decrease in locomotor activity could influence performance in the FST and EPM.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system[8]
-
This compound solution and vehicle control
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test.
-
Test Session:
-
Place the mouse in the center of the open field arena.
-
Record locomotor activity for a specified duration (e.g., 30-60 minutes).
-
-
Post-Test: Return the mouse to its home cage.
-
Data Analysis:
-
Quantify the following parameters:
-
Total distance traveled
-
Horizontal activity (ambulation)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (can also be an index of anxiety)
-
-
Table 4: Potential Outcomes in the Locomotor Activity Test
| Treatment Group | Total Distance Traveled | Interpretation |
| Vehicle Control | Baseline activity | Normal locomotor function |
| This compound | Increased | Stimulant effect |
| This compound | Decreased | Sedative effect |
| This compound | No significant change | No effect on general locomotion |
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroscigroup.us [neuroscigroup.us]
- 5. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. youtube.com [youtube.com]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. criver.com [criver.com]
- 13. frontiersin.org [frontiersin.org]
- 14. protocols.io [protocols.io]
- 15. mmpc.org [mmpc.org]
- 16. experts.unthsc.edu [experts.unthsc.edu]
Application Notes and Protocols for the Statistical Analysis of Desmethylsertraline Experimental Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental data analysis for Desmethylsertraline, the primary active metabolite of the antidepressant sertraline (B1200038). This document includes a summary of quantitative data, detailed experimental protocols for its quantification, and visualizations of its metabolic and signaling pathways.
Data Presentation
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound, as well as the validation parameters for its analytical quantification.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Elimination Half-Life | 62 - 104 hours[1] | [1] |
| 56 - 120 hours[1][2] | [1][2] | |
| ~65 hours[1] | [1] | |
| Plasma Concentration Relative to Sertraline | 1 to 3 times higher than sertraline at steady state[1] | [1] |
| Time to Peak Plasma Concentration (Tmax) | 8 - 10 hours following administration of sertraline[2][3] | [2][3] |
| Plasma Protein Binding | ~98%[1] | [1] |
| Apparent Volume of Distribution | ~20 L/kg[1] | [1] |
| Relative Infant Dose (in breast milk) | 0.4% to 2.2%[1] | [1] |
Table 2: Pharmacodynamic Properties of this compound
| Target | Activity | Potency Relative to Sertraline | Reference |
| Serotonin (B10506) Transporter (SERT) | Weak inhibitor of serotonin reuptake[1][4] | 10- to 20-fold less potent[1][4] | [1][4] |
| Ki = 76 nM (DMS) vs. 3 nM (Sertraline)[5] | [5] | ||
| Norepinephrine Transporter (NET) | Weak inhibitor[2][5] | [2][5] | |
| Ki = 420 nM[5] | [5] | ||
| Dopamine Transporter (DAT) | Low affinity[1] | [1] | |
| Ki = 440 nM[5] | [5] | ||
| 5-HT₂ Receptors | Negligible activity[1] | [1] | |
| Adrenergic Receptors (α₁, α₂, β) | Negligible activity[1] | [1] | |
| ABCB1 (P-glycoprotein) | Inhibitor[1] | [1] |
Table 3: Validation Parameters for LC-MS/MS Quantification of this compound in Human Plasma
| Parameter | Value | Reference |
| Linear Dynamic Range | 0.5 - 150 ng/mL[6] | [6] |
| 2.50 - 320 ng/mL (Sertraline) | [7][8] | |
| 10.0 - 1280 ng/mL (this compound)[7][8] | [7][8] | |
| Intra-batch and Inter-batch Precision (%CV) | ≤ 10.4%[6] | [6] |
| 2.2% - 12.2%[8] | [8] | |
| Accuracy | 92.0% - 111.7%[8] | [8] |
| Mean Percentage Recovery | 95.7%[8] | [8] |
| Process Efficiency | 95.2%[8] | [8] |
Table 4: Validation Parameters for GC/MS Quantification of this compound in Whole Blood
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.30 µg/L[9][10] | [9][10] |
| Limit of Quantification (LOQ) | 1.00 µg/L[9][10] | [9][10] |
| Linear Dynamic Range | 1.00 - 500.0 µg/L[9][10] | [9][10] |
| Correlation Coefficient (R²) | > 0.991[9][10] | [9][10] |
| Extraction Efficiency | 84.9 (± 8.2)% to 107.7 (± 4.4)%[9][10] | [9][10] |
| Precision (%CV) | 4.7% - 7.2%[9][10] | [9][10] |
| Accuracy | -6.33% to 2.88%[9][10] | [9][10] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on a validated high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of sertraline and N-desmethylsertraline.[6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 300 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard (e.g., fluoxetine).
-
Add methyl tert-butyl ether for extraction.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: Betasil C8 (100 mm x 2.1 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: 0.450 mL/min.[8]
-
Run Time: 2.5 minutes.[6]
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Protocol 2: Quantification of this compound in Whole Blood by GC/MS
This protocol describes a sensitive and specific gas chromatography-mass spectrometry (GC/MS) method for the determination of sertraline and desmethyl-sertraline in whole blood.[9][10]
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
Condition a solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Load the whole blood sample, to which an internal standard (e.g., protriptyline) has been added, onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness.
-
Derivatize the residue with heptafluorobutyric anhydride (B1165640) (HFBA) to improve chromatographic properties.[9][10]
-
Reconstitute the derivatized sample in a suitable solvent for GC/MS analysis.
2. GC/MS Conditions
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimize the oven temperature gradient to achieve good separation of the analytes.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analytes and internal standard.
3. Data Analysis
-
Generate a calibration curve using the peak area ratios of the derivatized this compound to the derivatized internal standard.
-
Quantify this compound in the blood samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualization
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathway of Sertraline to this compound and the proposed mechanism of action related to serotonin reuptake inhibition.
Caption: Metabolic conversion of Sertraline to this compound.
Caption: this compound's weak inhibition of serotonin reuptake.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. grokipedia.com [grokipedia.com]
- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an EI-GC/MS method for the determination of sertraline and its major metabolite desmethyl-sertraline in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an EI-GC/MS method for the determination of sertraline and its major metabolite desmethyl-sertraline in blood. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Desmethylsertraline as a Reference Standard
Introduction
Desmethylsertraline, also known as norsertraline, is the primary and pharmacologically active metabolite of the widely prescribed antidepressant, sertraline (B1200038).[1][2] Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes N-demethylation in the liver, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2B6, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, to form this compound.[3][4] Although this compound is a weaker inhibitor of the serotonin transporter (SERT) than its parent compound, it possesses a significantly longer elimination half-life (62-104 hours compared to 26 hours for sertraline), leading to its accumulation in plasma upon chronic sertraline administration.[1][5] Consequently, accurate quantification of both sertraline and this compound in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.[4][6]
These application notes provide detailed information and protocols for the use of this compound as a reference standard in various analytical assays.
Physicochemical Properties and Stability
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.
| Property | Value | Reference |
| IUPAC Name | (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | [7][8] |
| Molecular Formula | C₁₆H₁₅Cl₂N | [7][8] |
| Molecular Weight | 292.21 g/mol | [7][8] |
| Appearance | Solid at room temperature | [7] |
| Melting Point (HCl salt) | 301–303°C (with decomposition) | [7] |
| Solubility | Poorly soluble in water; soluble in methanol, acetonitrile, and DMSO | [7] |
| pKa (amine group) | ~9.5 | [7] |
| LogP | 4.8–4.9 | [7] |
| Storage Conditions | The hydrochloride salt is hygroscopic and should be stored at -20°C under an inert atmosphere.[7] Commercially available standards are typically stored at -20°C.[9] |
Sertraline Metabolism
The primary metabolic pathway of sertraline involves its conversion to this compound. This process is crucial for understanding the pharmacokinetic profile of the drug.
Analytical Methods and Protocols
The simultaneous quantification of sertraline and this compound is commonly performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][10] LC-MS/MS methods offer higher sensitivity and selectivity.[10][11]
Quantitative Data Summary
The following table summarizes key validation parameters from various published analytical methods for the quantification of this compound.
| Analytical Technique | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | 10.0 - 1280 | 10.0 | 95.7 | [10][11] |
| LC-MS/MS | Human Plasma | 0.5 - 150 | 0.5 | Not Reported | [12] |
| HPLC-UV | Human Plasma | 10 - 500 | 10 | >94 | [13][14] |
| LC-MS | Human Serum | 10 - 320 | 10 | Not Reported | [15] |
| CE-LIF | Human Plasma | 4.0 - 500 | 4.0 | >97.1 | [16] |
Experimental Workflow for LC-MS/MS Analysis
The general workflow for analyzing this compound in a biological matrix using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a representative example based on published methods.[10][11][12] Researchers should validate the method in their own laboratory.
1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable internal standard)
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standards for constructing the calibration curve.
-
Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the internal standard (e.g., this compound-d4) in a similar manner.
3. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution.
-
Add a precipitating agent (e.g., 600 µL of acetonitrile).
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography System |
| Column | e.g., Poroshell EC-C18 (3 x 100 mm, 2.7 µm)[10] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.450 mL/min[10] |
| Gradient | A gradient elution is typically used to achieve optimal separation. |
| Injection Volume | 5-10 µL |
| Column Temperature | 30-40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: m/z 292.1 → 159.1[10][11] this compound-d4: m/z 296.2 → 279.0[10][11] |
5. Data Analysis
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
This compound is an indispensable reference standard for the accurate quantification of sertraline and its major metabolite in biological samples. The provided application notes and protocols offer a comprehensive guide for researchers, scientists, and drug development professionals. The use of validated analytical methods, such as the LC-MS/MS protocol detailed here, is essential for obtaining reliable data in clinical and research settings. Proper handling and storage of the this compound reference standard are critical to ensure its stability and the accuracy of the analytical results.
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatriapolska.pl [psychiatriapolska.pl]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Sertraline - isolation methods and quantitation in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound | C16H15Cl2N | CID 114743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (1S,4S)-N-Desmethyl Sertraline Hydrochloride [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC analysis of the second-generation antidepressant sertraline and its main metabolite N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application of Desmethylsertraline in Neuropharmacology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylsertraline (DMS), also known as norsertraline, is the primary and active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1] Formed through N-demethylation in the liver, this compound is a critical molecule of study in neuropharmacology for several reasons. Although it is significantly less potent than its parent compound, sertraline, in inhibiting the serotonin transporter (SERT), it exhibits a more balanced profile as a monoamine reuptake inhibitor, affecting norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters as well.[1] Its prolonged half-life and accumulation in plasma upon chronic sertraline administration suggest a potential contribution to the overall therapeutic and adverse effects of sertraline treatment.[2] These application notes provide a comprehensive overview of the use of this compound in neuropharmacological research, including its mechanism of action, binding affinities, and detailed protocols for key experimental assays.
Mechanism of Action and Pharmacological Profile
This compound functions as a monoamine reuptake inhibitor, though with a distinct profile compared to sertraline. While sertraline is highly selective for the serotonin transporter, this compound displays a broader spectrum of activity. It is substantially weaker in its inhibition of serotonin reuptake, with a potency estimated to be 50-fold less than that of sertraline.[3] However, it demonstrates a more balanced inhibition of the norepinephrine and dopamine transporters.[1] This profile technically classifies this compound as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1]
Beyond its interaction with monoamine transporters, both sertraline and this compound have been identified as high-affinity substrates for P-glycoprotein (P-gp), an important efflux transporter at the blood-brain barrier.[4][5] This interaction may have implications for drug-drug interactions and the central nervous system disposition of various compounds.
Quantitative Data: Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound and its parent compound, sertraline, for the human serotonin, norepinephrine, and dopamine transporters.
| Compound | Transporter | Binding Affinity (Ki, nM) |
| This compound | SERT | 76[1] |
| NET | 420[1] | |
| DAT | 440[1] | |
| Sertraline | SERT | 3[1] |
Experimental Protocols
In Vitro Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is designed to determine the binding affinity of this compound for the serotonin transporter using a competitive radioligand binding assay with [3H]citalopram.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]citalopram (a high-affinity SERT ligand)
-
Reference Compound: Sertraline or another known SSRI (e.g., paroxetine)
-
Cell Membranes: Membranes prepared from cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Non-specific Binding Control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM sertraline)
-
96-well microplates
-
Cell harvester with glass fiber filter mats
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing hSERT to confluency.
-
Harvest the cells and homogenize them in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 4°C and resuspend the resulting membrane pellet in fresh Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer + [3H]citalopram + cell membranes.
-
Non-specific Binding: Non-specific binding control + [3H]citalopram + cell membranes.
-
Test Compound: Serial dilutions of this compound + [3H]citalopram + cell membranes.
-
-
The final concentration of [3H]citalopram should be close to its Kd value for SERT.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.
-
Place the filter mats into scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]citalopram).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis in Rat Prefrontal Cortex
This protocol describes the in vivo microdialysis procedure to measure extracellular levels of monoamines (serotonin, norepinephrine, and dopamine) in the prefrontal cortex of freely moving rats following administration of this compound.
Materials:
-
Test Compound: this compound
-
Animals: Adult male Sprague-Dawley rats
-
Microdialysis Probes: Concentric or linear probes with a semi-permeable membrane
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF)
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED)
-
Stereotaxic apparatus
-
Surgical instruments
-
Syringe pump
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic apparatus.
-
Perform a craniotomy over the desired brain region (e.g., medial prefrontal cortex).
-
Implant a guide cannula stereotaxically to the target coordinates and secure it with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the prefrontal cortex.
-
Connect the probe to a syringe pump and perfuse with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., via subcutaneous or intraperitoneal injection) after a stable baseline is established.
-
Continue to collect dialysate samples for several hours post-administration to monitor changes in extracellular monoamine levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of serotonin, norepinephrine, and dopamine, as well as their metabolites.
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Analyze the data using appropriate statistical methods to determine the effect of this compound on monoamine efflux.
-
Signaling Pathways
This compound, as a monoamine reuptake inhibitor, is expected to influence downstream signaling pathways associated with increased synaptic availability of serotonin, norepinephrine, and dopamine. While its effects are less potent than sertraline, chronic exposure could lead to adaptive changes in neuronal signaling. Key pathways potentially modulated include the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling cascades, which are implicated in neuronal plasticity and the therapeutic effects of antidepressants.
Conclusion
This compound is a multifaceted molecule that warrants significant attention in neuropharmacology research. Its unique pharmacological profile as a less potent but more balanced monoamine reuptake inhibitor compared to sertraline, combined with its pharmacokinetic properties, makes it a crucial component in understanding the complete therapeutic and side-effect profile of its parent drug. The detailed protocols provided herein offer a foundation for researchers to investigate the nuanced effects of this compound on neuronal function, from molecular interactions at the transporter level to complex in vivo neurochemical and behavioral outcomes. Further research into the specific downstream signaling effects of this compound will be invaluable for a more comprehensive understanding of its role in neuropharmacology.
References
- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Desmethylsertraline: A Versatile Tool for Interrogating Monoamine Transporters
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant sertraline (B1200038), presents itself as a valuable tool compound for the study of monoamine transporters. Its distinct pharmacological profile, characterized by a notable selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, allows for the targeted investigation of serotonergic neurotransmission. Furthermore, its interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1) and potential off-target effects on cardiac ion channels, such as the human Ether-à-go-go-Related Gene (hERG) channel, necessitate a thorough understanding for its appropriate application in research settings. This document provides detailed application notes, experimental protocols, and a comprehensive summary of the quantitative data available for this compound to guide researchers in its effective use.
Pharmacological Profile
This compound acts as a potent inhibitor of SERT, albeit with a lower potency compared to its parent compound, sertraline. Its activity at DAT and NET is significantly weaker, rendering it a selective tool for studying SERT-mediated processes.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and inhibitory concentrations of this compound for key transporters and off-target proteins.
Table 1: Monoamine Transporter Binding Affinity and Potency of this compound
| Transporter | Parameter | Value (nM) | Species | Reference |
| SERT | Kᵢ | 76 | Human | [1] |
| IC₅₀ (³H-Serotonin Uptake) | 630 | Rat | [2] | |
| DAT | Kᵢ | 440 | Human | [1] |
| NET | Kᵢ | 420 | Human | [1] |
Table 2: P-glycoprotein (P-gp/ABCB1) Interaction of this compound
| Parameter | Value | Units | Reference |
| Vₘₐₓ/Kₘ | 1.4 x 10⁻³ | min⁻¹ | [3] |
Table 3: Off-Target hERG Channel Inhibition by Sertraline (as a proxy for this compound)
| Compound | Parameter | Value (µM) | Reference |
| Sertraline | IC₅₀ | 0.7 | [2][4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a tool compound.
Radioligand Binding Assay for Monoamine Transporters (SERT, DAT, NET)
This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of this compound to monoamine transporters.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
This compound hydrochloride.
-
Non-specific binding inhibitor (e.g., 10 µM fluoxetine (B1211875) for SERT, 10 µM cocaine for DAT, 10 µM desipramine (B1205290) for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kₑ, and either vehicle, a known non-specific inhibitor, or varying concentrations of this compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vivo Microdialysis for Measuring Extracellular Monoamine Levels
This protocol outlines the procedure for assessing the in vivo effects of this compound on extracellular levels of serotonin, dopamine, and norepinephrine in the brain of freely moving rodents.[1][6]
Materials:
-
This compound hydrochloride.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Anesthetic and surgical tools.
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals (e.g., 10-20 minutes) into a fraction collector.
-
After a stable baseline of monoamine levels is established, administer this compound (e.g., via subcutaneous or intraperitoneal injection).
-
Continue collecting dialysate samples to monitor the change in extracellular monoamine concentrations over time.
-
Analyze the dialysate samples for serotonin, dopamine, norepinephrine, and their metabolites using HPLC-ED.
-
Express the results as a percentage of the baseline concentrations.
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition
This protocol is for assessing the inhibitory effect of this compound on the hERG potassium channel, a critical determinant of cardiac repolarization.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): e.g., 130 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 5 MgATP, pH 7.2 with KOH.
-
This compound hydrochloride.
Procedure:
-
Culture HEK293-hERG cells to an appropriate confluency.
-
On the day of recording, prepare a single-cell suspension and plate the cells in a recording chamber on the microscope stage.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Record baseline hERG currents in the external solution.
-
Perfuse the recording chamber with different concentrations of this compound and record the corresponding hERG currents.
-
Measure the amplitude of the tail current at each concentration.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value for hERG channel block.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines if this compound is a substrate or inhibitor of P-gp by measuring its effect on the transporter's ATPase activity.
Materials:
-
Human P-gp-expressing membranes (e.g., from baculovirus-infected insect cells).
-
ATP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).
-
This compound hydrochloride.
-
Positive control substrate (e.g., verapamil).
-
Phosphate (B84403) detection reagent (e.g., malachite green-based).
-
96-well microplates and plate reader.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the P-gp membranes, assay buffer, and either vehicle or varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent and a plate reader.
-
To distinguish between P-gp-specific and non-specific ATPase activity, perform parallel reactions in the presence of a P-gp inhibitor (e.g., sodium orthovanadate).
-
Calculate the P-gp-specific ATPase activity by subtracting the activity in the presence of the inhibitor from the total activity.
-
Plot the P-gp-specific ATPase activity as a function of this compound concentration to determine if it stimulates (substrate) or inhibits (inhibitor) P-gp activity.
Visualizations of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the putative downstream signaling pathways affected by the modulation of monoamine transporters.
References
- 1. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wide Spectrum of Inhibitory Effects of Sertraline on Cardiac Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sertraline and its metabolite this compound, but not bupropion or its three major metabolites, have high affinity for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wide Spectrum of Inhibitory Effects of Sertraline on Cardiac Ion Channels [kjpp.net]
- 6. portal.research.lu.se [portal.research.lu.se]
Application Notes and Protocols for the Method Validation of Desmethylsertraline Analytical Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylsertraline is the primary and pharmacologically active metabolite of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depressive disorders and anxiety. The monitoring of this compound concentrations in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. Robust and reliable analytical methods are therefore essential for the accurate quantification of this metabolite.
Method validation is a critical component of the quality assurance process that ensures an analytical procedure is suitable for its intended purpose. This document provides detailed application notes and protocols for the validation of analytical methods for this compound, adhering to the principles outlined by major regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
Analytical Methodologies
Several analytical techniques are employed for the quantification of this compound in biological samples, most commonly human plasma and serum. The most prevalent and robust methods include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). This document will focus on the widely used LC-MS/MS and HPLC-UV methods.
Method Validation Parameters and Acceptance Criteria
The validation of an analytical method for this compound should assess the following key parameters to ensure the reliability of the results.
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of endogenous matrix components, impurities, degradants, or other potential interfering substances.
-
Protocol: Analyze blank matrix samples from at least six different sources to evaluate for interferences at the retention time of this compound and the internal standard (IS). Additionally, analyze the blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ).
-
Acceptance Criteria: The interference from endogenous components should not be more than 20% of the response of the LLOQ for the analyte and not more than 5% for the IS.
Linearity and Range
Linearity demonstrates the proportional relationship between the analyte concentration and the instrumental response over a defined range.
-
Protocol: A calibration curve should be prepared by spiking blank matrix with known concentrations of this compound. A minimum of six non-zero concentration levels should be used, spanning the expected range of concentrations in study samples. The curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is then applied.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements.
-
Protocol: Accuracy and precision are determined by analyzing quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). For intra-day (repeatability) assessment, at least five replicates of each QC level are analyzed in a single run. For inter-day (intermediate precision) assessment, the analysis is repeated on at least three different days.
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), should not exceed 15% (20% for LLOQ).
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ)
LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision. LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.
-
Protocol: LOD is typically estimated based on the signal-to-noise ratio (commonly 3:1). LLOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.
-
Acceptance Criteria: The LLOQ must be determined with an accuracy of 80-120% and a precision of ≤20% RSD.
Recovery
Recovery is the extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a solution of the pure analyte at the same concentration.
-
Protocol: Analyze three sets of samples at LQC, MQC, and HQC levels: (A) analyte spiked into the matrix and extracted, (B) blank matrix extracted and then spiked with the analyte, and (C) pure solution of the analyte. Recovery (%) = (Peak Area of A / Peak Area of B) x 100.
-
Acceptance Criteria: Recovery should be consistent, precise, and reproducible.
Matrix Effect
The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, undetected matrix components in LC-MS/MS analysis.
-
Protocol: Analyze two sets of samples at LQC and HQC levels: (A) pure solution of the analyte and (B) blank matrix extracted and then spiked with the analyte. Matrix Factor = (Peak Area of B / Peak Area of A).
-
Acceptance Criteria: The %RSD of the matrix factor across different lots of matrix should be ≤15%.
Stability
The stability of this compound in the biological matrix must be evaluated under various storage and processing conditions.
-
Protocol: Analyze QC samples (LQC and HQC) after subjecting them to specific conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a duration reflecting the sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the sample storage time in a study.
-
Post-Preparative Stability: In the autosampler for a duration that exceeds the expected run time.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation: Summary of Quantitative Validation Data
The following tables summarize typical quantitative data obtained from published and validated analytical methods for this compound.
Table 1: Linearity Data for this compound Analysis
| Analytical Method | Matrix | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 10.0 - 1280 | y = 0.0045x + 0.0012 | ≥ 0.9992 | [1][2] |
| LC-MS/MS | Human Plasma | 0.5 - 150 | Not Reported | 0.9980 | [3] |
| HPLC-UV | Human Plasma | 10 - 500 | Not Reported | > 0.99 | [4][5] |
| GC-MS | Whole Blood | 1.00 - 500.0 (µg/L) | Not Reported | > 0.991 | [6][7] |
Table 2: Accuracy and Precision Data for this compound Analysis
| Analytical Method | Matrix | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS | Human Plasma | LLOQ, LQC, MQC, HQC | 2.2 - 12.2 | 2.2 - 12.2 | 84.3 - 106.0 | [1] |
| LC-MS/MS | Human Plasma | Five QC levels | ≤ 10.4 | ≤ 10.4 | Not Reported | [3] |
| HPLC-UV | Human Plasma | Not Specified | < 3.9 | < 3.9 | > 90 | [4][5] |
| GC-MS | Whole Blood | Not Specified | 4.7 - 7.2 | Not Reported | -6.33 to 2.88 (bias) | [6][7] |
Table 3: LOD, LOQ, and Recovery Data for this compound Analysis
| Analytical Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | Not Reported | 10.0 | 95.7 | [1] |
| HPLC-UV | Human Serum | Not Reported | 0.01 (mg/L) | > 90 | [8] |
| GC-MS | Whole Blood | 0.30 (µg/L) | 1.00 (µg/L) | 84.9 - 107.7 | [6][7] |
Experimental Protocols
Protocol for LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a representative example based on published methods.[1][3]
5.1.1. Apparatus and Software
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Data acquisition and processing software
5.1.2. Reagents and Materials
-
This compound reference standard
-
Internal Standard (e.g., N-desmethylsertraline-d4)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (drug-free)
5.1.3. Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (1:1, v/v) to create working standard solutions for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain the desired concentrations for the calibration curve and QC samples.
5.1.4. Sample Preparation (Protein Precipitation Method)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 400 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
5.1.5. Chromatographic and Mass Spectrometric Conditions
-
HPLC Column: C18 column (e.g., Poroshell EC-C18, 3.0 x 100 mm, 2.7 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 0.450 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
Protocol for HPLC-UV Analysis of this compound in Human Plasma
This protocol is a representative example based on a published method.[4]
5.2.1. Apparatus and Software
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Data acquisition and processing software
5.2.2. Reagents and Materials
-
This compound reference standard
-
Internal Standard (e.g., Clomipramine)
-
HPLC-grade acetonitrile and water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C2)
5.2.3. Preparation of Standards and Quality Controls
Follow a similar procedure as described in section 5.1.3.
5.2.4. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridge with methanol followed by water.
-
Load 1 mL of the plasma sample onto the cartridge.
-
Wash the cartridge with water and then with a mixture of water and methanol.
-
Elute the analyte and IS with an appropriate solvent (e.g., a mixture of acetonitrile and buffer).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
5.2.5. Chromatographic Conditions
-
HPLC Column: C8 reversed-phase column
-
Mobile Phase: Acetonitrile and a phosphate buffer (pH 3.0) containing triethylamine (e.g., 35:65, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Experimental workflow for this compound analytical method validation.
Caption: Key parameters in the validation of an analytical method for this compound.
References
- 1. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC analysis of the second-generation antidepressant sertraline and its main metabolite N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an EI-GC/MS method for the determination of sertraline and its major metabolite desmethyl-sertraline in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of sertraline and this compound in human serum using copolymeric bonded-phase extraction, liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Desmethylsertraline Extraction from Serum
Welcome to the technical support center for the analysis of desmethylsertraline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction of this compound from serum samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from serum?
A1: The primary methods for extracting this compound from serum are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.[1][2][3] The choice of method depends on factors such as required sample cleanliness, throughput, and available equipment. SPE often yields cleaner extracts and high recovery rates, exceeding 90% in some cases.[4] LLE is a simpler technique but may have lower efficiency, with recovery rates for similar compounds sometimes ranging from 46.5% to 74.9%.[5] Protein precipitation is a rapid method for sample cleanup but may be less effective at removing interfering matrix components.[1][6]
Q2: What are the expected recovery rates for this compound extraction?
A2: Expected recovery rates for this compound can vary based on the chosen extraction method. For Solid-Phase Extraction (SPE), recovery rates are generally high. One study using a copolymeric bonded-phase extraction cartridge reported absolute recoveries in excess of 90% for both sertraline (B1200038) and this compound from human serum.[4] Another method involving protein precipitation reported mean recoveries of 95.7% for N-desmethylsertraline.[6] Liquid-liquid extraction may result in lower and more variable recovery rates.[5]
Q3: What are the critical parameters to consider when optimizing the extraction protocol?
A3: For optimal extraction of this compound, several parameters should be carefully considered.[1][2] The pH of the sample is crucial as it affects the ionization state of the analyte, which in turn influences its partitioning between aqueous and organic phases in LLE and its retention on SPE sorbents.[7] The choice of extraction solvent in LLE and the type of sorbent, wash, and elution solvents in SPE are also critical for achieving high recovery and minimizing matrix effects.[1][2][7]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant concern.[8] To minimize these effects, optimizing the sample preparation is key. This can be achieved by using a more rigorous extraction method like SPE to remove interfering compounds from the sample matrix.[8] Diluting the sample, if the analyte concentration is sufficiently high, can also reduce matrix effects.[8] Additionally, adjusting chromatographic parameters to separate this compound from co-eluting matrix components can be effective.[8] The use of a stable isotope-labeled internal standard is a well-recognized technique to correct for matrix effects.[8]
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incorrect pH of the sample | The pH of the serum sample can affect the ionization of this compound, impacting its extraction efficiency. For LLE, adjust the pH to ensure the analyte is in a neutral form to enhance partitioning into the organic solvent. For SPE, the pH should be optimized for retention on the selected sorbent.[7] |
| Suboptimal LLE solvent | The polarity of the extraction solvent should be well-matched to this compound. Test a range of solvents with varying polarities to find the one that provides the best recovery.[7] |
| Inadequate SPE elution | If the elution solvent is not strong enough or the volume is insufficient, this compound may not be completely eluted from the SPE cartridge.[9] Increase the organic solvent percentage in the elution solution or increase the elution volume.[7][9] |
| Insufficient mixing in LLE | Incomplete partitioning of the analyte can occur with inadequate mixing. Ensure thorough mixing of the aqueous and organic phases, but avoid vigorous shaking that can lead to emulsion formation.[7] |
| Analyte degradation | This compound may be unstable under certain conditions. Consider factors like exposure to light, extreme temperatures, or oxygen.[9] If degradation is suspected, perform stability studies and adjust sample handling and storage conditions accordingly. |
High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Insufficient sample cleanup | Co-eluting endogenous compounds from the serum matrix can interfere with the ionization of this compound.[8] Employ a more effective sample preparation technique, such as SPE, to remove these interferences.[8] |
| Inadequate chromatographic separation | If this compound co-elutes with matrix components, ion suppression or enhancement can occur.[8] Optimize the chromatographic method by changing the mobile phase composition, gradient, or column chemistry to improve separation. |
| High sample concentration | Injecting a highly concentrated sample can exacerbate matrix effects.[8] If the analyte concentration is adequate, dilute the sample extract before injection.[8] |
| Non-optimal MS source conditions | The settings of the mass spectrometer's ion source can influence the extent of matrix effects. Optimize source parameters such as temperature, gas flows, and voltages to minimize interference. |
| Absence of a suitable internal standard | Without an appropriate internal standard, variations caused by matrix effects cannot be adequately compensated for. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is highly recommended to correct for these effects.[8] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and may require optimization.
-
Sample Preparation : To 1 mL of serum, add an internal standard.
-
pH Adjustment : Add a suitable buffer to adjust the sample pH. For basic compounds like this compound, a basic pH (e.g., pH 9-11) is often used to neutralize the molecule.
-
Extraction : Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).[10]
-
Mixing : Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation : Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection : Transfer the organic layer to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline using a mixed-mode cation exchange cartridge and may require optimization.
-
Sample Pre-treatment : To 1 mL of serum, add an internal standard and 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer) to adjust the pH.
-
Cartridge Conditioning : Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading : Load the pre-treated sample onto the conditioned cartridge.
-
Washing : Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., water with 0.1% formic acid) to remove polar interferences.[2] Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution : Elute this compound from the cartridge with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Method | Value | Reference |
| Recovery | Solid-Phase Extraction | >90% | [4] |
| Protein Precipitation | 95.7% | [6] | |
| Linearity Range (Sertraline) | Liquid Chromatography | 7.5 - 250.0 ng/mL | [11] |
| Linearity Range (this compound) | Liquid Chromatography | 10 - 500 ng/mL | [11] |
| Limit of Quantification (Sertraline) | LC-MS/MS | 2.5 ng/mL | [6] |
| Limit of Quantification (this compound) | LC-MS/MS | 10.0 ng/mL | [6] |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting logic for this compound extraction issues.
References
- 1. Sertraline - isolation methods and quantitation in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatriapolska.pl [psychiatriapolska.pl]
- 3. researchgate.net [researchgate.net]
- 4. Determination of sertraline and this compound in human serum using copolymeric bonded-phase extraction, liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatriapolska.pl [psychiatriapolska.pl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welchlab.com [welchlab.com]
- 10. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Desmethylsertraline HPLC Analysis
Welcome to the technical support center for the analysis of Desmethylsertraline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis, specifically focusing on the challenge of low analyte recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound can often be attributed to several factors throughout the analytical workflow. The most common issues arise during sample preparation, including incomplete extraction from the sample matrix and analyte loss during cleanup steps.[1][2] Other significant factors include suboptimal chromatographic conditions, such as an inappropriate mobile phase pH or composition, and potential degradation of the analyte.[2][3]
Q2: How critical is the pH of the mobile phase and sample during extraction?
The pH is a critical parameter. This compound, the primary metabolite of sertraline (B1200038), is a secondary amine.[4][5] The pH of the sample solution during extraction and the mobile phase during analysis will determine its ionization state, which significantly affects its solubility, interaction with the stationary phase, and extraction efficiency.[4][6] For reversed-phase HPLC, adjusting the pH of the mobile phase can optimize retention time and peak shape.[7] During solid-phase extraction (SPE) or liquid-liquid extraction (LLE), controlling the pH is essential to ensure the analyte is in a neutral form for efficient extraction into an organic solvent or retention on a non-polar sorbent.[4][8]
Q3: Can the choice of HPLC column significantly impact recovery and separation?
Yes, the column is a critical component in HPLC.[3] For the analysis of sertraline and this compound, C8 and C18 columns are commonly used.[9][10][11] The choice between them can affect the retention and resolution of the analytes. A poorly selected or maintained column can lead to poor peak shape, decreased resolution, and low sensitivity, which can be perceived as low recovery.[3][12]
Q4: Is this compound prone to degradation during sample processing or storage?
Sertraline and its metabolites can be susceptible to degradation under certain stress conditions, such as oxidative and photolytic stress.[13][14] While generally stable under acidic and basic hydrolytic conditions, it is crucial to handle samples under controlled conditions.[13] For instance, adding antioxidants, protecting samples from light, and controlling temperature during processing can prevent analyte degradation and ensure higher recovery rates.[2] Both sertraline and N-desmethylsertraline have been shown to be stable in plasma at room temperature for at least 2 hours and at -80°C for 28 days.[13]
Troubleshooting Guides
Guide 1: Diagnosing Low Recovery During Sample Preparation
Low recovery is frequently traced back to the sample preparation stage.[1] This guide provides a systematic approach to identifying and resolving these issues.
Step 1: Evaluate Extraction Efficiency
-
Problem: The analyte is not being efficiently extracted from the sample matrix (e.g., plasma, serum).
-
Solution:
-
Optimize pH: For LLE, adjust the sample pH to render this compound neutral, enhancing its partitioning into an organic solvent.[8]
-
Solvent Selection: Ensure the extraction solvent has the appropriate polarity. For LLE, solvents like ethyl acetate (B1210297) and n-hexane have been used.[11]
-
Mixing: Ensure thorough mixing (e.g., vortexing for 1-2 minutes) to allow for equilibrium partitioning between the aqueous and organic phases.[8]
-
SPE Cartridge Choice: For SPE, use a cartridge with a suitable stationary phase (e.g., C2, C8, or a strong cation exchanger).[9][10][15] Ensure the cartridge is properly conditioned and equilibrated before loading the sample.[1]
-
Step 2: Check for Analyte Loss During Evaporation and Reconstitution
-
Problem: The analyte is lost during the solvent evaporation step or is not fully dissolved in the reconstitution solvent.
-
Solution:
-
Evaporation Conditions: Use a gentle stream of nitrogen and a controlled temperature to avoid analyte degradation or volatilization.[2]
-
Reconstitution Solvent: The reconstitution solvent should be compatible with the HPLC mobile phase to ensure good peak shape.[16] Injecting samples in a solvent much stronger than the mobile phase can lead to peak distortion.[1] Ensure the analyte is fully soluble in this solvent.
-
Guide 2: Optimizing HPLC Conditions for Better Recovery and Peak Shape
If sample preparation is ruled out, the issue may lie with the chromatographic conditions.
Step 1: Mobile Phase Optimization
-
Problem: Poor peak shape, low sensitivity, or shifting retention times.
-
Solution:
-
pH Adjustment: The mobile phase pH is crucial for ionizable compounds.[17] For this compound, a slightly acidic pH (e.g., pH 3.0) is often used to ensure consistent protonation and good peak shape.[9][10]
-
Solvent Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer affects retention time and resolution.[6] A typical mobile phase might consist of acetonitrile and a phosphate (B84403) buffer.[9][10]
-
Additives: Additives like triethylamine (B128534) can be used to mask active sites on the silica (B1680970) backbone of the column, improving the peak shape of basic compounds like this compound.[9][10]
-
Step 2: Verify System Performance
-
Problem: Inconsistent results, baseline noise, or pressure fluctuations.
-
Solution:
-
System Maintenance: Ensure regular maintenance of the HPLC system, including pump seals and detector lamps.[3]
-
Column Health: Use a guard column to protect the analytical column from contaminants.[1] If the column is suspected, try flushing it or replacing it with a new one of the same type.[16]
-
Degassing: Properly degas the mobile phase to prevent air bubbles from causing pressure fluctuations and baseline noise.[16]
-
Data and Protocols
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C8 Reversed Phase[9][10] | ZORBAX SB-C18 (4.6 x 150 mm, 5 µm)[11] | C8 (250 x 4.6 mm, 5 µm)[18] |
| Mobile Phase | Acetonitrile: 12.3 mM Phosphate Buffer (pH 3.0) with 0.1% Triethylamine (35:65, v/v)[9][10] | Acetonitrile: 0.15 M Sodium Dihydrogen Phosphate: Water (36:20:44, v/v/v)[11] | 0.5% Phosphoric Acid: Acetonitrile (45:55, v/v)[18] |
| Flow Rate | 1.0 mL/min (typical) | 1.0 mL/min[11] | 0.85 mL/min[18] |
| Detection | UV[9][10] | UV (240 nm and 200 nm)[11] | UV[18] |
| Column Temp. | Ambient (typical) | 50 °C[11] | Not Specified |
Table 2: Sample Preparation Recovery Data
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Solid Phase Extraction (C2 cartridges) | This compound | Human Plasma | >94% | [9][10] |
| Solid Phase Extraction | This compound | Human Plasma | 95.7% | [19] |
| Liquid-Liquid Extraction | Sertraline & this compound | Human Serum | >90% | [20] |
| Protein Precipitation | This compound | Human Plasma | 95.2% (Process Efficiency) | [13] |
Protocol: Solid Phase Extraction (SPE) for this compound from Plasma
This protocol is a generalized procedure based on methods that have demonstrated high recovery rates.[9][10]
1. Materials:
-
SPE Cartridges (e.g., C2, C8, or mixed-mode cation exchange)
-
Plasma sample containing this compound
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water or buffer)
-
Wash Solvent (e.g., a weak organic/aqueous mix)
-
Elution Solvent (e.g., a strong organic solvent like methanol or an acidified organic solvent)
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase or similar composition)
2. Procedure:
-
Sample Pre-treatment: Thaw plasma samples. Spike with the internal standard. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol through it. Do not allow the cartridge to dry.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 mL of deionized water or an appropriate buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1-2 mL of a weak wash solvent to remove matrix interferences. This step is crucial and may require optimization.
-
Elution: Elute this compound from the cartridge using an appropriate volume (e.g., 1-2 mL) of a strong elution solvent. Collect the eluate.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the reconstitution solvent. Vortex to ensure complete dissolution.
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.
Visualizations
Caption: A workflow for troubleshooting low recovery issues.
Caption: Key stages of the Solid Phase Extraction workflow.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. welchlab.com [welchlab.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Sertraline - isolation methods and quantitation in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatriapolska.pl [psychiatriapolska.pl]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC analysis of the second-generation antidepressant sertraline and its main metabolite N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. saudijournals.com [saudijournals.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of sertraline and this compound in human serum using copolymeric bonded-phase extraction, liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak resolution for Desmethylsertraline in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Desmethylsertraline, with a focus on improving peak resolution.
Troubleshooting Guide: Improving Peak Resolution for this compound
This guide addresses specific problems you may encounter during the analysis of this compound, providing potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing)
A common issue observed for basic compounds like this compound is peak tailing, which can compromise resolution and integration accuracy.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanol (B1196071) Groups | 1. Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.5.[3] At this acidic pH, the silanol groups on the silica-based stationary phase are protonated and less likely to interact with the protonated amine group of this compound (pKa ≈ 9.5).[3][4] 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped") to minimize secondary interactions.[5] 3. Consider Alternative Stationary Phases: If tailing persists, explore columns with alternative chemistries, such as those with a polar-embedded group or a charged surface, which can shield the analyte from silanol interactions.[6][7] |
| Inadequate Buffer Concentration | Increase the buffer concentration in the mobile phase to between 20-50 mM. A higher buffer capacity can help to maintain a consistent pH at the column surface and mask residual silanol activity.[1][3] |
| Column Overload | Reduce the sample concentration or the injection volume. Overloading the column can lead to peak distortion and tailing.[1] |
| Column Contamination or Degradation | 1. Implement a Column Washing Procedure: Regularly flush the column with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that may cause peak tailing.[8] |
Issue 2: Inadequate Resolution Between this compound and Sertraline
Achieving baseline separation between the metabolite (this compound) and the parent drug (Sertraline) is crucial for accurate quantification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | 1. Optimize Organic Modifier Percentage: In reversed-phase chromatography, systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower organic content generally increases retention and may improve resolution. 2. Evaluate Different Organic Modifiers: If resolution is still insufficient, switching from acetonitrile to methanol, or vice versa, can alter selectivity and improve the separation. |
| Isocratic Elution Leading to Long Run Times or Poor Resolution | Implement a Gradient Elution: A gradient method, where the mobile phase strength is increased over time, can sharpen peaks and improve the resolution of closely eluting compounds like this compound and Sertraline, while also reducing the overall analysis time.[9][10] |
| Inappropriate Column Chemistry | Screen Different Stationary Phases: The choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl) can significantly impact selectivity. If co-elution is a persistent issue, screening columns with different functionalities is recommended. |
| Elevated Column Temperature | While higher temperatures can improve efficiency and reduce backpressure, they may also decrease retention and resolution. Evaluate the effect of column temperature on the separation, typically in the range of 25-40°C. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
For optimal peak shape and retention of this compound on a standard silica-based reversed-phase column, a mobile phase pH in the acidic range of 2.5 to 3.5 is recommended.[3] this compound has a primary amine with a pKa of approximately 9.5.[4] By maintaining a low pH, both the analyte and the residual silanol groups on the stationary phase are protonated, which minimizes undesirable secondary ionic interactions that lead to peak tailing.[3]
Q2: Should I use an isocratic or gradient elution method for the separation of this compound and Sertraline?
While a simple isocratic method may be sufficient for some applications, a gradient elution is often preferred for complex samples or when baseline resolution between this compound and Sertraline is challenging to achieve.[9][10] Gradient elution can provide sharper peaks, improved resolution, and shorter run times, especially when other matrix components are present.[9]
Q3: What type of column is best suited for this compound analysis?
A high-quality, end-capped C18 or C8 column is a good starting point for developing a method for this compound. These columns provide a good balance of hydrophobicity and retention. If peak tailing is a significant issue, consider using a column with a polar-embedded stationary phase or a modern hybrid-silica column, which are designed to provide better peak shape for basic compounds.[5][6]
Q4: How can I confirm if peak tailing is due to column issues or other factors?
A systematic approach is key. First, ensure your mobile phase is correctly prepared and the pH is in the optimal range. If tailing persists, inject a neutral compound to see if it also exhibits tailing. If only basic compounds like this compound are tailing, the issue is likely related to secondary interactions with the stationary phase. If all peaks are tailing, it could indicate a physical problem with the column, such as a void at the inlet, or issues with extra-column dead volume in your HPLC system.[1]
Experimental Protocols
Protocol 1: Systematic Adjustment of Mobile Phase pH to Improve Peak Shape
-
Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions (e.g., 20 mM phosphate (B84403) or formate) with pH values of 4.5, 3.5, and 2.5.
-
Prepare Mobile Phases: For each pH, prepare a mobile phase consisting of your chosen buffer and organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 65:35 v/v).
-
Equilibrate the Column: Equilibrate your reversed-phase column with the first mobile phase (pH 4.5) until a stable baseline is achieved.
-
Inject Standard Solution: Inject a standard solution of this compound and Sertraline.
-
Evaluate Chromatogram: Record the retention time, peak asymmetry, and resolution between this compound and Sertraline.
-
Repeat for Lower pH: Repeat steps 3-5 for the mobile phases with pH 3.5 and 2.5.
-
Compare Results: Compare the chromatograms to determine the optimal pH for peak shape and resolution.
Protocol 2: Optimization of Gradient Elution for Improved Resolution
-
Define Initial and Final Conditions:
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water).
-
Mobile Phase B: Organic modifier (e.g., acetonitrile).
-
-
Scouting Gradient: Start with a broad scouting gradient to determine the approximate elution conditions (e.g., 5% to 95% B over 15 minutes).
-
Analyze Scouting Run: Based on the scouting run, identify the percentage of Mobile Phase B at which this compound and Sertraline elute.
-
Develop a Focused Gradient: Design a new gradient that is shallower around the elution point of the analytes. For example, if the compounds elute at approximately 40% B, a new gradient could be 30-50% B over 10 minutes.
-
Fine-Tune the Gradient: Further adjust the gradient slope and duration to achieve baseline resolution (Rs > 1.5).
Visualizations
Caption: A workflow for troubleshooting poor peak resolution of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. grokipedia.com [grokipedia.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. sielc.com [sielc.com]
- 8. waters.com [waters.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Desmethylsertraline LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges related to matrix effects in the LC-MS/MS analysis of desmethylsertraline.
Troubleshooting Guide
Question: I am observing significant ion suppression for this compound in my plasma samples. What are the initial steps to identify the cause?
Answer:
Initial steps should focus on determining if the suppression is due to the biological matrix and its co-eluting components. A systematic approach is recommended:
-
Qualitative Assessment via Post-Column Infusion: Infuse a standard solution of this compound post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of this compound will confirm that co-eluting matrix components are causing the suppression.[1]
-
Review Sample Preparation: The most common cause of significant matrix effects is inadequate sample cleanup.[2][3] If you are using a simple protein precipitation method, consider that this is a non-specific technique that can leave many interfering substances, such as phospholipids, in the sample.[2]
-
Chromatographic Co-elution: Examine the chromatogram of the blank matrix to check for peaks that elute at or near the retention time of this compound. These could be endogenous matrix components interfering with the ionization process.[4][5]
Question: My results show poor precision and accuracy for quality control (QC) samples. Could this be related to matrix effects?
Answer:
Yes, inconsistent matrix effects are a primary cause of poor precision and accuracy in bioanalytical methods.[2][3] The variability arises because the concentration of interfering endogenous components can differ from one sample lot to another, and even between individual samples.[4][6] This leads to varying degrees of ion suppression or enhancement, causing inconsistent analytical results. To confirm this, you can assess the matrix effect across multiple lots of your biological matrix (e.g., plasma from at least six different sources).[7] Consistent internal standard-normalized matrix factors close to 1.0 across all lots are indicative of a robust method with minimal impact from matrix variability.[4]
Question: I am using a stable isotope-labeled internal standard (SIL-IS) for this compound, but still observing variability. Why is this happening?
Answer:
While SIL-ISs are the gold standard for compensating for matrix effects, they may not always provide complete correction.[4][5] Here are a few potential reasons:
-
Differential Matrix Effects: In rare cases, the analyte and the SIL-IS may experience slightly different matrix effects, especially if there is a significant chromatographic separation between them, which is unlikely but possible with certain column chemistries or gradient conditions.
-
Interference with IS: The internal standard itself might be subject to interference from a co-eluting metabolite or other matrix component that does not affect the analyte.
-
High Concentration of Interferents: If the concentration of co-eluting matrix components is excessively high, it can suppress the ionization of both the analyte and the SIL-IS to a point where the signal-to-noise ratio is compromised, leading to poor precision.
To troubleshoot, ensure that the SIL-IS and the analyte are co-eluting perfectly and check for any interferences at the mass transition of the internal standard in blank matrix samples.
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[8][9] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the method.[3][9]
What are the common sources of matrix effects in plasma samples for this compound analysis?
Common sources of matrix effects in plasma include endogenous components like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants (e.g., EDTA, heparin) and co-administered drugs.[4][6]
How can I minimize matrix effects during method development?
Several strategies can be employed to minimize matrix effects:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering matrix components compared to simple protein precipitation.[2]
-
Optimize Chromatography: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from co-eluting interferences is a highly effective strategy.[3][4]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity required for low concentrations of this compound.[3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by the matrix in a nearly identical manner.[4][5]
How is the matrix effect quantitatively assessed?
The matrix effect is typically assessed using the post-extraction spike method.[6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses is called the Matrix Factor (MF).[6] An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[6]
What is an acceptable range for the matrix factor?
Ideally, the absolute matrix factor should be between 0.75 and 1.25.[4] More importantly, when using a SIL-IS, the internal standard-normalized matrix factor (calculated as the MF of the analyte divided by the MF of the IS) should be close to 1.0, and the coefficient of variation (%CV) across different lots of the matrix should be less than 15%.[10]
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from published LC-MS/MS methods for sertraline (B1200038) and N-desmethylsertraline. This data can serve as a benchmark for method development and validation.
| Analyte | Sample Preparation Method | Mean Recovery (%) | Mean Process Efficiency (%) | Matrix | Reference |
| N-desmethylsertraline | Protein Precipitation | 95.7 | 95.2 | Human Plasma | [7][11] |
| Sertraline | Protein Precipitation | 94.2 | 87.9 | Human Plasma | [7][11] |
| Sertraline | Protein Precipitation | 88.0 - 90.0 | Not Reported | Human Plasma | [12] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol details the steps to quantitatively evaluate the matrix effect for this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standard solutions of this compound and its SIL-IS in the mobile phase reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). Spike the extracted matrix with this compound and its SIL-IS to the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six lots with this compound and its SIL-IS at the same concentrations. Then, perform the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) or PE = MF * RE
-
IS-Normalized MF: (MF of Analyte) / (MF of IS)
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol provides a more selective sample cleanup method than protein precipitation.
-
Sample Aliquoting: Pipette 300 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (e.g., fluoxetine (B1211875) or this compound-d4).
-
Basification: Add a small volume of an appropriate base (e.g., 1M NaOH) to adjust the pH and ensure the analytes are in their non-ionized form.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).[10]
-
Vortex and Centrifuge: Vortex the mixture for 5-10 minutes to ensure thorough mixing, followed by centrifugation to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Caption: Workflow for troubleshooting matrix effects.
Caption: Experimental workflow for assessing matrix effects.
Caption: Causes of matrix effects in bioanalysis.
References
- 1. gtfch.org [gtfch.org]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Variability in Desmethylsertraline In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in in vivo experiments involving desmethylsraline, the primary active metabolite of sertraline (B1200038).
Frequently Asked Questions (FAQs)
Q1: What is desmethylsertraline and why is it important to study?
This compound (DMS) is the main active metabolite of the widely prescribed antidepressant, sertraline. It is formed in the liver through N-demethylation of sertraline. Although DMS is a less potent serotonin (B10506) reuptake inhibitor than its parent compound, it has a significantly longer half-life and can accumulate in the body, potentially contributing to the overall therapeutic effect and side-effect profile of sertraline.[1] Studying DMS is crucial for a complete understanding of sertraline's pharmacology and for optimizing its clinical use.
Q2: What are the key pharmacokinetic parameters of this compound?
The pharmacokinetic profile of this compound is characterized by a long half-life and significant interindividual variability.[2][3] Key parameters are summarized in the table below.
| Parameter | Value | Species | Reference |
| Half-life (t½) | 62-104 hours | Human | [4] |
| Time to Peak Plasma Concentration (Tmax) | 8-10 hours post-sertraline administration | Human | [3] |
| Plasma Protein Binding | High (similar to sertraline's 98%) | Human | [4] |
| Metabolism | Primarily hepatic, via cytochrome P450 enzymes | Human | [4] |
Q3: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of sertraline to this compound?
The conversion of sertraline to this compound is a complex process involving multiple CYP enzymes. The primary enzyme involved is CYP2B6 .[4] Other contributing enzymes include CYP2C19, CYP2D6, CYP3A4, and CYP2C9. The relative contribution of each enzyme can vary depending on the sertraline concentration.[3][4]
Q4: How does P-glycoprotein (P-gp) affect this compound levels?
Both sertraline and this compound are substrates of the efflux transporter P-glycoprotein (P-gp).[4] P-gp is present at the blood-brain barrier and in other tissues, and it actively transports these compounds out of cells.[5] This can limit the brain penetration of both sertraline and this compound and contribute to variability in their concentrations in the central nervous system.[6][7]
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during in vivo experiments with this compound.
Issue 1: High Variability in Plasma Concentrations of this compound
Q: We are observing significant inter-animal variability in the plasma concentrations of this compound in our rodent study, even at the same dose of sertraline. What are the potential causes and how can we mitigate this?
A: High variability is a known characteristic of this compound pharmacokinetics.[2][3] Several factors can contribute to this:
-
Genetic Polymorphisms: Different strains of rodents, and even individual animals within the same strain, can have genetic variations in CYP enzymes (e.g., CYP2B6, CYP2C19), leading to differences in the rate of sertraline metabolism.[8]
-
CYP Enzyme Induction/Inhibition: Co-administration of other compounds, or even dietary factors, can induce or inhibit the activity of CYP enzymes, altering the formation of this compound.[9][10]
-
P-glycoprotein Activity: Variations in the expression and activity of P-gp can affect the efflux of both sertraline and this compound, influencing their plasma and tissue concentrations.[5]
-
Experimental Technique: Inconsistencies in dosing (e.g., oral gavage technique), blood sampling times, and sample handling can introduce significant variability.[11]
Troubleshooting Workflow:
Troubleshooting workflow for high variability.
Recommendations:
-
Animal Model Selection: If possible, use an inbred strain of rodents to minimize genetic variability.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures, including animal handling, dosing, and sample collection.[11][12][13]
-
Environmental Controls: Maintain consistent environmental conditions (e.g., diet, bedding, light-dark cycle) as these can influence drug metabolism.
-
Drug Interaction Screen: Carefully review all co-administered substances for their potential to induce or inhibit CYP enzymes.[9][14]
-
Power Analysis: Conduct a power analysis to ensure your sample size is adequate to detect statistically significant differences despite the inherent variability.
Issue 2: Unexpectedly Low or High Brain-to-Plasma Ratio of this compound
Q: The brain concentrations of this compound in our study are much lower/higher than we anticipated based on the plasma levels. What could be causing this discrepancy?
A: The brain-to-plasma ratio of this compound is primarily influenced by the activity of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.[6][7]
-
P-gp Efflux: this compound is a substrate for P-gp, which actively pumps it out of the brain.[4] High P-gp activity will result in a low brain-to-plasma ratio.
-
P-gp Inhibition: If other co-administered compounds are P-gp inhibitors, they can block the efflux of this compound, leading to its accumulation in the brain and a higher brain-to-plasma ratio.
-
P-gp Induction: Conversely, P-gp inducers can increase the expression of this transporter, enhancing the efflux of this compound from the brain and resulting in a lower brain-to-plasma ratio.[15]
Experimental Approach to Investigate P-gp Involvement:
Experimental design to assess P-gp role.
Recommendations:
-
Use of P-gp knockout models: Employing P-gp knockout animals can definitively determine the extent of P-gp's role in the brain distribution of this compound.[6]
-
Co-administration with P-gp modulators: As outlined in the diagram, co-administering known P-gp inhibitors (e.g., verapamil, elacridar) or inducers (e.g., rifampicin, dexamethasone) can help elucidate the involvement of P-gp.[15][16]
Experimental Protocols
Protocol 1: Quantification of this compound in Rodent Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and experimental needs.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Monitor appropriate precursor-to-product ion transitions for this compound and the internal standard.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for an oral pharmacokinetic study.
-
Animal Dosing:
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge blood samples at 4,000 g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Signaling Pathways and Logical Relationships
Sertraline Metabolism to this compound
Metabolic pathway of sertraline to DMS.
Factors Influencing this compound Variability
Key factors contributing to DMS variability.
References
- 1. Comparison of this compound with sertraline as a monoamine uptake inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] THE IMPACT OF P-GLYCOPROTEIN ON THE DISPOSITION OF DRUGS TARGETED FOR INDICATIONS OF THE CENTRAL NERVOUS SYSTEM: EVALUATION USING THE MDR1A/1B KNOCKOUT MOUSE MODEL | Semantic Scholar [semanticscholar.org]
- 7. Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Polymorphisms, Drug Metabolism and Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. criver.com [criver.com]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. research.unsw.edu.au [research.unsw.edu.au]
- 14. bspublications.net [bspublications.net]
- 15. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]
Technical Support Center: Enhancing Desmethylsertraline Detection Sensitivity
Welcome to the technical support center for the analysis of desmethylsertraline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of this compound detection methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of this compound in biological matrices.[1][2][3] This technique offers low limits of detection (LOD) and quantification (LOQ), enabling the measurement of trace amounts of the analyte.
Q2: What are the key challenges in accurately quantifying this compound?
A2: The primary challenges include managing matrix effects, particularly ion suppression, ensuring efficient extraction from complex biological samples, and achieving chromatographic separation from its parent drug, sertraline (B1200038), and other potential interferences.[4][5][6]
Q3: What type of sample preparation is recommended for this compound analysis in plasma?
A3: Common and effective sample preparation techniques include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[7][8] While PPT is a simpler and faster method, SPE often provides cleaner extracts, which can be crucial for minimizing matrix effects and enhancing sensitivity.[9]
Q4: What are the typical precursor and product ions for this compound in positive ion mode LC-MS/MS?
A4: In positive electrospray ionization (ESI) mode, the protonated precursor ion ([M+H]⁺) for this compound is typically m/z 292.1. A common product ion used for quantification is m/z 159.0 or 159.1.[1][2][10][11]
Q5: How can I improve the chromatographic resolution between sertraline and this compound?
A5: Optimizing the mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous phase, is critical.[12] Using a column with a suitable stationary phase, such as a C18 or a phenyl column, and adjusting the column temperature can also significantly improve separation.[13][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[5][6] 2. Inefficient Sample Extraction: The analyte is not being effectively recovered from the sample matrix.[7] 3. Suboptimal MS Parameters: The mass spectrometer settings (e.g., collision energy, declustering potential) are not optimized for this compound.[15][16] 4. Poor Chromatographic Peak Shape: The peak is broad, leading to a lower signal-to-noise ratio. | 1. Address Ion Suppression: - Improve sample cleanup using SPE instead of PPT.[9] - Modify the chromatographic method to separate this compound from the interfering matrix components. - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. 2. Optimize Extraction: - Evaluate different SPE sorbents or LLE solvents. - Adjust the pH of the sample and extraction solvents to optimize the recovery of this compound.[8] 3. Optimize MS Parameters: - Perform a compound optimization or tuning experiment to determine the ideal MS settings for this compound on your specific instrument.[16] 4. Improve Peak Shape: - Adjust the mobile phase composition and pH.[12] - Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| High Signal Variability / Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 2. Matrix Effects: The degree of ion suppression or enhancement varies between different samples.[17] 3. Instrument Instability: Fluctuations in the LC or MS system performance. | 1. Standardize Sample Preparation: - Use an automated liquid handler for precise and consistent sample processing. - Ensure thorough mixing at each step. 2. Mitigate Matrix Effects: - Employ a robust sample cleanup method like SPE. - Use a SIL-IS to normalize the signal. 3. Check Instrument Performance: - Equilibrate the LC-MS system thoroughly before analysis. - Monitor system suitability by injecting a standard sample periodically throughout the analytical run. |
| Peak Tailing or Fronting | 1. Column Overload: Injecting too much sample onto the column. 2. Secondary Interactions: Interaction of the basic analyte with residual silanols on the column. 3. Inappropriate Mobile Phase pH: The pH is close to the pKa of this compound. | 1. Reduce Injection Volume/Concentration: - Dilute the sample before injection. 2. Minimize Secondary Interactions: - Use a column with end-capping or a different stationary phase. - Add a small amount of a competing base, like triethylamine, to the mobile phase.[18] 3. Adjust Mobile Phase pH: - Adjust the pH to be at least 2 units away from the pKa of this compound. |
| Carryover | 1. Adsorption of Analyte: this compound adsorbing to surfaces in the autosampler or LC system. 2. Insufficient Needle Wash: The autosampler needle is not being cleaned effectively between injections. | 1. Modify System Components: - Use PEEK tubing and fittings where possible. 2. Optimize Needle Wash: - Use a strong organic solvent in the wash solution. - Increase the duration and volume of the needle wash. |
Data Presentation
Comparison of LC-MS/MS Method Parameters for this compound Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Type | Human Plasma | Human Plasma | Whole Blood |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| LC Column | Poroshell EC-C18 (3 x 100 mm, 2.7 µm)[1] | Betasil C8 (100 mm x 2.1 mm, 5 µm)[11] | Kinetex Biphenyl (50 x 3.0 mm)[19] |
| Mobile Phase | Water with 0.1% formic acid and acetonitrile (gradient)[1] | Isocratic mobile phase[11] | Water with 0.1% formic acid and acetonitrile (gradient)[19] |
| Linearity Range (ng/mL) | 10.0 - 1280[1] | 0.5 - 150[11] | Not specified |
| LOQ (ng/mL) | 10.0[20] | 0.5[11] | Not specified |
| Recovery (%) | 95.7[1] | Not specified | Not specified |
| Internal Standard | N-desmethylsertraline-d4[1] | Fluoxetine[11] | Not specified |
Experimental Protocols
Detailed Methodology for this compound Analysis in Human Plasma by LC-MS/MS
This protocol is based on a validated method using protein precipitation for sample cleanup.[1][2]
1. Materials and Reagents:
-
This compound and N-desmethylsertraline-d4 (internal standard) reference standards
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Spike blank human plasma with the working standard solutions to create calibration standards and QCs at various concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add the internal standard solution.
-
Add 600 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity or equivalent
-
Column: Poroshell EC-C18 (3 x 100 mm, 2.7 µm)[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.450 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, and then return to initial conditions for re-equilibration.
-
MS System: Sciex Triple Quad 6500 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Optimization: Ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
Visualizations
Sertraline Metabolism Pathway
References
- 1. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma [ouci.dntb.gov.ua]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. longdom.org [longdom.org]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. psychiatriapolska.pl [psychiatriapolska.pl]
- 8. Sertraline – isolation methods and quantitation in biological material [psychiatriapolska.pl]
- 9. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. academicworks.cuny.edu [academicworks.cuny.edu]
- 20. researchgate.net [researchgate.net]
Overcoming solubility issues with Desmethylsertraline in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Desmethylsertraline in buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound, the primary metabolite of sertraline (B1200038), is a lipophilic molecule with inherently poor water solubility.[1] Its aqueous solubility is predicted to be extremely low, around 9.8 × 10⁻⁵ mg/mL.[1] This is due to its chemical structure, which includes a large, nonpolar tetrahydronaphthalene ring system.[1] Furthermore, its solubility is highly dependent on the pH of the buffer.
Q2: What is the relationship between pH and the solubility of this compound?
A2: this compound has a primary amine group with a pKa of approximately 9.5.[1] This means that at a pH below its pKa, the amine group will be protonated (ionized), making the molecule more polar and thus more soluble in aqueous solutions. Conversely, at a pH above 9.5, it will be in its unprotonated, free base form, which is less polar and significantly less soluble. Therefore, using acidic to neutral buffers (pH < 7.4) is recommended to improve solubility. For its parent compound, sertraline, maximum solubility in buffer solutions was observed at pH 4.5.[2]
Q3: I prepared a stock solution in an organic solvent, but it precipitates when I add it to my aqueous buffer. What should I do?
A3: This is a common issue when the final concentration of the organic solvent in the buffer is too low to maintain the solubility of the compound. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[1][3] To resolve this, you can try:
-
Increasing the percentage of co-solvent in the final buffer solution, if your experimental system allows.
-
Lowering the pH of the final aqueous buffer to increase the ionization and solubility of this compound.
-
Using a different solubilization technique , such as cyclodextrins, to create a more stable aqueous solution.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, co-solvents are a widely used and effective technique.[4][5] Solvents like ethanol (B145695), propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400) have been successfully used to solubilize the parent compound, sertraline.[6] A mixture of ethanol and PG was shown to increase sertraline's solubility to 24.5 mg/mL, a significant increase from its aqueous solubility.[5][6] When using co-solvents, it is critical to first determine the maximum allowable concentration of the solvent in your specific experimental model (e.g., cell culture, enzymatic assay) to avoid solvent-induced artifacts or toxicity.
Q5: Are there other methods to enhance solubility besides pH and co-solvents?
A5: Yes, several other techniques can be employed to enhance the solubility of poorly soluble drugs like this compound:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7][8] They can encapsulate lipophilic molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[9][10] This method is often used to improve the bioavailability of selective serotonin (B10506) reuptake inhibitors (SSRIs).[9]
-
Use of Surfactants: Surfactants reduce the surface tension between the drug and the solvent, enhancing the dissolution of lipophilic compounds in aqueous media.[11][12] Nonionic surfactants like Polysorbates (e.g., Tween® 80) or Poloxamers are generally preferred as they are less likely to cause cellular disruption than ionic surfactants.[12]
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | [1][13] |
| Molecular Formula | C₁₆H₁₅Cl₂N | [1][13] |
| Molecular Weight | 292.21 g/mol | [1][13] |
| pKa (Amine Group) | ~9.5 | [1] |
| Predicted Water Solubility | ~9.8 × 10⁻⁵ mg/mL at 25°C | [1] |
| LogP (Octanol-Water) | 4.8 - 4.9 | [1] |
Table 2: Solubility of Sertraline HCl (Parent Compound) in Various Buffers and Co-solvents (Note: Data for this compound is limited; Sertraline HCl is used as a proxy to demonstrate trends.)
| Solvent/Buffer | pH | Solubility (mg/mL) | Reference |
| Acetate Buffer | 1.2 | 0.008 | [2] |
| Acetate Buffer | 2.1 | 0.014 | [2] |
| Acetate Buffer | 4.5 | 0.041 | [2] |
| Phosphate Buffer | 6.8 | 0.017 | [2] |
| Phosphate Buffer | 7.4 | 0.005 | [2] |
| Water | - | 4.14 | [5][6] |
| Ethanol | - | 15.5 | [5][6] |
| Propylene Glycol (PG) | - | 14.0 | [5][6] |
| Ethanol/PG Mixture | - | 24.5 | [5][6] |
Troubleshooting Workflows and Signaling Pathways
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Relationship between pH, pKa, and this compound ionization state.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is suitable for experiments where an acidic buffer will not interfere with the results.
Materials:
-
This compound powder
-
Target aqueous buffer (e.g., Phosphate Buffer, Acetate Buffer)
-
1 M HCl and 1 M NaOH for pH adjustment
-
Calibrated pH meter
-
Volumetric flasks and magnetic stirrer
Methodology:
-
Weigh the required amount of this compound powder.
-
Add the powder to a volume of deionized water that is approximately 80% of your final desired buffer volume.
-
Begin stirring the suspension.
-
Slowly add 1 M HCl dropwise to the suspension while continuously monitoring the pH. The powder should begin to dissolve as the pH drops.
-
Continue adding acid until all the powder is dissolved. Aim for a pH between 4.0 and 5.0 for optimal results.[2]
-
Once the this compound is fully dissolved, add the necessary buffer salts to achieve the desired buffer composition and strength.
-
Adjust the final pH to the target value for your experiment using 1 M HCl or 1 M NaOH. Note that increasing the pH too much may cause precipitation.
-
Bring the solution to the final volume with deionized water.
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any micro-particulates.
Protocol 2: Solubilization using a Co-solvent (DMSO)
This protocol is for creating a concentrated stock solution that can be diluted into an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Target aqueous buffer
-
Vortex mixer and sonicator
Methodology:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM or 2.92 mg/mL).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex vigorously for 1-2 minutes.
-
If necessary, place the tube in a bath sonicator for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
To prepare the working solution, dilute the DMSO stock into your pre-warmed aqueous buffer. It is crucial to add the stock solution to the buffer (not the other way around) while vortexing or stirring to ensure rapid mixing and prevent precipitation.
-
Crucial Control: Ensure the final concentration of DMSO in your experimental buffer is low (typically <0.5%) and that you run a vehicle control (buffer with the same final DMSO concentration but without the drug) to account for any solvent effects.
Protocol 3: Solubilization using β-Cyclodextrin
This protocol is an advanced method for creating a stable, aqueous solution without organic co-solvents.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer with heating capability
-
0.22 µm syringe filter
Methodology:
-
Determine the desired molar ratio of HP-β-CD to this compound. A ratio between 5:1 and 10:1 (HP-β-CD:Drug) is a good starting point.
-
Prepare a solution of HP-β-CD in your desired buffer or water. For example, to make a 10 mM solution of a 1:1 complex, you would first prepare a 10 mM solution of HP-β-CD.
-
Gently warm the HP-β-CD solution to 37-40°C while stirring.
-
Slowly add the weighed this compound powder to the stirring HP-β-CD solution.
-
Allow the mixture to stir for several hours (4-24 hours) at a controlled temperature to allow for the formation of the inclusion complex. The solution should clarify over time.
-
Once the solution is clear, allow it to cool to room temperature.
-
Filter the final solution through a 0.22 µm syringe filter to remove any non-complexed drug aggregates. The resulting solution contains the water-soluble this compound-cyclodextrin complex.
References
- 1. grokipedia.com [grokipedia.com]
- 2. scispace.com [scispace.com]
- 3. biomall.in [biomall.in]
- 4. ijmsdr.org [ijmsdr.org]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. oatext.com [oatext.com]
- 8. onlinepharmacytech.info [onlinepharmacytech.info]
- 9. Advancing insights on β-cyclodextrin inclusion complexes with SSRIs through lens of X-ray diffraction and DFT calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-state characterization of sertraline base-β-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. brieflands.com [brieflands.com]
- 13. This compound | C16H15Cl2N | CID 114743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of Desmethylsertraline during sample storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of desmethylsertraline during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in stored samples?
A1: The primary factors contributing to the degradation of this compound include improper storage temperature, exposure to light, oxidative conditions, and multiple freeze-thaw cycles.[1][2] The hydrochloride salt of this compound is also hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation. Therefore, it requires storage under an inert atmosphere.[3]
Q2: What are the recommended storage conditions for pure this compound compound?
A2: For the pure hydrochloride salt of this compound, it is recommended to store it at -20°C under an inert atmosphere to prevent degradation due to its hygroscopic nature.[3]
Q3: How should I store biological samples (plasma, serum) containing this compound?
A3: For biological samples, it is crucial to process them promptly after collection. Centrifuge samples to separate serum or plasma from cells within two hours of collection.[4] For storage, the following conditions are recommended:
| Storage Duration | Temperature | Notes |
| Short-term (up to 72 hours) | Room Temperature (20-26°C) | Plasma samples have shown stability for at least 2 hours at room temperature.[1][2] |
| Mid-term (up to 7 days) | Refrigerated (2-8°C) | [4] |
| Long-term | Frozen (≤ -20°C) | Stable for at least 28 days at -80°C and for up to 6 months at -20°C or below.[1][2][4] |
Q4: How many freeze-thaw cycles can my plasma samples containing this compound undergo?
A4: Both sertraline (B1200038) and this compound have been shown to be stable in plasma through at least three freeze-thaw cycles.[1][2] To minimize the potential for degradation, it is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Troubleshooting Guide
Problem: I am observing lower than expected concentrations of this compound in my analyzed samples.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation During Storage | - Verify that samples were stored at the correct temperature (refrigerated for short-term, frozen for long-term).[4] - Ensure that frozen samples did not undergo excessive freeze-thaw cycles.[1][2] - Confirm that pure compounds were stored under recommended conditions, especially the hydrochloride salt which is hygroscopic.[3] |
| Photodegradation | - Protect samples from direct light exposure, especially during handling and storage. Use amber vials or cover racks with aluminum foil. Sertraline, the parent compound, is known to be susceptible to photolytic degradation.[1] |
| Oxidative Degradation | - Minimize the exposure of samples to air. For pure compounds, consider storage under an inert gas like nitrogen or argon.[3] Sertraline has been shown to degrade under oxidative stress.[1] |
| Issues with Sample Processing | - Ensure that blood samples are centrifuged and the plasma/serum is separated within two hours of collection to prevent ongoing metabolic processes.[4] - Review the extraction procedure for efficiency. Inefficient extraction can lead to lower recovery and underestimation of the analyte concentration. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
This protocol is a general guideline based on best practices for clinical and research sample handling.
-
Collection: Collect whole blood samples in appropriate tubes (e.g., plain red-top tube or sodium heparin tube). Avoid using Serum Separator Tubes (SST) or Plasma Separator Tubes (PST) if specified by the analytical laboratory.[4]
-
Centrifugation: Within two hours of collection, centrifuge the blood samples to separate plasma or serum from the cellular components.[4] A typical centrifugation setting is 1500 x g for 10 minutes at 4°C.
-
Aliquoting: Carefully transfer the supernatant (plasma or serum) to clearly labeled polypropylene (B1209903) transport tubes. To avoid issues with multiple freeze-thaw cycles, create multiple smaller aliquots if the sample will be analyzed at different time points.
-
Storage: Immediately store the aliquots at the appropriate temperature based on the anticipated storage duration (see storage table above).
Protocol 2: Protein Precipitation for Sample Extraction
This is a common and straightforward method for extracting this compound from plasma samples prior to LC-MS/MS analysis.[5]
-
Sample Preparation: To 200 µL of human plasma, add a suitable internal standard.
-
Precipitation: Add a protein precipitating agent, such as acetonitrile, typically in a 2:1 or 3:1 ratio of solvent to plasma.
-
Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or vial for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to enhance concentration and compatibility with the analytical system.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for handling biological samples.
References
Calibration curve issues in Desmethylsertraline quantification
Welcome to the technical support center for issues related to the quantification of desmethylsertraline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges encountered during experimental work, with a particular focus on calibration curve issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Calibration Curve Issues
Question 1: My calibration curve for this compound is non-linear. What are the potential causes and solutions?
Answer:
A non-linear calibration curve is a common issue in the quantification of this compound. The primary causes can be categorized as follows:
-
Detector Saturation: At high concentrations, the mass spectrometry detector can become saturated, leading to a plateau in the signal response.
-
Solution: Extend the calibration curve with lower concentration points or dilute the samples to fall within the linear range of the detector.
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of this compound, causing ion suppression or enhancement, which can lead to a non-linear relationship between concentration and response.[1][2]
-
Solution:
-
Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation.[3]
-
Use a stable isotope-labeled internal standard (SIL-IS), such as N-desmethylsertraline-d4, to compensate for matrix effects.[4][5]
-
Dilute the sample to reduce the concentration of matrix components.[1]
-
-
-
Inappropriate Internal Standard (IS): If the chosen internal standard does not chromatographically and ionically behave similarly to this compound, it may not adequately compensate for variability, leading to non-linearity.
-
Solution: Whenever possible, use a stable isotope-labeled internal standard. If a SIL-IS is not available, select an analogue that has similar extraction recovery, chromatographic retention time, and ionization response.
-
-
Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering compounds can affect the accuracy of peak integration and lead to non-linearity.
-
Solution: Optimize the mobile phase composition, gradient, and column chemistry to achieve good chromatographic separation and peak shape.
-
Question 2: My calibration curve has a poor correlation coefficient (r < 0.99). How can I improve it?
Answer:
A low correlation coefficient indicates a weak linear relationship between the concentration and the instrument response. Here are steps to improve it:
-
Review Standard Preparation: Inaccuracies in the preparation of stock solutions and calibration standards are a common source of error.
-
Solution: Carefully re-prepare all standards. Use calibrated pipettes and ensure complete dissolution of the reference standard. It is not recommended to prepare standards by serial dilution from the most concentrated standard, as this can propagate errors.
-
-
Assess for Contamination or Carryover: Contamination in the blank or carryover from a high concentration sample can affect the accuracy of the lower concentration points on the curve.
-
Solution: Inject a blank sample after the highest calibration standard to check for carryover. If observed, optimize the autosampler wash method.[6]
-
-
Evaluate Integration Parameters: Incorrect peak integration will lead to inaccurate response values.
-
Solution: Manually review the integration of each peak in the calibration curve. Adjust integration parameters to ensure consistent and accurate peak area determination.
-
-
Check Instrument Performance: A dirty ion source, detector fatigue, or instability in the LC system can lead to inconsistent responses.
-
Solution: Perform routine maintenance on your LC-MS/MS system, including cleaning the ion source and checking for leaks or pressure fluctuations.
-
Question 3: The lowest point on my calibration curve is inaccurate and imprecise. What should I do?
Answer:
Inaccuracy and imprecision at the Lower Limit of Quantification (LLOQ) are common challenges.
-
Insufficient Sensitivity: The instrument response at the LLOQ may be too low to be reliably distinguished from background noise.
-
Solution:
-
Optimize MS parameters (e.g., collision energy, declustering potential) to increase the signal intensity for this compound.
-
Improve sample clean-up to reduce background noise.
-
Increase the sample injection volume if possible.
-
-
-
Adsorption: this compound may adsorb to plasticware or parts of the LC system, especially at low concentrations.
-
Solution: Use low-adsorption vials and tubing. Consider adding a small amount of an organic solvent or a competing base to the sample diluent to reduce non-specific binding.
-
-
Matrix Effects: As mentioned previously, matrix effects can have a more pronounced impact at lower concentrations.
-
Solution: Employ a stable isotope-labeled internal standard and optimize sample preparation.
-
Sample Preparation and Matrix Effects
Question 4: I am observing significant signal suppression in my plasma samples. How can I mitigate this?
Answer:
Signal suppression, a common matrix effect, can be addressed through several strategies:
-
Change Extraction Method: Protein precipitation is a simple but often "dirtier" extraction method.
-
Solution: Switch to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove phospholipids (B1166683) and other interfering matrix components.[3][7]
-
-
Optimize Chromatography: Ensure that this compound does not co-elute with regions of high matrix interference.
-
Solution: Adjust the chromatographic gradient to separate the analyte from the bulk of the matrix components. A post-column infusion experiment can help identify regions of significant ion suppression.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[2]
-
Solution: N-desmethylsertraline-d4 is an appropriate SIL-IS for this analysis.[5]
-
Quantitative Data Summary
The following tables summarize typical parameters for successful this compound quantification methods.
Table 1: Example Calibration Curve Parameters for this compound Quantification
| Parameter | Method 1 (LC-MS/MS)[7] | Method 2 (LC-MS/MS)[4][5] | Method 3 (GC/MS)[8] |
| Linear Range (ng/mL) | 0.5 - 150 | 10.0 - 1280 | 1.0 - 500 (µg/L) |
| Correlation Coefficient (r) | > 0.9980 | ≥ 0.9992 | > 0.991 (R²) |
| Regression Model | Linear | Quadratic (1/c²) | Linear |
Table 2: Reported Accuracy and Precision for this compound Quantification
| Parameter | Method 1 (LC-MS/MS)[7] | Method 2 (LC-MS/MS)[5] | Method 3 (GC/MS)[8] |
| Intra-batch Precision (%CV) | ≤ 10.4 | 2.2 - 12.2 | 4.7 - 7.2 |
| Inter-batch Precision (%CV) | ≤ 10.4 | 2.2 - 12.2 | Not Reported |
| Accuracy | Not explicitly stated | 84.3 - 106.0% (LLOQ), 92.0 - 111.7% (QCs) | -6.33% to 2.88% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (LC-MS/MS)
This protocol is adapted from a validated method for the quantification of sertraline (B1200038) and this compound in human plasma.[4][5]
-
To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable mobile phase-compatible solution (e.g., 50:50 water:acetonitrile).
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Visualizations
Troubleshooting Workflow for Calibration Curve Issues
Caption: A logical workflow for troubleshooting common calibration curve issues.
General Experimental Workflow for this compound Quantification
Caption: A typical experimental workflow for quantifying this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC analysis of the second-generation antidepressant sertraline and its main metabolite N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. simbecorion.com [simbecorion.com]
- 7. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing ion suppression for Desmethylsertraline mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Desmethylsertraline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ionization mode?
A1: For this compound, the protonated precursor ion [M+H]⁺ is typically observed at m/z 292.1. A common product ion for quantification in multiple reaction monitoring (MRM) mode is m/z 159.0.[1][2][3] For its parent drug, sertraline, the transition is m/z 306.1 → 159.1.[2][3]
Q2: What is ion suppression and how can it affect my this compound analysis?
A2: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[4][5] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and lack of reproducibility in your quantitative analysis.[5][6]
Q3: What are common sources of ion suppression in bioanalytical methods for this compound?
A3: Common sources of ion suppression in biological matrices like plasma or serum include phospholipids, salts, proteins, and other endogenous compounds.[4][7] Exogenous sources can include contaminants from sample collection tubes or solvents used during sample preparation.[5]
Troubleshooting Guides
Issue 1: Low this compound Signal Intensity or Poor Sensitivity
This is often a primary indicator of ion suppression. The following steps can help you troubleshoot and mitigate this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Evaluate Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering phospholipids.[5] If you are using PPT, consider optimizing the solvent-to-plasma ratio or the type of organic solvent.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A commonly used solvent for this compound and Sertraline is methyl tert-butyl ether.[1]
-
Solid-Phase Extraction (SPE): SPE offers more selective removal of interferences. Develop a method using a suitable sorbent to retain this compound while washing away matrix components.
-
-
Optimize Chromatographic Separation:
-
The goal is to chromatographically separate this compound from the co-eluting matrix components that cause ion suppression.[4][8]
-
Modify Gradient: Adjust the mobile phase gradient to shift the retention time of this compound away from regions of significant ion suppression. A post-column infusion experiment can identify these regions.[5]
-
Change Column Chemistry: If using a standard C18 column, consider alternative chemistries. Some published methods have successfully used Betasil C8 or Poroshell EC-C18 columns.[1][2]
-
Improve Resolution: Employing UPLC/UHPLC systems can enhance peak resolution and separate the analyte from interferences more effectively.[9]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Issue 2: Poor Reproducibility and Accuracy
Inconsistent results across a batch or between batches can also be a symptom of variable matrix effects.
Logical Relationship Diagram:
Caption: Factors contributing to poor reproducibility.
Detailed Steps:
-
Assess Matrix Effect Quantitatively:
-
Perform a post-extraction addition experiment to quantify the extent of ion suppression. Compare the peak area of this compound in a spiked blank matrix extract to the peak area in a pure solvent.
-
The matrix factor (MF) can be calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix). An MF < 1 indicates ion suppression.
-
-
Standardize Sample Preparation:
-
Ensure that the sample preparation protocol is followed precisely for every sample, standard, and quality control.
-
Automated sample preparation systems can reduce variability.
-
-
Verify Internal Standard Performance:
-
If not using a SIL-IS, the chosen analog may not be adequately compensating for the variability in ion suppression. Switching to a SIL-IS is highly recommended.[4]
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the analysis of Sertraline and N-desmethylsertraline in human plasma.[1]
-
Pipette 300 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex briefly.
-
Add 2.5 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT)
This protocol is based on a simple and sensitive LC-MS/MS method.[2][3]
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (e.g., N-desmethylsertraline-d4).
-
Add 600 µL of acetonitrile (B52724) (or other suitable organic solvent).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube or vial.
-
Evaporate to dryness or directly inject a portion of the supernatant.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from published methods for this compound.
Table 1: Extraction Recovery and Process Efficiency
| Analyte | Sample Preparation Method | Concentration Levels | Mean Recovery (%) | Process Efficiency (%) | Reference |
| N-desmethylsertraline | Protein Precipitation | QCL, QCM, QCH | 95.7 | 95.2 | [2][3] |
| Sertraline | Protein Precipitation | QCL, QCM, QCH | 94.2 | 87.9 | [2][3] |
QCL = Quality Control Low, QCM = Quality Control Medium, QCH = Quality Control High
Table 2: LC-MS/MS Parameters for this compound
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [1][2][3] |
| Precursor Ion (m/z) | 292.1 | [1][2][3] |
| Product Ion (m/z) | 159.0, 279.0 (for IS) | [1][2][3] |
| Column Example | Betasil C8 (100mm x 2.1mm, 5µm) | [1] |
| Column Example | Poroshell EC-C18 (3 x 100mm, 2.7µm) | [2][3] |
| Mobile Phase Example | Acetonitrile and 0.1% Formic Acid in Water | [2][3] |
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. waters.com [waters.com]
Technical Support Center: Desmethylsertraline Synthesis
Welcome to the technical support center for the synthesis of desmethylsertraline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the synthesis of this critical compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The most prevalent synthetic route for this compound is the N-demethylation of sertraline (B1200038). This process involves the removal of the methyl group from the secondary amine of the sertraline molecule to yield the primary amine, this compound.[1][2] This transformation can be achieved through various chemical methods, including the von Braun reaction or the use of chloroformate reagents. Additionally, enzymatic methods using cytochrome P450 (CYP) enzymes, such as CYP2B6, CYP2C19, and CYP3A4, which are involved in the natural metabolism of sertraline, can also be employed, particularly for smaller-scale or biocompatibility studies.[1][3]
Q2: I am experiencing low yields in my N-demethylation reaction. What are the potential causes and solutions?
A2: Low yields in the N-demethylation of sertraline can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material has been consumed.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or reagent stoichiometry may not be optimal. It is crucial to carefully control these parameters. For instance, in methods like the von Braun reaction, an insufficient amount of cyanogen (B1215507) bromide can lead to low conversion.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include oxidation of the amine or reactions at other positions on the molecule.
-
Product Degradation: The reaction conditions might be too harsh, leading to the degradation of the this compound product. This is a concern with methods that employ high temperatures or strong acids/bases.
-
Workup and Purification Losses: Significant amounts of the product can be lost during extraction and purification steps, especially if the product has some solubility in the aqueous phase.
Solutions:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and reagent ratios to find the optimal conditions for your specific setup.
-
Use Milder Reagents: If degradation is suspected, consider using milder N-demethylation methods, such as those employing specific chloroformate reagents under controlled conditions.
-
Careful Workup: To minimize losses during extraction, ensure proper pH adjustment of the aqueous layer to minimize the solubility of the amine product. The use of brine can also help to improve phase separation.
-
Alternative Purification Strategies: If column chromatography results in significant product loss, consider alternative purification methods such as crystallization or selective precipitation.
Q3: I am observing significant impurity peaks in my crude product. What are these impurities and how can I remove them?
A3: Common impurities in this compound synthesis can include:
-
Unreacted Sertraline: Incomplete N-demethylation will result in the presence of the starting material.
-
Oxidation Products: Oxidation of the amine functionality can lead to the formation of byproducts. One notable degradation product is sertraline ketone, which can be formed through dehydrogenation and hydrolysis.[4]
-
Side-chain Cleavage Products: Under harsh reaction conditions, cleavage of other bonds in the molecule can occur.
Removal Strategies:
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a common and effective method for separating this compound from sertraline and other impurities due to their different polarities.
-
Acid-Base Extraction: A practical method for separating primary, secondary, and tertiary amines involves a series of extractions with aqueous buffers of varying pH.[5][6] For example, a buffer with a specific pH can be used to selectively protonate and extract the more basic sertraline into the aqueous phase, leaving the less basic this compound in the organic phase.
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining high-purity this compound.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues during this compound synthesis.
Low Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents | - Ensure the purity and activity of your N-demethylating agent (e.g., cyanogen bromide, chloroformate). - Use freshly opened or properly stored reagents. |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress closely using TLC or LC-MS. - If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time. |
| Poor Solubility of Reactants | - Ensure that sertraline is fully dissolved in the reaction solvent. - You may need to screen different solvents to find one that provides adequate solubility for all reactants at the desired reaction temperature. |
Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-reaction or Side Reactions | - If using a highly reactive demethylating agent, consider reducing the stoichiometry or adding it portion-wise to control the reaction rate. - Lowering the reaction temperature can sometimes suppress the formation of unwanted byproducts. |
| Presence of Oxygen or Water | - For reactions sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents to prevent hydrolysis or other water-mediated side reactions. |
Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Starting Material | - Optimize your chromatography conditions by screening different eluent systems. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve the separation of amines. - Employ the buffer-based extraction method described in the FAQs to selectively separate the primary and secondary amines.[5][6] |
| Product Oiling Out During Crystallization | - Try different solvent systems for crystallization. A mixture of a good solvent and a poor solvent often works well. - Slow cooling and scratching the flask can help induce crystallization. |
| Emulsion Formation During Workup | - Add a saturated solution of sodium chloride (brine) to the aqueous layer to help break the emulsion. - Centrifugation can also be an effective method to separate the layers. |
Experimental Protocols
N-Demethylation of Sertraline using 1-Chloroethyl Chloroformate (ACE-Cl)
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
Sertraline
-
1-Chloroethyl chloroformate (ACE-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve sertraline (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and slowly add 1-chloroethyl chloroformate (1.2-1.5 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup (Carbamate Cleavage): Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure. To the resulting residue, add methanol and heat to reflux to facilitate the cleavage of the carbamate (B1207046) intermediate. Monitor this step by TLC or LC-MS to ensure complete conversion.
-
Purification: After the cleavage is complete, cool the mixture and evaporate the methanol. Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by crystallization from a suitable solvent system.
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low yields in this compound synthesis.
References
- 1. This compound | 87857-41-8 | Benchchem [benchchem.com]
- 2. WO2008065177A1 - Processes for preparing this compound or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 3. Sertraline N-demethylation is catalyzed by multiple isoforms of human cytochrome P-450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cell-Based Assays for Desmethylsertraline Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cell-based assays for Desmethylsertraline screening.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in cell-based assays?
A1: this compound (DMS) is the primary active metabolite of the widely prescribed antidepressant, sertraline (B1200038).[1] Like sertraline, it functions as a monoamine reuptake inhibitor.[1] Although it is significantly less potent than sertraline in inhibiting the serotonin (B10506) transporter (SERT), it has a more balanced profile for inhibiting the reuptake of serotonin, norepinephrine, and dopamine.[1][2] Studying this compound in cell-based assays is crucial for understanding its contribution to the overall therapeutic and potential side effects of sertraline treatment.
Q2: Which cell lines are suitable for this compound screening assays?
A2: The choice of cell line is critical for obtaining relevant and reproducible data. Commonly used cell lines for studying SERT inhibitors like this compound include:
-
HEK293 cells stably expressing human SERT (hSERT): These are widely used due to their robust growth characteristics and the ability to study the specific interaction of this compound with the human serotonin transporter in a controlled environment.
-
JAR cells: A human placental choriocarcinoma cell line that endogenously expresses SERT, offering a model with a more native transporter expression system.[3]
-
RBL-2H3 cells: Rat basophilic leukemia cells that have been used to establish high-throughput screening models for SERT inhibitors.
Q3: What are the primary types of cell-based assays used for screening this compound?
A3: The main assays for screening this compound focus on its interaction with the serotonin transporter and its effects on cell health:
-
Neurotransmitter Reuptake Assays: These functional assays directly measure the ability of this compound to inhibit the uptake of serotonin into cells. This can be performed using radiolabeled serotonin ([³H]5-HT) or fluorescent substrates.[3][4]
-
Ligand Binding Assays: These assays determine the affinity of this compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to SERT.
-
Cell Viability and Cytotoxicity Assays: Assays such as MTT, MTS, and LDH release are used to assess the potential toxic effects of this compound on the cells being studied.[5]
Q4: What is the expected potency of this compound at the serotonin transporter?
A4: this compound is considerably less potent than its parent compound, sertraline, at inhibiting serotonin reuptake. In vitro studies have shown its potency to be 10- to 20-fold lower than sertraline.[6][7] The binding affinity (Ki) of this compound for the human serotonin transporter is approximately 76 nM, compared to about 3 nM for sertraline.[2]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Neurotransmitter Reuptake Assays
Problem: Low Signal-to-Noise Ratio or No Signal
-
Possible Cause 1: Suboptimal Cell Health or Density. Cells that are unhealthy or plated at a density that is too low will not exhibit robust transporter activity.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating. Optimize cell seeding density for your specific cell line and plate format (see Table 1). For assays with low signal, consider increasing the cell density.[2]
-
-
Possible Cause 2: Inactive this compound or Other Reagents. Improper storage or handling can lead to degradation of the compound or other critical reagents.
-
Solution: Prepare fresh dilutions of this compound and other reagents from powder stocks. Avoid repeated freeze-thaw cycles. Ensure all buffers are at the correct pH and temperature.
-
-
Possible Cause 3: Insufficient Transporter Expression (in transfected cells).
-
Solution: Verify the expression of SERT in your stably transfected cell line using methods like Western blotting or immunofluorescence. If expression is low, you may need to re-select a higher-expressing clone.
-
-
Possible Cause 4: Incorrect Assay Parameters. Incubation times and substrate concentrations are critical for optimal assay performance.
-
Solution: Optimize the incubation time for substrate uptake to ensure it is within the linear range. The concentration of the labeled substrate (e.g., [³H]serotonin) should be close to its Michaelis-Menten constant (Km) for SERT.[3]
-
Problem: High Background Signal
-
Possible Cause 1: High Non-Specific Binding or Uptake. The labeled substrate may be binding to the plastic of the plate or being taken up by cells through mechanisms other than SERT.
-
Solution: Include a control with a high concentration of a known potent SERT inhibitor (e.g., 10 µM fluoxetine) to determine non-specific uptake.[5] Pre-coating plates with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding.
-
-
Possible Cause 2: Contamination of Cell Cultures. Bacterial or yeast contamination can interfere with the assay and lead to high background.
-
Solution: Regularly check cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.[8]
-
-
Possible Cause 3: Spontaneous Reduction of Assay Reagents (in fluorescent assays). Some fluorescent dyes can be reduced by components in the media, leading to a high background signal.
-
Solution: Run a no-cell control with the assay medium and fluorescent substrate to check for spontaneous reduction. If observed, you may need to change the assay medium or the fluorescent probe.[5]
-
Cell Viability Assays
Problem: Inconsistent or Unreliable Results
-
Possible Cause 1: Interference of this compound with Assay Chemistry. Some compounds can directly interact with the reagents used in viability assays (e.g., reducing MTT to formazan), leading to inaccurate results.[5]
-
Solution: Perform a cell-free control by adding this compound to the assay medium without cells to check for any direct chemical reaction with the assay reagents.[5] If interference is observed, consider using a different viability assay that relies on a different principle (e.g., measuring ATP content versus metabolic activity).
-
-
Possible Cause 2: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to high variability in the results.
-
Solution: Ensure a single-cell suspension before plating and use appropriate pipetting techniques to distribute the cells evenly. Allow plates to sit at room temperature for a short period before incubation to promote even settling.
-
-
Possible Cause 3: Edge Effects. Wells on the edge of the plate are more prone to evaporation, which can concentrate the compound and affect cell viability.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Quantitative Data Summary
Table 1: Recommended Seeding Densities for Common Cell Lines in 96- and 384-well Plates.
| Cell Line | 96-well Plate (cells/well) | 384-well Plate (cells/well) |
| HEK293 | 30,000 - 60,000[8] | 20,000 - 60,000[8] |
| CHO | 10,000 - 40,000[8] | 5,000 - 30,000[8] |
Note: Optimal seeding density should be empirically determined for each specific cell line and assay.
Table 2: In Vitro Activity of this compound and Sertraline at Monoamine Transporters.
| Compound | Transporter | Binding Affinity (Ki, nM) |
| This compound | SERT | 76[2] |
| NET | 420[2] | |
| DAT | 440[2] | |
| Sertraline | SERT | 3[2] |
Table 3: Concentration Ranges for this compound in In Vitro Assays.
| Assay Type | Typical Concentration Range |
| SERT Inhibition Assays | 1 nM - 10 µM |
| Cytotoxicity Assays | 0.1 µM - 100 µM |
Note: The effective concentration range should be determined experimentally through dose-response curves.
Experimental Protocols
Protocol 1: [³H]Serotonin Reuptake Inhibition Assay in hSERT-HEK293 Cells
-
Cell Plating: Seed hSERT-HEK293 cells in a 96-well plate at a density of 40,000-60,000 cells per well and allow them to adhere overnight.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer (e.g., Krebs-Ringer-HEPES buffer). The final DMSO concentration should be below 0.5%.
-
Prepare a solution of [³H]serotonin in assay buffer at a concentration close to its Km for SERT (typically in the low micromolar range).
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Include a vehicle control (buffer with DMSO) and a positive control for maximal inhibition (e.g., 10 µM fluoxetine).
-
Initiate the uptake by adding the [³H]serotonin solution to each well.
-
Incubate for 10-20 minutes at 37°C. This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
-
Lysis and Detection:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 1% Triton X-100).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Fluorescent Neurotransmitter Uptake Assay
This protocol is adapted for a commercially available fluorescent neurotransmitter uptake assay kit.
-
Cell Plating: Plate hSERT-HEK293 cells in a 96- or 384-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.[9]
-
Compound Addition:
-
Prepare serial dilutions of this compound in the provided assay buffer.
-
Remove the culture medium from the wells and add the this compound dilutions.
-
Incubate for 10-20 minutes at 37°C.
-
-
Dye Loading:
-
Prepare the fluorescent substrate and masking dye solution according to the kit's instructions.
-
Add the dye solution to each well.
-
-
Detection:
-
Immediately begin measuring the fluorescence intensity using a bottom-read fluorescence plate reader.
-
Readings can be taken kinetically over 10-30 minutes or as an endpoint measurement after a defined incubation period.[9]
-
-
Data Analysis:
-
Calculate the rate of uptake or the endpoint fluorescence for each well.
-
Determine the percent inhibition and IC50 value for this compound.
-
Visualizations
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. youtube.com [youtube.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adl.usm.my [adl.usm.my]
- 9. grokipedia.com [grokipedia.com]
Navigating Desmethylsertraline Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experiments involving Desmethylsertraline (DMS), the primary active metabolite of the widely prescribed antidepressant, sertraline (B1200038).[1] This guide offers detailed troubleshooting in a question-and-answer format, step-by-step experimental protocols, and visual aids to clarify complex pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider during experimental design?
A1: this compound is a lipophilic molecule with a high octanol-water partition coefficient (logP). Its basic nature (pKa of the primary amine is approximately 9.16) means it will be protonated and more water-soluble at acidic pH.[2][3] The free base is poorly soluble in water, while the hydrochloride salt has better solubility.[2] These properties are critical when selecting solvents for stock solutions, preparing mobile phases for chromatography, and designing in vitro assays to avoid precipitation and ensure accurate concentrations.
Q2: What are the recommended storage conditions for this compound?
A2: this compound hydrochloride is hygroscopic and should be stored at -20°C under an inert atmosphere to prevent degradation. For long-term stability, it is advisable to store stock solutions in appropriate solvents (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Which analytical methods are most suitable for quantifying this compound in biological matrices?
A3: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low concentrations in complex matrices like plasma or brain tissue.
Q4: What are the primary metabolic pathways for the formation of this compound?
A4: this compound is formed from sertraline primarily through N-demethylation catalyzed by several cytochrome P450 (CYP) enzymes in the liver.[1][4][5] The main contributors are CYP2B6, CYP2C19, CYP3A4, with minor roles played by CYP2D6 and CYP2C9.[1][4][5][6][7]
Troubleshooting Guides
HPLC and LC-MS/MS Analysis
Q: I am observing peak tailing or broadening in my HPLC chromatogram for this compound. What are the likely causes and solutions?
A: Peak tailing with basic, lipophilic compounds like this compound is a common issue. Here are the potential causes and troubleshooting steps:
-
Secondary Interactions with Residual Silanols: The primary amine on DMS can interact with acidic silanol (B1196071) groups on the silica-based stationary phase.
-
Solution: Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the silanols and reduce interaction. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%) to mask the silanol groups.[8] Alternatively, use an end-capped column or a column with a different stationary phase (e.g., polymer-based).
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8]
-
Q: My recovery of this compound from plasma samples is low and inconsistent. How can I improve my sample preparation?
A: Low recovery is often due to the high lipophilicity and plasma protein binding of DMS.
-
Protein Precipitation: This is a common first step, but incomplete precipitation or co-precipitation of the analyte can occur.
-
Solution: Ensure a sufficient volume of cold acetonitrile (B52724) or methanol (B129727) is used (typically 3:1 or 4:1 ratio of solvent to plasma). Vortex thoroughly and centrifuge at a high speed to ensure complete protein removal.
-
-
Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical.
-
Solution: Use a water-immiscible organic solvent that can effectively partition the lipophilic DMS. A mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like isoamyl alcohol or ethyl acetate) can improve extraction efficiency.[1] Adjusting the pH of the aqueous phase to a basic pH (above the pKa of DMS) will deprotonate the amine, making it more soluble in the organic phase.
-
-
Solid-Phase Extraction (SPE): Incomplete binding or elution can reduce recovery.
-
Solution: Use a reversed-phase (C8 or C18) or a mixed-mode cation exchange cartridge. Ensure the cartridge is properly conditioned and equilibrated. Optimize the pH of the loading and wash solutions to ensure DMS is retained. Elute with a solvent mixture that is strong enough to disrupt the interactions (e.g., methanol with a small percentage of ammonia (B1221849) or formic acid).
-
In Vitro Cell-Based Assays
Q: I am observing high variability and poor reproducibility in my cell-based serotonin (B10506) reuptake assay with this compound.
A: This can be due to several factors related to the compound's properties and the assay conditions.
-
Compound Precipitation: DMS's poor aqueous solubility can lead to it precipitating in the assay medium.
-
Solution: Prepare a high-concentration stock solution in DMSO. When diluting into the aqueous assay buffer, do so in a stepwise manner and vortex between dilutions. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%).
-
-
Non-specific Binding: The lipophilicity of DMS can cause it to bind to plasticware and cell membranes, reducing the effective concentration.
-
Solution: Use low-binding plates. Pre-incubating the compound in the assay buffer for a short period before adding it to the cells can sometimes help. Include appropriate controls to assess non-specific binding.
-
-
Cell Health and Density: Inconsistent cell numbers or unhealthy cells will lead to variable transporter expression and uptake.
-
Solution: Ensure a consistent cell seeding density and allow cells to form a confluent monolayer.[9] Visually inspect cells for normal morphology before starting the assay. Run a cell viability assay in parallel to ensure the observed effects are not due to cytotoxicity.
-
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from published methods for the sensitive quantification of this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., this compound-d4).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: m/z 292.1 -> 159.1this compound-d4 (IS): m/z 296.2 -> 279.0 |
3. Data Analysis
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
Protocol 2: In Vitro Serotonin Transporter (SERT) Uptake Assay
This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of this compound on the serotonin transporter.
1. Cell Culture
-
Culture HEK293 cells stably expressing the human serotonin transporter (hSERT) in appropriate media.
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
2. Assay Procedure
-
On the day of the assay, wash the cells once with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Prepare serial dilutions of this compound in KRH buffer. Also, prepare a positive control (e.g., a known SERT inhibitor like fluoxetine) and a vehicle control (e.g., KRH buffer with the same final DMSO concentration).
-
Pre-incubate the cells with the this compound dilutions, positive control, or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [³H]-serotonin (to a final concentration of ~10-20 nM) to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Typical Value/Range |
| Cell Line | HEK293-hSERT |
| [³H]-Serotonin Conc. | 10-20 nM |
| Incubation Time | 5-10 minutes |
| Incubation Temp. | 37°C |
| Positive Control | Fluoxetine (10 µM) |
Protocol 3: Zebrafish Larval Behavioral Assay
This protocol can be used to assess the neurobehavioral effects of this compound exposure in a whole-organism model.[10][11]
1. Exposure
-
Collect zebrafish embryos and raise them in standard E3 medium.
-
At 24 hours post-fertilization (hpf), begin exposing the embryos to a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (E3 medium with the corresponding DMSO concentration).
-
Maintain the exposure until the behavioral testing at 5-7 days post-fertilization (dpf). Refresh the exposure solutions daily.
2. Locomotor Activity Assay (Light/Dark Test)
-
At 5-7 dpf, transfer individual larvae to the wells of a 96-well plate.
-
Acclimate the larvae in the testing apparatus for at least 30 minutes in the light.
-
Record locomotor activity (distance moved, velocity) using an automated tracking system for a period of alternating light and dark phases (e.g., 10 minutes light, 10 minutes dark, repeated for 3 cycles).
3. Data Analysis
-
Quantify the total distance moved and average velocity for each larva during the light and dark phases.
-
Compare the locomotor activity of the this compound-exposed groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
| Parameter | Condition/Value |
| Organism | Zebrafish (Danio rerio) larvae |
| Exposure Period | 24 hpf to 5-7 dpf |
| Test Age | 5-7 dpf |
| Apparatus | 96-well plate in an automated tracking system |
| Light/Dark Cycle | 10 min light / 10 min dark |
Visualizations
Sertraline Metabolism to this compound
This diagram illustrates the primary metabolic conversion of sertraline to its N-demethylated metabolite, this compound, highlighting the key cytochrome P450 enzymes involved.
Caption: Sertraline is metabolized to this compound by various CYP450 enzymes.
Experimental Workflow for LC-MS/MS Quantification
This workflow diagram outlines the key steps for quantifying this compound in a biological sample using liquid chromatography-tandem mass spectrometry.
Caption: A typical workflow for the quantification of this compound by LC-MS/MS.
Logical Flow for Troubleshooting HPLC Peak Tailing
This diagram provides a decision-making process for troubleshooting peak tailing issues in HPLC analysis of this compound.
Caption: Troubleshooting guide for HPLC peak tailing of this compound.
References
- 1. psychiatriapolska.pl [psychiatriapolska.pl]
- 2. Physico-chemical profiling of antidepressive sertraline: solubility, ionisation, lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Cluster analysis profiling of behaviors in zebrafish larvae treated with antidepressants and pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressant Screening Demonstrated Non-Monotonic Responses to Amitriptyline, Amoxapine and Sertraline in Locomotor Activity Assay in Larval Zebrafish [mdpi.com]
Best practices for handling and storing Desmethylsertraline
Technical Support Center: Desmethylsertraline
Welcome to the technical support center for this compound (Norsertraline). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for the effective handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Norsertraline, is the primary and active metabolite of the antidepressant drug sertraline (B1200038), which is a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] It is formed in the liver through N-demethylation of sertraline, a process primarily catalyzed by cytochrome P450 enzymes like CYP2B6, CYP2C19, and CYP3A4.[1][3][4] While it is pharmacologically active, its potency as a serotonin reuptake inhibitor is significantly lower than that of its parent compound, sertraline.[2][5]
Q2: What are the primary chemical and physical properties of this compound?
A2: this compound is a lipophilic molecule with a high octanol-water partition coefficient.[1] It typically appears as a solid at room temperature.[1] Its hydrochloride salt form has a high melting point and is hygroscopic.[1] Key identifiers include CAS Number 87857-41-8 for the free base.[6][7]
Q3: What are the main safety hazards associated with handling this compound?
A3: this compound is classified as harmful if swallowed (Acute Toxicity, Category 4).[6][8] Standard laboratory precautions should be taken, including avoiding dust generation, preventing contact with skin and eyes, and ensuring adequate ventilation.[9] It is recommended to handle the compound wearing appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat.[9]
Handling and Storage Best Practices
Q4: What are the optimal storage conditions for this compound?
A4: The hydrochloride salt of this compound is known to be hygroscopic.[1] To prevent degradation from moisture absorption, it should be stored at -20°C under an inert atmosphere.[1][10] The compound should also be protected from light.[9] For short-term storage of solutions in serum or plasma, refrigeration (2-8°C) is suitable for up to 7 days, while long-term storage (beyond 3 days) requires freezing (-20°C or below).[11][12]
Q5: How should I prepare stock solutions of this compound?
A5: this compound exhibits poor solubility in water but is slightly soluble in polar solvents like acetonitrile (B52724) and more soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][13] For creating stock solutions, DMSO is a recommended solvent.[13] When preparing aqueous buffers for experiments, it is important to consider the compound's pKa of approximately 9.5, which indicates it will be primarily in a protonated, ionized form at physiological pH.[1]
Q6: Is this compound stable under typical experimental conditions?
A6: this compound is generally stable under standard laboratory conditions.[1] However, forced degradation studies have shown that while it is stable against hydrolytic (acidic, basic) and thermal stress, it is susceptible to degradation under oxidative and photolytic (light-exposed) conditions.[14] Therefore, experiments should be designed to minimize exposure to strong oxidizing agents and direct light.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₅Cl₂N | [6][15] |
| Molecular Weight | 292.2 g/mol | [6][15] |
| CAS Number (Free Base) | 87857-41-8 | [6][7] |
| pKa (Amine Group) | ~9.5 | [1] |
| LogP (Octanol-Water) | 4.8 - 4.9 | [1] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Poorly soluble (~9.8 x 10⁻⁵ mg/mL) | [1] |
| Acetonitrile | Slightly Soluble | [13] |
| DMSO | Soluble | [13] |
Experimental Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound using liquid chromatography.
Q7: I'm observing poor peak shape (tailing or fronting) in my HPLC/LC-MS analysis. What are the likely causes?
A7: Poor peak shape for an amine-containing compound like this compound is often due to secondary interactions with the stationary phase.
-
Silanol (B1196071) Interactions: Free silanol groups on silica-based C8 or C18 columns can interact with the basic amine group, causing peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can protonate the amine, reducing these interactions.[16] Adding a competing base like triethylamine (B128534) (0.1%) to the mobile phase can also mask silanol groups.[17][18]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Column Degradation: An aging column or one that has been exposed to harsh conditions may lose performance. Consider replacing the guard column or the analytical column itself.[19]
Q8: My recovery of this compound from plasma/serum samples is low and inconsistent. How can I improve it?
A8: Low recovery is typically an issue with the sample extraction procedure.
-
Protein Precipitation: If using a simple protein precipitation with acetonitrile or methanol, ensure the ratio of solvent to plasma is sufficient (e.g., 3:1) for complete protein removal. Inefficient precipitation can lead to matrix effects and low recovery.
-
Solid-Phase Extraction (SPE): This method generally provides cleaner extracts and higher recovery than protein precipitation.[17][20] For this compound, a C2 or C8 cartridge can be effective.[17][18] Ensure the pH of the sample and wash buffers are optimized. Given its pKa of 9.5, the compound will be positively charged at neutral or acidic pH, which is ideal for binding to cation-exchange or reversed-phase sorbents.
-
Matrix Effects: Co-eluting endogenous components from the plasma matrix can suppress the ionization of this compound in the mass spectrometer source. A cleaner extraction method (like SPE) or chromatographic adjustments to better separate the analyte from matrix components can mitigate this.
Q9: The retention time for my this compound peak is shifting between injections. What should I check?
A9: Retention time drift can be caused by several factors.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially critical for gradient elution methods.[19] Typically, flushing with 10-20 column volumes is sufficient.
-
Mobile Phase Composition: Inconsistent mobile phase composition, which can result from improper mixing or solvent evaporation, will cause retention time shifts.[19] Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Temperature Fluctuations: A column heater should be used to maintain a constant column temperature, as temperature variations can significantly impact retention times.
-
Pump Performance: Check for leaks or bubbles in the pump and ensure it is delivering a consistent flow rate.
Diagrams: Pathways and Workflows
dot digraph "Metabolic_Pathway_of_Sertraline" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
// Nodes Sertraline [label="Sertraline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Norsertraline)", fillcolor="#FBBC05"]; Ketone [label="α-hydroxy sertraline ketone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucuronide_S [label="Sertraline carbamoyl-\nO-glucuronide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucuronide_K [label="Ketone Glucuronide\n(Inactive Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];
// Edges Sertraline -> this compound [label="N-demethylation", headlabel="CYP2B6, CYP2C19,\nCYP3A4, CYP2D6", labelfontsize=9]; Sertraline -> p1 [arrowhead=none]; p1 -> Ketone [label="Oxidative\nDeamination", headlabel="MAO-A/B, CYP3A4,\nCYP2C19", labelfontsize=9]; this compound -> p2 [arrowhead=none]; p2 -> Ketone [label="Oxidative\nDeamination", headlabel="MAO-A/B, CYP2E1,\nCYP3A4, CYP2C19", labelfontsize=9]; Sertraline -> Glucuronide_S [label="Glucuronidation", headlabel="UGT enzymes", labelfontsize=9]; Ketone -> Glucuronide_K [label="Glucuronidation"]; } Caption: Metabolic pathway of Sertraline to this compound and other metabolites.
dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes Sample [label="1. Plasma Sample\nCollection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="2. Sample Preparation\n(e.g., Protein Precipitation or SPE)", fillcolor="#FBBC05"]; Analysis [label="3. LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quant [label="4. Data Acquisition &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="5. Data Review &\nReporting", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> Extraction [label=" Add Internal Standard"]; Extraction -> Analysis [label=" Inject Extract"]; Analysis -> Quant [label=" Generate Chromatogram"]; Quant -> Report [label=" Calculate Concentration"]; } Caption: Typical workflow for quantifying this compound in plasma samples.
Experimental Protocol
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general methodology for the simultaneous quantification of sertraline and this compound in human plasma, based on common published methods.[16][21]
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable internal standard, ISTD)
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the ISTD in DMSO or methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., ranging from 1 to 1000 ng/mL). Prepare a working solution of the ISTD (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.
-
Pipette 200 µL of plasma into the appropriate tubes.
-
For calibrators and QCs, spike with the corresponding working solutions.
-
Add 10 µL of the ISTD working solution to all tubes (except blanks).
-
Add 600 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
4. LC-MS/MS Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., Poroshell EC-C18, 3.0 x 100 mm, 2.7 µm).[16]
-
Mobile Phase A: 0.1% Formic Acid in Water.[16]
-
Mobile Phase B: Acetonitrile.[16]
-
Flow Rate: 0.45 mL/min.[16]
-
Gradient: A typical gradient might start at 95% A, ramping to 95% B over several minutes, followed by a wash and re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.[16]
-
MRM Transitions (Example):
5. Data Analysis
-
Integrate the chromatographic peaks for this compound and its ISTD.
-
Calculate the peak area ratio (Analyte Area / ISTD Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of this compound in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Sertraline - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C16H15Cl2N | CID 114743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. pccarx.com [pccarx.com]
- 10. (1S,4S)-N-Desmethyl Sertraline Hydrochloride [lgcstandards.com]
- 11. labcorp.com [labcorp.com]
- 12. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. schd-shimadzu.com [schd-shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. HPLC analysis of the second-generation antidepressant sertraline and its main metabolite N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Sertraline - isolation methods and quantitation in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Sertraline and its Metabolite, Desmethylsertraline: Potency and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and pharmacological characteristics of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038) and its primary active metabolite, desmethylsertraline. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct profiles of these two compounds.
Data Presentation: Quantitative Comparison of Potency
The relative potency of sertraline and this compound is crucial for understanding their respective contributions to the overall therapeutic effect and potential side-effect profile of sertraline administration. The following table summarizes their binding affinities (Ki) at key monoamine transporters and the sigma-1 receptor. Lower Ki values indicate higher binding affinity.
| Target | Sertraline (Ki, nM) | This compound (Ki, nM) | Reference |
| Serotonin Transporter (SERT) | 0.29 - 3 | 76 | [1][2] |
| Dopamine (B1211576) Transporter (DAT) | 25 | 440 | [1][2] |
| Norepinephrine (B1679862) Transporter (NET) | 420 | 420 | [1][2] |
| Sigma-1 Receptor | 32 - 57 | Not widely reported | [3] |
Interpretation of Potency Data
The data clearly indicates that sertraline is a significantly more potent inhibitor of the serotonin transporter (SERT) than this compound , with a binding affinity that is approximately 260 times higher. While sertraline exhibits a notable affinity for the dopamine transporter (DAT), it is still 86-fold more selective for SERT.[1] this compound, in contrast, shows a much-reduced affinity for SERT and a more balanced, albeit weaker, profile across the three monoamine transporters, technically acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2] However, its overall potency at these transporters is considerably lower than that of the parent compound.
Sertraline also demonstrates a moderate affinity for the sigma-1 receptor, a target implicated in the modulation of various neurotransmitter systems.[3] The clinical significance of this interaction is still under investigation.
Experimental Protocols
The determination of the binding affinities (Ki values) presented above is typically achieved through competitive radioligand binding assays. Below is a detailed, representative methodology for such an experiment.
Experimental Protocol: Competitive Radioligand Binding Assay for SERT, DAT, and NET
1. Objective: To determine the in vitro binding affinity (Ki) of sertraline and this compound for the human serotonin, dopamine, and norepinephrine transporters.
2. Materials:
- Test Compounds: Sertraline hydrochloride, this compound succinate.
- Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
- Cell Membranes: Human embryonic kidney (HEK293) cells stably transfected with the human SERT, DAT, or NET gene.
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl.
- Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM fluoxetine (B1211875) for SERT, 10 µM GBR 12909 for DAT, 10 µM desipramine (B1205290) for NET).
- Instrumentation: Scintillation counter, 96-well microplates, cell harvester.
3. Procedure:
- Membrane Preparation: Transfected HEK293 cells are harvested and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh assay buffer. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).
- Assay Setup: The assay is performed in a 96-well microplate format. Each well contains:
- A fixed concentration of the appropriate radioligand (typically at or near its Kd for the transporter).
- A fixed amount of cell membrane preparation (e.g., 10-20 µg of protein).
- A range of concentrations of the test compound (sertraline or this compound) or the non-specific binding control.
- Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.
4. Data Analysis:
- The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathway of Sertraline
References
Validating the Selectivity of Desmethylsertraline for the Serotonin Transporter (SERT)
A Comparative Guide for Researchers
This guide provides an objective comparison of the binding affinity and selectivity of Desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant Sertraline, for the human serotonin (B10506) transporter (SERT). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in neuropsychopharmacology and medicinal chemistry. For comparative context, the binding profiles of Sertraline and other common selective serotonin reuptake inhibitors (SSRIs) are also included.
The therapeutic efficacy of SSRIs is primarily attributed to their potent and selective inhibition of SERT, which increases the synaptic availability of serotonin. However, off-target activity at other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), can lead to undesired side effects. Therefore, quantifying the selectivity of a compound for SERT is a critical step in its pharmacological characterization.
Comparative Binding Affinity and Selectivity
The binding affinities of this compound and other selected antidepressants for human monoamine transporters are summarized in the table below. Affinity is expressed as the inhibition constant (Kᵢ), which represents the concentration of a drug required to occupy 50% of the transporters in vitro. A lower Kᵢ value indicates a higher binding affinity.
Selectivity is presented as a ratio of the Kᵢ value for the off-target transporter (NET or DAT) to the Kᵢ value for the primary target (SERT). A higher selectivity index signifies greater selectivity for SERT over the other transporters.
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| This compound | 76 | 420 | 440 | 5.5 | 5.8 |
| Sertraline | 3 | >1000 | >1000 | >333 | >333 |
| Fluoxetine | 5.2 | >1000 | >1000 | >192 | >192 |
| Paroxetine | 1.1 | >1000 | >1000 | >909 | >909 |
| Citalopram | 87.3 | >1000 | >1000 | >11.5 | >11.5 |
| Escitalopram | 1.1 | >1000 | >1000 | >909 | >909 |
Data compiled from multiple sources. Kᵢ values can vary between experiments based on assay conditions.
The data indicates that while this compound is a less potent SERT inhibitor than its parent compound, Sertraline (Kᵢ of 76 nM vs. 3 nM), it still demonstrates a moderate degree of selectivity for SERT over both NET and DAT.[1] Compared to other prominent SSRIs, which exhibit very high selectivity for SERT, this compound's profile is more balanced, behaving as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with a roughly 5.5-fold preference for SERT.[1]
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinities (Kᵢ values) for monoamine transporters is typically achieved through competitive radioligand binding assays.[2] This technique is considered a gold standard for quantifying the interaction between a drug and its target receptor or transporter.[2]
Principle
This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a specific transporter. The transporters are typically expressed in the membranes of cultured cells (e.g., HEK293 cells) or in preparations of brain tissue (synaptosomes).[3] By measuring the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value), the inhibition constant (Kᵢ) can be calculated.
Step-by-Step Methodology
-
Preparation of Transporter-Containing Membranes:
-
Human Embryonic Kidney (HEK293) cells are stably transfected to express a high density of the target human transporter (hSERT, hNET, or hDAT).
-
The cells are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer to break them open.
-
The homogenate is centrifuged at high speed to pellet the cell membranes, which contain the transporters.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.[1]
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed amount of the prepared cell membranes.
-
A fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, or [³H]-WIN 35,428 for DAT).
-
A varying concentration of the unlabeled test compound (e.g., this compound) across a wide range.
-
-
Control wells are included to determine total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a very high concentration of a known selective inhibitor to block all specific binding).
-
The plate is incubated, typically for 60 minutes at a controlled temperature, to allow the binding to reach equilibrium.[1]
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters.[1] This separates the membranes with bound radioligand from the free, unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining free radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[1]
-
-
Data Analysis:
-
Specific binding is calculated for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
The data is plotted as specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.
-
Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand used and Kₑ is the dissociation constant of the radioligand for the transporter.
-
-
Visualizations
The following diagrams illustrate the experimental workflow for determining transporter selectivity and the conceptual relationship of binding affinity to selectivity.
Caption: Workflow for Radioligand Binding Assay.
Caption: Logic of Transporter Selectivity Assessment.
Conclusion
The empirical data demonstrates that this compound, the primary metabolite of Sertraline, is a moderately potent inhibitor of the serotonin transporter. While its affinity for SERT is lower than that of its parent drug and other leading SSRIs, it maintains a preferential binding to SERT over the dopamine and norepinephrine transporters. This profile suggests that at therapeutic concentrations achieved during chronic Sertraline treatment, this compound likely contributes to the overall therapeutic effect by inhibiting serotonin reuptake, but with a broader action on other monoamine systems compared to highly selective SSRIs. Understanding these nuanced differences in transporter selectivity is crucial for the rational design of next-generation antidepressants with improved efficacy and tolerability.
References
A Comparative Guide to the Cross-Validation of Desmethylsertraline Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of desmethylsertraline, the primary active metabolite of the antidepressant sertraline (B1200038). The selection of an appropriate analytical method is critical for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. This document summarizes the performance of several common analytical techniques, offering supporting experimental data to aid in the selection and cross-validation of methods for specific research needs.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the quantitative performance characteristics of different analytical methods used for the determination of this compound. The data has been compiled from various validation studies.
| Analytical Technique | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) |
| HPLC-UV | Human Plasma | 10 - 500[1][2] | 10[1] | < 3.9[1][2] | > 90[1][2] | > 94 (SPE)[1][2] |
| LC-MS/MS | Human Plasma | 10.0 - 1280[3][4] | 10.0[3][4] | 2.2 - 12.2[3][4] | 92.0 - 111.7[3][4] | 95.7 (Protein Ppt.)[4] |
| GC-MS | Whole Blood | 1.00 - 500.0 (µg/L)[5][6] | 1.00 (µg/L)[5][6] | 4.7 - 7.2[5][6] | -6.33 to 2.88[5][6] | 84.9 - 107.7 (SPE)[5][6] |
| CE-LIF | Human Plasma | 4.0 - 500[7][8] | 4.0[7][8] | < 3.7[7][8] | > 95.6[7][8] | > 97.1 (SPE)[7][8] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques cited in this guide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of this compound in plasma samples.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C2 SPE cartridge.
-
Load 400 µL of human plasma.
-
Wash the cartridge to remove interferences.
-
Elute the analyte using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a 12.3 mM, pH 3.0 phosphate (B84403) buffer containing 0.1% triethylamine (B128534) (35:65, v/v).[1][2]
-
Flow Rate: As per instrument optimization.
-
Detection: UV detection at a specified wavelength.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique offers high sensitivity and selectivity for the analysis of this compound.
-
Sample Preparation (Protein Precipitation):
-
Chromatographic and Mass Spectrometric Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the determination of this compound, particularly in forensic toxicology.
-
Sample Preparation (Solid-Phase Extraction and Derivatization):
-
Perform solid-phase extraction of the whole blood sample.
-
Derivatize the extracted analytes with heptafluorobutyric anhydride (B1165640) (HFBA).[5][6]
-
-
GC-MS Conditions:
-
Column: Appropriate capillary column for the separation of derivatized analytes.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode.
-
Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)
This method provides high separation efficiency and sensitivity for this compound analysis.
-
Sample Preparation (Solid-Phase Extraction and Derivatization):
-
Utilize a solid-phase extraction procedure for plasma sample pretreatment.[7][8]
-
Perform a derivatization step with fluorescein (B123965) isothiocyanate (FITC).[7][8]
-
-
Electrophoretic Conditions:
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC analysis of the second-generation antidepressant sertraline and its main metabolite N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an EI-GC/MS method for the determination of sertraline and its major metabolite desmethyl-sertraline in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of sertraline and N-desmethylsertraline in human plasma by CE with LIF detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Desmethylsertraline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylsertraline (DMS), also known as norsertraline, is the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038). Following administration, sertraline is metabolized in the liver, leading to the formation of this compound. This metabolite circulates in the body at concentrations often exceeding those of the parent drug and possesses a significantly longer half-life.[1][2] Understanding the distinct pharmacological profile of this compound is crucial for a comprehensive assessment of sertraline's overall therapeutic efficacy and potential side effects. This guide provides a detailed comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to aid researchers in pharmacology and drug development.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vitro and in vivo properties of this compound and its parent compound, sertraline.
Table 1: In Vitro Binding Affinities (Ki in nM) for Monoamine Transporters
| Compound | Serotonin Transporter (SERT) | Norepinephrine (B1679862) Transporter (NET) | Dopamine (B1211576) Transporter (DAT) | Reference |
| This compound | 76 | 420 | 440 | [1] |
| Sertraline | 3 | 420 | 25 | [1] |
Table 2: In Vitro Serotonin Reuptake Inhibition
| Compound | Assay System | IC50 (µM) | Reference |
| This compound | Rat Brain Synaptosomes ([³H]-Serotonin Uptake) | 0.63 | [3] |
Table 3: In Vitro Interaction with P-Glycoprotein (P-gp)
| Compound | Parameter (Vmax/Km) | Value (min⁻¹ x 10⁻³) | Reference |
| This compound | P-gp ATPase Stimulation | 1.4 | [4][5] |
| Sertraline | P-gp ATPase Stimulation | 1.6 | [4][5] |
| Verapamil (Control) | P-gp ATPase Stimulation | 1.7 | [4][5] |
Table 4: In Vivo Pharmacokinetic Parameters
| Compound | Elimination Half-life (hours) | Plasma Concentration Relative to Parent Drug | Reference |
| This compound | 62 - 104 | 1 to 3 times higher | [2][6] |
| Sertraline | ~26 | - | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent standard protocols in the field and are synthesized from multiple sources. Specific parameters may vary between individual studies.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a typical procedure for determining the binding affinity (Ki) of this compound for the serotonin, norepinephrine, and dopamine transporters.
Objective: To measure the competitive displacement of a radiolabeled ligand from monoamine transporters by this compound.
Materials:
-
Cell membranes prepared from cells expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
This compound and Sertraline standards.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or sertraline.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Serotonin Uptake Assay in Rat Brain Synaptosomes
This protocol describes a method to measure the inhibitory effect of this compound on serotonin reuptake in a preparation of nerve terminals.
Objective: To determine the IC50 value of this compound for the inhibition of [³H]-serotonin uptake into rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., cortex or striatum).
-
Sucrose (B13894) buffer (0.32 M sucrose).
-
Krebs-Ringer buffer.
-
[³H]-Serotonin.
-
This compound and Sertraline standards.
-
Scintillation fluid and counter.
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate to pellet the synaptosomes (nerve terminals). Resuspend the pellet in Krebs-Ringer buffer.
-
Pre-incubation: Pre-incubate the synaptosomal suspension with various concentrations of this compound or a vehicle control for a short period.
-
Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]-Serotonin to the synaptosome suspension.
-
Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]-Serotonin uptake at each concentration of this compound and determine the IC50 value.
In Vivo Microdialysis in the Rat Striatum
This protocol details a procedure to measure the effect of this compound on extracellular levels of serotonin and dopamine in the brain of a freely moving rat.[5][7]
Objective: To assess the in vivo effect of this compound on neurotransmitter levels in a specific brain region.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulas.
-
Artificial cerebrospinal fluid (aCSF).
-
Microinfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
This compound for administration.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the striatum at precise coordinates.[7]
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[5]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Continue to collect dialysate samples to monitor changes in extracellular serotonin and dopamine concentrations over time.
-
Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the neurotransmitter levels.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot the time-course of the effect.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the action of this compound.
Caption: Inhibition of the Serotonin Transporter (SERT) by this compound.
Caption: Putative Downstream Signaling Cascade Following SERT Inhibition.
Caption: Experimental Workflow for In Vivo Microdialysis.
Discussion of Findings
In Vitro Effects
The in vitro data clearly demonstrate that this compound is a potent inhibitor of the serotonin transporter, albeit with a lower affinity than its parent compound, sertraline.[1] Its affinity for the norepinephrine and dopamine transporters is considerably lower, indicating a selective action on the serotonergic system.[1] The IC50 value for serotonin reuptake inhibition in rat brain synaptosomes further confirms its functional activity at the SERT.[3]
Both sertraline and this compound are also substrates for the efflux transporter P-glycoprotein (P-gp).[4][5] Their interaction with P-gp, as indicated by the stimulation of P-gp ATPase activity, is comparable to that of the known P-gp substrate verapamil. This suggests that the distribution of both compounds in the brain is actively regulated by this transporter.[4][5]
In Vivo Effects
Consistent with its in vitro profile, this compound exhibits serotonergic activity in vivo. Studies have shown that it can antagonize the depletion of brain serotonin induced by p-chloroamphetamine, a hallmark of SERT inhibition.[3] However, its potency in this regard is generally lower than that of sertraline.[3]
A key difference in the in vivo profile of this compound lies in its pharmacokinetics. It has a substantially longer elimination half-life and achieves higher steady-state plasma concentrations than sertraline.[2][6] This prolonged exposure to a pharmacologically active metabolite likely contributes to the overall therapeutic and side-effect profile of sertraline treatment.
Interestingly, some in vivo studies have reported that at clinically relevant doses of sertraline, the direct contribution of this compound to the acute blockade of central serotonin reuptake may be negligible, despite its higher concentrations.[8] This suggests a complex interplay between its intrinsic potency, brain penetration, and receptor occupancy in vivo.
Conclusion
This compound is a pharmacologically active metabolite of sertraline with a distinct profile. While it is a potent and selective serotonin reuptake inhibitor, its potency is lower than that of sertraline. However, its prolonged half-life and higher plasma concentrations suggest a significant contribution to the chronic effects of sertraline therapy. Its interaction with P-glycoprotein further adds to the complexity of its disposition and potential for drug-drug interactions. A thorough understanding of the pharmacology of this compound is therefore essential for a complete picture of the clinical effects of its parent drug, sertraline. Further research is warranted to fully elucidate its role in both the therapeutic and adverse effects observed during sertraline treatment.
References
- 1. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 3. Comparison of this compound with sertraline as a monoamine uptake inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sertraline and Its Metabolite this compound, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sertraline and its metabolite this compound, but not bupropion or its three major metabolites, have high affinity for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethylsertraline: A Comparative Analysis of its Activity Against Other SSRI Metabolites
A Guide for Researchers and Drug Development Professionals
The metabolism of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) can produce pharmacologically active compounds that significantly contribute to the therapeutic efficacy and side-effect profile of the parent drug. Understanding the distinct activity of these metabolites is crucial for drug development, predicting drug-drug interactions, and refining therapeutic strategies. This guide provides a detailed comparison of desmethylsertraline (DMS), the primary metabolite of sertraline (B1200038), with the major active metabolites of other commonly prescribed SSRIs and the SNRI venlafaxine.
Comparative Analysis of Pharmacological Activity
The primary mechanism of action for SSRIs and their active metabolites is the inhibition of the serotonin transporter (SERT). However, their affinity for other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), can vary significantly, influencing their overall pharmacological profile.
This compound is substantially less potent than its parent compound, sertraline, at inhibiting SERT.[1][2] However, unlike many other SSRI metabolites, it displays a more balanced affinity for all three monoamine transporters, effectively acting as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] This contrasts sharply with metabolites like S-norfluoxetine and O-desmethylvenlafaxine, which retain high potency and selectivity, and with the metabolites of paroxetine, which are considered pharmacologically inactive.
Table 1: Monoamine Transporter Binding Affinity (Kᵢ in nM) and Uptake Inhibition (IC₅₀ in nM) of SSRI Metabolites
| Metabolite (Parent Drug) | SERT | NET | DAT | Data Type |
| This compound (Sertraline) | 76[3] | 420[3] | 440[3] | Kᵢ |
| 630[4] | - | - | IC₅₀ | |
| S-Norfluoxetine (Fluoxetine) | 1.3[5] | >1000 | >1000 | Kᵢ (Binding) |
| 14[5] | 340 | >1000 | Kᵢ (Uptake) | |
| R-Norfluoxetine (Fluoxetine) | 26[5] | 270 | >1000 | Kᵢ (Binding) |
| 308[5] | 2200 | >1000 | Kᵢ (Uptake) | |
| Desmethylcitalopram (Citalopram/Escitalopram) | 3.6[6] | 1,820[6] | >10,000[6] | Kᵢ |
| O-Desmethylvenlafaxine (Venlafaxine) | 47.3[7][8] | 531.3[7][8] | Weak Affinity | IC₅₀ |
| Paroxetine Metabolites | Inactive | Inactive | Inactive | - |
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of potency; lower values indicate higher affinity/potency. Data is compiled from studies using human or rat tissues/receptors.
Comparative Pharmacokinetics
The clinical relevance of a metabolite's activity is heavily influenced by its pharmacokinetic profile, particularly its elimination half-life and steady-state plasma concentration relative to the parent drug. Both this compound and norfluoxetine (B159337) have significantly longer half-lives than their parent compounds, leading to their accumulation in the body during chronic treatment.[2][9]
Table 2: Pharmacokinetic Properties of Major SSRI Metabolites
| Metabolite | Elimination Half-Life (t½) | Steady-State Plasma Concentration |
| This compound | 62–104 hours[2] | Generally higher than sertraline |
| Norfluoxetine | ~16 days (chronic use) | Can be higher than fluoxetine |
| Desmethylcitalopram | ~50 hours[10] | ~30-50% of citalopram (B1669093) levels[11] |
| O-Desmethylvenlafaxine | ~11 hours[12] | Can be 2-3 times higher than venlafaxine |
Signaling Pathways and Mechanism of Action
SSRIs and their active metabolites exert their therapeutic effects by blocking SERT on the presynaptic neuron. This initial action leads to a cascade of downstream events.
The initial blockade of SERT increases serotonin concentration in the synaptic cleft. This leads to the desensitization of presynaptic 5-HT1A autoreceptors over time, which further enhances serotonergic neurotransmission.[13] Chronic administration is associated with downstream changes in gene expression, including increased expression of Brain-Derived Neurotrophic Factor (BDNF), which plays a critical role in neurogenesis and synaptic plasticity.[13][14]
References
- 1. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sertraline - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Fluoxetine - Wikipedia [en.wikipedia.org]
- 10. Desmethylcitalopram - Wikipedia [en.wikipedia.org]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Venlafaxine - Wikipedia [en.wikipedia.org]
- 13. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychscenehub.com [psychscenehub.com]
Head-to-head comparison of Desmethylsertraline and norfluoxetine
A Comprehensive Analysis for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two major active metabolites of widely prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs): desmethylsertraline, the primary metabolite of sertraline (B1200038), and norfluoxetine (B159337), the primary active metabolite of fluoxetine. This comparison focuses on their pharmacokinetic and pharmacodynamic properties, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Pharmacodynamic Profile: Transporter Binding Affinities
The primary mechanism of action for both parent drugs and their metabolites is the inhibition of the serotonin transporter (SERT), which increases the synaptic availability of serotonin. However, their affinities for other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), can differ, leading to varied pharmacological profiles.
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
| This compound | 76 | 420 | 440 |
| S-Norfluoxetine | 1.3 - 14 | - | - |
| R-Norfluoxetine | ~26 - 308 | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Pharmacokinetic Profile: Key Parameters
The pharmacokinetic properties of these metabolites, particularly their long half-lives, contribute significantly to the overall therapeutic effect and potential for drug-drug interactions of their parent compounds.
| Parameter | This compound | Norfluoxetine |
| Elimination Half-life | 62 - 104 hours | 4 - 16 days (chronic use) |
| Primary Metabolizing Enzymes | CYP2B6, CYP2C19, CYP3A4 | CYP2D6 |
The extended half-life of norfluoxetine is a distinguishing feature, leading to a longer time to reach steady-state concentrations and a prolonged washout period after discontinuation of fluoxetine.[5]
Impact on Cytochrome P450 Enzymes
Understanding the inhibitory potential of these metabolites on various cytochrome P450 (CYP) enzymes is crucial for predicting and mitigating drug-drug interactions.
| CYP Isozyme | This compound (Ki) | Norfluoxetine (Ki) |
| CYP2D6 | Weak inhibitor | Potent inhibitor (S-enantiomer more potent) |
| CYP3A4 | 48.1 µM | 19.1 µM |
| CYP2C19 | - | Potent inhibitor |
| CYP2C9 | - | Mild to moderate inhibitor |
| CYP1A2 | - | No significant in vivo effect |
| CYP2B6 | - | Mild to moderate inhibitor |
Norfluoxetine and its parent compound, fluoxetine, are potent inhibitors of CYP2D6 and CYP2C19.[6][7] this compound and its parent drug, sertraline, are considered to have a relatively weaker inhibitory effect on CYP enzymes.[5] Specifically for CYP3A4, norfluoxetine demonstrates a higher inhibitory potency (lower Ki value) than this compound.[8]
Interaction with P-Glycoprotein (P-gp)
P-glycoprotein is an efflux transporter that plays a significant role in drug distribution, including transport across the blood-brain barrier.
| Compound | P-glycoprotein (P-gp) Affinity |
| This compound | High affinity |
| Norfluoxetine | Intermediate P-gp inhibition |
Both sertraline and this compound have a high affinity for P-glycoprotein.[6][8][9][10][11] Norfluoxetine, along with its parent compound fluoxetine, exhibits intermediate inhibitory activity towards P-gp.
Experimental Protocols
Monoamine Transporter Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of this compound and norfluoxetine for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Methodology:
-
Preparation of Synaptosomes: Synaptosomes are prepared from specific rat brain regions (e.g., hippocampus for SERT, frontal cortex for NET, and striatum for DAT) through a process of homogenization and differential centrifugation.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR-12935 for DAT) is incubated with the synaptosomal preparations.
-
Incubation with Test Compounds: A range of concentrations of the test compounds (this compound or norfluoxetine enantiomers) are added to compete with the radioligand for binding to the transporters.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cytochrome P450 Inhibition Assay
Objective: To determine the in vitro inhibitory potential (Ki) of this compound and norfluoxetine on various CYP isozymes.
Methodology:
-
Microsome Incubation: Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.
-
Probe Substrate Metabolism: A specific probe substrate for each CYP isozyme (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6) is incubated with the microsomes in the presence of NADPH (a necessary cofactor).
-
Inhibition by Test Compounds: The assay is performed in the presence of varying concentrations of the test compounds (this compound or norfluoxetine).
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration to determine the IC50 value. The Ki is then determined based on the type of inhibition (e.g., competitive, non-competitive) observed from Lineweaver-Burk or other kinetic plots.
Visualizations
Caption: Workflow for Monoamine Transporter Binding and CYP450 Inhibition Assays.
Caption: Mechanism of Action: Inhibition of Serotonin Reuptake.
References
- 1. Stereoselective Inhibition of CYP2C19 and CYP3A4 by Fluoxetine and Its Metabolite: Implications for Risk Assessment of Multiple Time-Dependent Inhibitor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preskorn.com [preskorn.com]
- 5. Fluoxetine - Wikipedia [en.wikipedia.org]
- 6. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of fluoxetine, norfluoxetine, sertraline and desmethyl sertraline on human CYP3A catalyzed 1'-hydroxy midazolam formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Sertraline and Its Metabolite this compound, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of Desmethylsertraline: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant sertraline. This document synthesizes published findings on its interaction with key central nervous system targets, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Comparative Binding Affinities of this compound and Sertraline
This compound, while being the major metabolite of sertraline, exhibits a distinct pharmacological profile. The following tables summarize the binding affinities (Ki) of both compounds for the primary monoamine transporters and the sigma-1 receptor, as well as their interaction with the P-glycoprotein (P-gp) transporter.
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | Reference |
| This compound | 76 | 420 | 440 | [1] |
| Sertraline | 3 | - | - | [1] |
Table 1: Comparative Binding Affinities for Monoamine Transporters. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. Lower values indicate higher affinity.
| Compound | Sigma-1 Receptor (Ki, nM) | Reference |
| This compound | - | - |
| Sertraline | 32-57 | [2] |
Table 2: Binding Affinity for the Sigma-1 Receptor.
| Compound | P-glycoprotein (Vmax/Km) | Reference |
| This compound | 1.4 x 10⁻³ | [1][3] |
| Sertraline | 1.6 x 10⁻³ | [1][3] |
| Verapamil (Control) | 1.7 x 10⁻³ | [1][3] |
Table 3: Interaction with P-glycoprotein. Vmax/Km values are derived from ATPase assays and indicate the efficiency of the compound as a P-gp substrate. Higher values suggest a greater interaction.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for replicating the published findings.
Radioligand Binding Assays for Monoamine Transporters
This protocol outlines the general procedure for determining the binding affinity of compounds to the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.
1. Membrane Preparation:
-
Tissues or cells expressing the transporter of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a final volume of 250 µL:
-
150 µL of the prepared membrane suspension (containing a specific amount of protein).
-
50 µL of the test compound (this compound or sertraline) at various concentrations.
-
50 µL of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) at a fixed concentration.
-
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is then counted using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand and is subtracted from the total binding to yield specific binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the interaction of compounds with P-gp by quantifying the rate of ATP hydrolysis, which is coupled to substrate transport.
1. Membrane Preparation:
-
Purified membrane vesicles from insect or mammalian cells overexpressing human P-gp are used.
2. ATPase Assay:
-
The assay is based on the colorimetric detection of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
The reaction is typically carried out in a 96-well plate.
-
The reaction mixture includes the P-gp-containing membranes, the test compound at various concentrations, and a reaction buffer containing ATP and magnesium ions.
-
The reaction is initiated by the addition of MgATP.
-
The plate is incubated at 37°C for a specific time.
3. Detection of Inorganic Phosphate:
-
The reaction is stopped, and a reagent that forms a colored complex with Pi (e.g., a malachite green-based reagent) is added.
-
The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., ~620-650 nm).
4. Data Analysis:
-
The amount of Pi produced is quantified by comparison to a standard curve of known phosphate concentrations.
-
The P-gp-specific ATPase activity is determined by subtracting the basal ATPase activity (in the absence of the test compound) from the activity observed in the presence of the test compound. Vanadate, a P-gp inhibitor, is often used to determine the P-gp-specific portion of the total ATPase activity.
-
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the data to the Michaelis-Menten equation. The Vmax/Km ratio provides a measure of the substrate's transport efficiency.
Visualizing the Pharmacology of this compound
The following diagrams, generated using the DOT language, illustrate the key pharmacological interactions of this compound and the workflows of the experimental procedures described.
Caption: Pharmacological targets of this compound and sertraline.
References
A Comparative Guide to Inter-Laboratory Validation of Desmethylsertraline Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant, Sertraline. Accurate measurement of this compound is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring patient safety and treatment efficacy. This document outlines the performance of common analytical techniques, presents detailed experimental protocols, and visualizes key processes to aid laboratories in selecting and validating appropriate assay methodologies.
While direct inter-laboratory proficiency testing data for this compound is often proprietary to participating institutions, this guide compiles and compares performance data from published, validated methods to serve as a valuable reference for the scientific community. The predominant methods for this compound quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays, while available for the parent drug Sertraline, exhibit significant cross-reactivity with this compound and are also discussed.
Data Presentation: A Comparative Overview of Assay Performance
The following tables summarize the quantitative performance data for LC-MS/MS, GC-MS, and a representative immunoassay for the analysis of this compound.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound
| Parameter | Method A | Method B |
| Linearity Range | 10.0 - 1280 ng/mL | 0.5 - 150 ng/mL |
| Intra-Assay Precision (%CV) | 2.2 - 12.2% | ≤ 10.4% |
| Inter-Assay Precision (%CV) | 2.2 - 12.2% | ≤ 10.4% |
| Accuracy | 84.3 - 111.7% | Not explicitly stated |
| Recovery | 95.7% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | 0.5 ng/mL |
Table 2: Performance Characteristics of GC-MS Method for this compound
| Parameter | Method C |
| Linearity Range | 1.00 - 500.0 µg/L (equivalent to 1.00 - 500.0 ng/mL) |
| Precision (%CV) | 4.7 - 7.2% |
| Accuracy (% Bias) | -6.33 - 2.88% |
| Recovery | 84.9 - 107.7% |
| Lower Limit of Quantification (LLOQ) | 1.00 µg/L (equivalent to 1.00 ng/mL) |
Table 3: Performance Characteristics of a Commercial Sertraline Immunoassay
| Parameter | Immunoassay (ELISA) |
| Analyte Detected | Sertraline and its metabolites |
| Cross-Reactivity with this compound | 50%[1] |
| Intended Use | Qualitative screening for forensic use[1] |
| Sensitivity (I-50 for Sertraline) | 80 ng/mL[1] |
Note: Immunoassays for Sertraline are generally designed for screening and may not provide the specificity required for precise quantification of this compound due to cross-reactivity with the parent drug and other metabolites.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of validated methods found in the scientific literature.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it the gold standard for therapeutic drug monitoring.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add an internal standard.
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Poroshell EC-C18, 3 x 100 mm, 2.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is 0.450 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 292.1 → 159.1
-
Sertraline (Parent Drug): m/z 306.1 → 159.1
-
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers another robust method for the quantification of this compound, often requiring derivatization.
-
Sample Preparation (Solid-Phase Extraction and Derivatization):
-
To a whole blood sample, add an internal standard.
-
Perform solid-phase extraction (SPE) to isolate the analytes.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue and perform derivatization using an agent like heptafluorobutyric anhydride (B1165640) (HFBA) to improve volatility and chromatographic properties.[2][3]
-
-
Chromatographic Separation:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5).
-
Carrier Gas: Helium.
-
Temperature Program: An oven temperature gradient is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.
-
Protocol 3: Immunoassay (ELISA)
Immunoassays are typically used for rapid screening rather than precise quantification of this compound.
-
Principle: A competitive enzyme-linked immunosorbent assay where the drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites on a microplate.
-
Procedure:
-
Add standards, controls, and samples to the antibody-coated microplate wells.
-
Add the drug-enzyme conjugate.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add a substrate that reacts with the bound enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.
-
Visualizations of Workflows and Pathways
The following diagrams illustrate the metabolic pathway of Sertraline and the analytical workflows.
References
- 1. neogen.com [neogen.com]
- 2. Reliability of antidepressant assays: a reference laboratory perspective on antidepressant monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Interlaboratory Comparison of Therapeutic Drug Monitoring Data and Its Use for Evaluation of Published Therapeutic Reference Ranges - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Contribution of Desmethylsertraline to Sertraline's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sertraline (B1200038) and its primary metabolite, desmethylsertraline, to elucidate the contribution of the metabolite to the overall pharmacological effects of the parent drug. The information presented is based on experimental data from preclinical and clinical studies.
Pharmacological Profile: A Head-to-Head Comparison
Sertraline, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes N-demethylation to form its principal active metabolite, this compound.[1] While pharmacologically active, this compound exhibits a distinct pharmacological profile compared to its parent compound.
Table 1: Comparative Pharmacodynamics of Sertraline and this compound
| Parameter | Sertraline | This compound | Reference |
| Primary Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) | Monoamine Reuptake Inhibitor | [2] |
| Serotonin Transporter (SERT) Potency (Ki) | ~3 nM | ~76 nM (approx. 20-50 fold weaker than sertraline) | [1][2] |
| Norepinephrine Transporter (NET) Potency (Ki) | Weak | ~420 nM | [2] |
| Dopamine (B1211576) Transporter (DAT) Potency (Ki) | Weak | ~440 nM | [2] |
| In Vivo Serotonin Reuptake Inhibition | Potent | Substantially weaker than sertraline | [3][4] |
Key Insights:
-
Sertraline is a highly potent and selective inhibitor of the serotonin transporter.
-
This compound is significantly less potent at inhibiting serotonin reuptake, with estimates ranging from 10 to 50 times weaker than sertraline.[1][4][5]
-
Unlike sertraline's high selectivity for SERT, this compound displays a more balanced, albeit weak, inhibitory activity across serotonin, norepinephrine, and dopamine transporters, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2]
Pharmacokinetic Properties: A Tale of Two Half-Lives
The pharmacokinetic profiles of sertraline and this compound are crucial in understanding the potential contribution of the metabolite to the overall clinical effect.
Table 2: Comparative Pharmacokinetics of Sertraline and this compound
| Parameter | Sertraline | This compound | Reference |
| Half-life (t1/2) | ~22-37 hours | ~62-104 hours | [6][7] |
| Time to Peak Plasma Concentration (Tmax) | ~6-7 hours | ~8-10 hours | [6][7] |
| Plasma Protein Binding | ~98% | ~98% | [5] |
| Steady-State Plasma Concentrations | Lower than this compound | Generally higher than sertraline | [5][7] |
| Brain Concentrations | Initially higher, then surpassed by this compound after ~7-8 hours (in rodents) | Accumulates and surpasses sertraline concentrations over time | [3] |
Key Insights:
-
This compound has a substantially longer elimination half-life than sertraline, leading to its accumulation in the body with chronic administration.[5][7]
-
At steady state, plasma concentrations of this compound are often higher than those of the parent drug.[5][7]
-
In rodent models, this compound concentrations in the brain eventually exceed those of sertraline.[3]
Contribution to Therapeutic and Adverse Effects
The central question is whether the sustained, higher concentrations of the less potent this compound contribute significantly to the clinical effects of sertraline.
Therapeutic Effects:
In vivo studies suggest that this compound's contribution to the acute blockade of central serotonin reuptake is likely negligible.[4] For instance, at doses where sertraline produces a robust increase in extracellular serotonin, this compound shows no effect.[4] However, due to its prolonged presence in the brain, it may contribute to the sustained inhibition of the serotonin transporter following chronic sertraline administration.[3] Some research posits that this sustained, albeit weaker, serotonergic modulation could contribute to the long-term therapeutic effects of sertraline treatment.[5]
Adverse Effects:
Recent research in zebrafish models suggests that this compound, rather than sertraline, may be implicated in certain adverse outcomes associated with gestational exposure, such as cardiovascular and neurodevelopmental dysregulation.[8] Both sertraline and this compound are also substrates for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier, which could be a factor in drug-drug interactions.[9][10]
Experimental Protocols
In Vitro Assessment of Transporter Binding Affinity (Radioligand Binding Assay)
-
Objective: To determine the binding affinity (Ki) of sertraline and this compound for serotonin, norepinephrine, and dopamine transporters.
-
Methodology:
-
Preparation of Synaptosomes: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing neurotransmitter transporters.
-
Radioligand Incubation: Synaptosomal preparations are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]GBR-12935 for DAT) and varying concentrations of the test compounds (sertraline or this compound).
-
Separation and Scintillation Counting: The mixture is filtered to separate bound from unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Serotonin Reuptake Inhibition (Microdialysis)
-
Objective: To measure the effect of sertraline and this compound on extracellular serotonin levels in the brain of live animals.
-
Methodology:
-
Microdialysis Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., rat striatum).
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate, containing extracellular fluid from the surrounding tissue, is collected at regular intervals.
-
Drug Administration: Sertraline or this compound is administered to the animal (e.g., via subcutaneous injection).
-
Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The change in extracellular serotonin concentration from baseline following drug administration is calculated.
-
Visualizations
Caption: Metabolic pathway of sertraline to this compound.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparison of this compound with sertraline as a monoamine uptake inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Pharmacokinetics of sertraline and its N-demethyl metabolite in elderly and young male and female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sertraline metabolite, this compound, may be implicated in adverse outcomes reported after gestational sertraline use: insights from a study in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sertraline and its metabolite this compound, but not bupropion or its three major metabolites, have high affinity for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sertraline and Its Metabolite this compound, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Desmethylsertraline Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific pharmacokinetics of a drug's major metabolite is crucial for the preclinical to clinical translation of safety and efficacy data. This guide provides a comparative overview of the pharmacokinetics of desmethylsertraline (DMS), the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), in humans, monkeys, rats, and mice.
This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes the metabolic pathway and a typical experimental workflow to aid in the design and interpretation of nonclinical and clinical studies.
Executive Summary of Pharmacokinetic Parameters
This compound exhibits notable pharmacokinetic differences across the species evaluated. In humans, DMS is characterized by a long half-life and significant accumulation upon multiple dosing of sertraline. While comprehensive quantitative data in common preclinical species are less readily available in publicly accessible literature, existing studies indicate species-specific variations in exposure and disposition. The following table summarizes the available quantitative pharmacokinetic parameters for this compound.
| Species | Dosing Regimen (Sertraline) | Tmax (h) | Cmax (µg/mL) | AUC (mg·h/L) | t1/2 (h) |
| Human | 200 mg, once-daily, multiple doses | 8 - 10[1] | 0.14[2] | 2.3[2] | 65[2] |
| 56 - 120[1] | |||||
| Monkey (Cynomolgus) | 20 mg/kg, once-daily, for one week | N/A | N/A | N/A | N/A |
| Rat | N/A | ~6* | N/A | 66-270% of Sertraline AUC[3] | N/A |
| Mouse | N/A | N/A | N/A | N/A | N/A |
Note: Tmax for rats is an approximation based on a study of a sertraline prodrug. "N/A" indicates that specific quantitative data was not found in the searched literature.
Metabolic Pathway of Sertraline to this compound
Sertraline is extensively metabolized in the liver, primarily through N-demethylation to its major active metabolite, this compound. This process is mediated by several cytochrome P450 (CYP) enzymes.
Caption: Metabolic conversion of sertraline to this compound.
Experimental Protocols
Accurate assessment of pharmacokinetic parameters relies on well-defined experimental protocols. Below are representative methodologies for oral administration and blood sampling in key preclinical species.
Pharmacokinetic Study Protocol in Cynomolgus Monkeys
A study in adult female cynomolgus monkeys involved the oral administration of sertraline hydrochloride.[4][5][6]
-
Dosing: Monkeys were trained for voluntary oral dosing. Sertraline was administered in a pudding vehicle at cumulative doses of 5, 10, 15, and 20 mg/kg, each for one week.[4][5][6]
-
Blood Sampling: On the seventh day of each dosing week, blood samples were collected 4 hours after the final dose. The animals were sedated with ketamine HCl (10-15 mg/kg) prior to blood collection.[4][5][6]
-
Sample Analysis: Plasma concentrations of sertraline and this compound were determined using a gas chromatography with nitrogen-phosphorus detection (GC-NPD) method.[4]
General Protocol for Pharmacokinetic Studies in Rats
The following outlines a general procedure for conducting pharmacokinetic studies in rats, based on common laboratory practices.
-
Dosing: Wistar rats are typically fasted overnight prior to oral administration. The test compound, such as a sertraline prodrug, can be dissolved in a vehicle like 0.1% aqueous dimethyl sulfoxide (B87167) (DMSO).[7] The solution is administered via oral gavage at a specified dose (e.g., 10 mg/kg).[7]
-
Blood Sampling: Serial blood samples are collected from the ocular vein at multiple time points post-dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 6, 12, 24, 48, 72, 120, and 190 hours).[7] Blood is collected into tubes containing an anticoagulant like EDTA.[7]
-
Sample Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis by a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
General Protocol for Pharmacokinetic Studies in Mice
A representative protocol for conducting pharmacokinetic studies in mice is as follows.
-
Dosing: The test compound is formulated in a suitable vehicle, such as 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC), and administered via oral gavage.
-
Blood Sampling: Serial blood samples can be collected from a single mouse at multiple time points. Common techniques include submandibular vein (cheek) bleed for early time points and retro-orbital or cardiac puncture for later time points.
-
Sample Analysis: Plasma or whole blood samples are processed and analyzed using a sensitive bioanalytical method like LC-MS/MS to determine the concentrations of the analyte of interest.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Discussion of Comparative Findings
The available data highlight the extended half-life of this compound in humans, which is a key factor in its accumulation to steady-state concentrations that can be higher than the parent drug.[1] This prolonged exposure may contribute to both the therapeutic and adverse effects of sertraline treatment.
In rats, the finding that the AUC of this compound can be substantially higher than that of sertraline (up to 270%) suggests significant first-pass metabolism and formation of the metabolite.[3] Furthermore, studies in both rats and mice have indicated that this compound concentrations in the brain can exceed those of sertraline, which is an important consideration for assessing the central nervous system effects of the metabolite.[8]
For non-human primates, specifically cynomolgus monkeys, circulating concentrations of this compound have been shown to be within the therapeutic range observed in humans, suggesting that this species can be a relevant model for studying the effects of both sertraline and its major metabolite.[4][5][6] However, the lack of detailed public data on the full pharmacokinetic profile of this compound in monkeys necessitates further investigation to fully characterize its absorption, distribution, metabolism, and excretion in this species.
The absence of quantitative pharmacokinetic data for this compound in mice in the reviewed literature represents a significant data gap. Given the widespread use of mice in preclinical drug discovery and safety assessment, generating these data would be highly valuable for the research community.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Desmethylsertraline as a Biomarker: A Comparative Guide for Researchers
An objective analysis of the utility of desmethylsertraline as a biomarker for sertraline (B1200038) therapy, with a comparative look at alternative markers and supporting experimental data.
Introduction
Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its major metabolite, this compound, has been a subject of interest as a potential biomarker to guide therapeutic drug monitoring (TDM) and personalize treatment. This guide provides a comprehensive comparison of this compound with other potential biomarkers for sertraline therapy, supported by experimental data and detailed methodologies. The aim is to offer researchers, scientists, and drug development professionals a clear perspective on the current evidence and future directions in this area.
This compound: Pharmacokinetic and Pharmacodynamic Profile
Sertraline is primarily metabolized in the liver to N-desmethylsertraline.[1] This process is mainly carried out by cytochrome P450 enzymes, with CYP2B6 playing a major role at lower concentrations and CYP2C19, CYP2D6, and CYP3A4 contributing at higher concentrations.[1]
| Parameter | Sertraline | This compound | Reference |
| Half-life | ~26 hours | 62-104 hours | [1] |
| Time to Peak Plasma Concentration | 4.5-8.4 hours | 8-10 hours after administration of sertraline | [1] |
| Plasma Protein Binding | ~98.5% | ~98.5% | [2] |
| Serotonin Transporter (SERT) Inhibition Potency | High | Substantially (50-fold) weaker than sertraline | [1] |
The significantly longer half-life of this compound leads to its accumulation in the plasma, with concentrations often exceeding those of the parent drug.[1] While pharmacologically active, its potency as a serotonin reuptake inhibitor is considerably lower than that of sertraline, and its direct contribution to the clinical effects of sertraline is thought to be negligible.[1]
Validating this compound as a Biomarker: The Evidence
The core question for validating this compound as a biomarker is whether its concentration, either alone or in relation to sertraline, correlates with clinical efficacy or adverse effects.
Correlation with Clinical Response
A significant challenge in using this compound as a biomarker is the lack of a clear correlation with clinical outcomes. One study involving a six-month follow-up of patients treated with sertraline found no correlation between serum drug concentrations (of either sertraline or this compound) and clinical effect .[3][4] This finding suggests that monitoring these concentrations may not be a reliable predictor of treatment success.
The this compound/Sertraline Ratio
While individual concentrations may not be informative, the ratio of this compound to sertraline has shown more promise. This ratio exhibits lower intraindividual variability compared to the concentrations of either compound alone, suggesting it could be a more stable indicator of an individual's metabolic phenotype.[3][4] For instance, a low ratio might indicate slower metabolism of sertraline, potentially due to genetic factors or drug interactions.
| Biomarker | Pro | Con | Reference |
| This compound Concentration | Higher and more stable plasma concentrations than sertraline. | No established correlation with clinical efficacy. | [1][3][4] |
| This compound/Sertraline Ratio | Low intraindividual variability, reflecting metabolic status. | Clinical utility in predicting response or toxicity is not yet established. | [3][4] |
Comparison with Alternative Biomarkers
The limitations of using this compound as a standalone biomarker have prompted the exploration of other markers to guide sertraline therapy.
| Biomarker Type | Specific Examples | Advantages | Disadvantages |
| Genetic Biomarkers | CYP2C19 genotype | Can predict metabolic status (poor, intermediate, extensive, or ultrarapid metabolizer) and inform dose adjustments. | Does not account for other factors influencing drug levels (e.g., adherence, other medications). |
| Neurobiological Biomarkers | Electroencephalography (EEG), Neuroimaging (fMRI) | May provide direct measures of brain activity and network changes in response to treatment. | Expensive, requires specialized equipment and expertise, and clinical utility is still under investigation. |
Experimental Protocols
Validating a biomarker requires rigorous experimental design. Below are outlines of key experimental approaches.
Analytical Method Validation
The accurate quantification of sertraline and this compound in biological matrices is a prerequisite for any validation study.
Objective: To establish a reliable and reproducible method for measuring sertraline and this compound concentrations in plasma or serum.
Methodology:
-
Sample Preparation: Protein precipitation followed by solid-phase extraction.
-
Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
-
Validation Parameters:
-
Linearity: Establish a calibration curve over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations.
-
Selectivity: Ensure no interference from endogenous compounds or other medications.
-
Stability: Assess the stability of the analytes under various storage and handling conditions.
-
Clinical Validation Study Design
A prospective clinical trial is the gold standard for validating a biomarker's clinical utility.
Study Title: A Prospective, Observational Study to Validate the Use of this compound and the this compound/Sertraline Ratio as Biomarkers for Sertraline Treatment Response in Major Depressive Disorder.
Study Design:
-
Population: Patients diagnosed with major depressive disorder initiating sertraline treatment.
-
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of MDD according to DSM-5 criteria.
-
Willingness to provide blood samples for pharmacokinetic analysis.
-
-
Exclusion Criteria:
-
Known hypersensitivity to sertraline.
-
Concomitant use of medications known to significantly interact with sertraline metabolism.
-
Pregnancy or lactation.
-
-
Procedure:
-
Baseline Assessment: Collect demographic data, clinical history, and baseline depression severity scores (e.g., Hamilton Depression Rating Scale - HAM-D).
-
Treatment: Initiate sertraline treatment according to standard clinical practice.
-
Pharmacokinetic Sampling: Collect blood samples at steady-state (e.g., after 4 weeks of stable dosing) to measure sertraline and this compound concentrations.
-
Clinical Follow-up: Assess clinical response and adverse effects at regular intervals (e.g., weeks 4, 8, and 12) using standardized rating scales.
-
-
Endpoints:
-
Primary: Correlation between this compound concentration and/or the this compound/sertraline ratio at week 4 and the change in HAM-D score from baseline to week 12.
-
Secondary: Association between biomarker levels and the incidence of specific adverse effects.
-
-
Statistical Analysis:
-
Pearson or Spearman correlation to assess the relationship between biomarker levels and clinical outcomes.
-
Regression models to adjust for potential confounding variables.
-
Visualizing Key Processes
Sertraline Metabolism Pathway
References
- 1. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sertraline - Wikipedia [en.wikipedia.org]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Serum disposition of sertraline, N-desmethylsertraline and paroxetine: a pharmacokinetic evaluation of repeated drug concentration measurements during 6 months of treatment for major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethylsertraline's Activity at the Serotonin Transporter: A Comparative Analysis in Wild-Type vs. Antidepressant-Insensitive Models
For Immediate Release
[City, State] – [Date] – A detailed comparative analysis of desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant sertraline (B1200038), reveals significant differences in its interaction with the wild-type serotonin (B10506) transporter (SERT) versus a genetically modified, antidepressant-insensitive SERT. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by quantitative data and detailed experimental protocols.
This compound, while less potent than its parent compound, contributes to the overall therapeutic effect of sertraline due to its prolonged presence in the brain.[1] Understanding its activity profile in both normal and altered transporter states is crucial for elucidating its precise role in antidepressant action and for the development of novel therapeutics.
Quantitative Comparison of this compound Activity
The following table summarizes the inhibitory potency (IC50) and selectivity of this compound on wild-type mouse SERT (wt mSERT) and an antidepressant-insensitive mutant (I172M mSERT).
| Compound | Target | IC50 (nM) | Selectivity (Fold Shift) |
| This compound | wt mSERT | 63 | 2.5 |
| I172M mSERT | 158 | ||
| Sertraline | wt mSERT | 1.6 | 81 |
| I172M mSERT | 130 |
Data sourced from[2][3]. The fold shift represents the ratio of IC50 for I172M mSERT to wt mSERT, indicating the loss of sensitivity in the mutant transporter.
The data clearly indicates that this compound is significantly less potent at inhibiting the wild-type serotonin transporter compared to sertraline.[2][3] Notably, the 81-fold loss of sensitivity to sertraline in the I172M mutant is drastically reduced to only a 2.5-fold difference for this compound, suggesting a different binding interaction.[2][3]
Broader Pharmacological Profile
Beyond its effects on SERT, this compound exhibits a more balanced profile as a monoamine reuptake inhibitor compared to sertraline.[4] It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4] While its primary activity at the serotonin transporter in vivo is considered to have a negligible contribution to the acute antidepressant effects of sertraline[5], its accumulation in the brain after repeated sertraline administration may lead to the inhibition of catecholamine transporters.[1]
Insights from Other Knockout Models
-
Dopamine (B1211576) Transporter (DAT) Knockout Models: DAT knockout mice exhibit hyperdopaminergia, leading to locomotor hyperactivity.[6][7] These models are instrumental in studying conditions with elevated dopamine levels.[8] Given this compound's activity as a dopamine reuptake inhibitor, its effects in these models could reveal its contribution to the dopaminergic aspects of sertraline's action.
-
Sigma-1 Receptor (Sig-1R) Knockout Models: Deletion of the sigma-1 receptor in mice results in a depressive-like phenotype, characterized by increased immobility in the forced swim test.[9][10] This suggests that the sigma-1 receptor plays a role in mood regulation. As some antidepressants interact with this receptor, investigating this compound in Sig-1R knockout mice could clarify its potential involvement in non-SERT-mediated antidepressant mechanisms.
Experimental Methodologies
The following section details the experimental protocol used to determine the inhibitory effects of this compound on the serotonin transporter.
Synaptosome Preparation and Serotonin Uptake Assay
Objective: To measure the potency of this compound in inhibiting serotonin uptake in brain-derived synaptosomes from both wild-type and I172M mSERT mice.
Protocol:
-
Animal Models: Wild-type (I172 mSERT) and antidepressant-insensitive (M172 mSERT) transgenic mice were used.[2]
-
Synaptosome Preparation:
-
Whole brains were homogenized in a sucrose (B13894) solution.
-
The homogenate was centrifuged to pellet cellular debris.
-
The supernatant was further centrifuged at a higher speed to pellet synaptosomes.
-
The synaptosome pellet was resuspended in a Krebs-Ringer-HEPES buffer.
-
-
Serotonin Uptake Assay:
-
Synaptosomes were pre-incubated with varying concentrations of this compound or vehicle.
-
³H-labeled serotonin (³H-5-HT) was added to initiate the uptake reaction.
-
Uptake was allowed to proceed for a set time at 37°C.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate synaptosomes from the incubation medium.
-
The filters were washed with ice-cold buffer to remove non-specifically bound ³H-5-HT.
-
The radioactivity retained on the filters, representing the amount of ³H-5-HT taken up by the synaptosomes, was measured using liquid scintillation counting.
-
-
Data Analysis:
-
IC50 values (the concentration of the drug that inhibits 50% of specific ³H-5-HT uptake) were calculated by non-linear regression analysis of the concentration-response curves.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Inhibition of Wild-Type vs. Mutant SERT.
Caption: Synaptosome Serotonin Uptake Assay Workflow.
Caption: this compound's Monoamine Reuptake Inhibition.
References
- 1. Comparison of this compound with sertraline as a monoamine uptake inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice: prominent effects of dopamine transporter deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine Transporter Deficient Rodents: Perspectives and Limitations for Neuroscience [mdpi.com]
- 8. The selective serotonin-2A receptor antagonist M100907 reverses behavioral deficits in dopamine transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor knockout mice display a depressive-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Desmethylsertraline Against Novel Antidepressant Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of desmethylsertraline's performance against a new wave of antidepressant compounds that are shifting the paradigm of depression treatment. This document summarizes key quantitative data, details experimental protocols for preclinical evaluation, and visualizes the complex signaling pathways involved.
Introduction: A Shifting Landscape in Antidepressant Research
For decades, the monoamine hypothesis has dominated antidepressant drug development, leading to the widespread use of selective serotonin (B10506) reuptake inhibitors (SSRIs) and other related compounds. This compound, the primary active metabolite of the SSRI sertraline, functions as a monoamine reuptake inhibitor.[1] However, a significant portion of patients with major depressive disorder (MDD) do not respond adequately to these traditional treatments.[2] This has spurred the exploration of novel mechanisms of action, moving beyond monoamines to target systems such as the glutamatergic and GABAergic pathways.[3]
This guide benchmarks this compound against three classes of novel antidepressant compounds: the glutamatergic modulator ketamine and its derivatives, the psychedelic compound psilocybin, and the multimodal agent AXS-05 (dextromethorphan-bupropion).
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize the binding affinities (Ki) of this compound and the selected novel antidepressant compounds for their primary molecular targets. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of this compound and Bupropion for Monoamine Transporters
| Compound | SERT | NET | DAT |
| This compound | 76 | 420 | 440 |
| Bupropion | 45,000 | 1,400 | 2,800 |
Data sourced from references[1]
Table 2: Binding Affinity (Ki, nM) of Novel Antidepressant Compounds for Their Primary Targets
| Compound | Primary Target | Ki (nM) |
| Esketamine | NMDA Receptor | 465 |
| Arketamine | NMDA Receptor | 1,340 |
| Psilocin (active metabolite of Psilocybin) | 5-HT2A Receptor | 120-173 |
| 5-HT2C Receptor | 79-311 | |
| 5-HT1A Receptor | 152-146 | |
| Dextromethorphan | NMDA Receptor | 500-2,000 |
| Sigma-1 Receptor | 142-652 |
Data sourced from references[4][5]
Experimental Protocols: Methodologies for Preclinical Evaluation
The following are detailed methodologies for key in vitro and in vivo experiments crucial for the preclinical assessment of antidepressant efficacy.
In Vitro Assays
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor or transporter.[6][7][8]
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor/transporter.[9]
-
Radioligand specific to the target (e.g., [³H]citalopram for SERT).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]
-
96-well plates.[9]
-
Glass fiber filters.[9]
-
Scintillation counter.[9]
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in a 96-well plate.[9]
-
Allow the reaction to reach equilibrium (typically 60-90 minutes at room temperature or 30°C).[9][10]
-
Terminate the binding by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[9]
-
Wash the filters multiple times with ice-cold wash buffer.[9]
-
Measure the radioactivity trapped on the filters using a scintillation counter.[9]
-
-
Data Analysis:
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
This assay measures the functional ability of a compound to inhibit the reuptake of neurotransmitters into cells.[11][12]
-
Objective: To determine the IC50 value of a test compound for inhibiting neurotransmitter reuptake.
-
Materials:
-
Procedure:
-
Plate the cells in 96-well plates and allow them to form a confluent monolayer.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate uptake by adding the radiolabeled neurotransmitter.[11]
-
After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.[11]
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that causes 50% inhibition of neurotransmitter uptake (IC50).
-
In Vivo Assays
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.[13][14][15]
-
Objective: To assess the effect of a test compound on the duration of immobility in mice or rats subjected to a stressful swimming environment.
-
Apparatus: A cylindrical container (e.g., 30 cm height x 20 cm diameter for mice) filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[14][16]
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes.[13]
-
Administer the test compound or vehicle at a predetermined time before the test.
-
Gently place the animal into the water-filled cylinder.[14]
-
Record the animal's behavior for a total of six minutes.[13][14]
-
The primary measure is the duration of immobility during the last four minutes of the test.[14] Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.[17]
-
-
Data Analysis:
-
Compare the duration of immobility between the compound-treated group and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
The SPT is a measure of anhedonia, a core symptom of depression, in rodents.[18][19][20]
-
Objective: To assess the effect of a test compound on the preference for a sweetened solution over plain water.
-
Procedure:
-
Individually house the animals to allow for accurate measurement of individual consumption.[20]
-
Habituate the animals to the presence of two drinking bottles in their home cage for at least three days.[18]
-
Following habituation, present the animals with two pre-weighed bottles: one containing a 1% sucrose (B13894) solution and the other containing plain water.[18]
-
Measure the consumption from each bottle over a 24-hour period by weighing the bottles.[18]
-
Switch the position of the bottles daily to avoid place preference.[18]
-
-
Data Analysis:
-
Calculate the sucrose preference as a percentage: (Sucrose solution consumed / Total fluid consumed) x 100.
-
An increase in sucrose preference in the compound-treated group compared to a disease model control group suggests an antidepressant-like effect.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of Action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embodimentcounselling.com [embodimentcounselling.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. conductscience.com [conductscience.com]
Peer-reviewed validation studies of Desmethylsertraline research
A comprehensive guide to the peer-reviewed validation of Desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant Sertraline (B1200038). This document provides a comparative analysis of analytical methodologies for its quantification and an overview of its pharmacological profile in relation to its parent compound.
Comparative Analysis of Analytical Methods
The quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Various analytical methods have been developed and validated, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent and sensitive technique.
LC-MS/MS Methodologies
LC-MS/MS methods offer high sensitivity and selectivity for the simultaneous determination of Sertraline and this compound in human plasma and other biological samples. A comparison of key validation parameters from different studies is presented below.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 10.0 - 1280[1][2] | 0.5 - 150[3] | 1.00 - 500.0 (µg/L) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.0[4] | 0.5[3] | 1.00 (µg/L)[5] |
| Intra-assay Precision (% CV) | 2.2 - 12.2[1][4] | ≤ 10.4[3] | 4.7 - 7.2[5] |
| Inter-assay Precision (% CV) | 2.2 - 12.2[1] | ≤ 10.4[3] | 4.7 - 7.2[5] |
| Accuracy (%) | 92.0 - 111.7[1][4] | Not explicitly stated | -6.33 to 2.88[5] |
| Recovery/Extraction Efficiency (%) | 95.7[1][2] | > 90[6] | 84.9 - 107.7[5] |
| Sample Volume | 200 µL Plasma[1][2] | 300 µL Plasma[3] | Whole Blood |
| Internal Standard | N-desmethylsertraline-d4[1][2] | Fluoxetine[3] | Protriptyline[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for sample preparation and analysis.
Protocol 1: LC-MS/MS with Protein Precipitation
This method is noted for its simplicity and high throughput.
-
Sample Preparation : To 200 µL of human plasma, add an internal standard. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile). Vortex and then centrifuge to pellet the precipitated proteins.[1][2]
-
Chromatographic Separation : Inject the supernatant onto a C18 reversed-phase column (e.g., Poroshell EC-C18, 3 × 100 mm, 2.7 µm).[1][2] Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724) at a flow rate of 0.450 mL/min.[1][7]
-
Mass Spectrometric Detection : Perform MS/MS analysis in positive ionization mode. Monitor the specific mass-to-charge ratio (m/z) transitions for this compound (e.g., 292.1 → 159.1) and its deuterated internal standard.[1][2]
Protocol 2: GC-MS with Solid-Phase Extraction and Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) provides an alternative, though more complex, method for quantification.
-
Sample Preparation : Perform solid-phase extraction (SPE) of this compound from whole blood using a suitable cartridge.
-
Derivatization : Evaporate the eluate and derivatize the residue with heptafluorobutyric anhydride (B1165640) (HFBA) to improve volatility and chromatographic properties.[5]
-
GC-MS Analysis : Inject the derivatized sample into a GC-MS system. The separation is typically achieved on a capillary column, and detection is performed in selected ion monitoring (SIM) mode for enhanced sensitivity.[5]
Pharmacological Profile: this compound vs. Sertraline
This compound is an active metabolite of Sertraline, and while it contributes to the overall pharmacological effect, its potency and selectivity differ from the parent drug.
Table 2: Comparative Pharmacological Activity
| Feature | This compound | Sertraline |
| Primary Mechanism | Monoamine Reuptake Inhibitor[8] | Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) |
| Serotonin Transporter (SERT) Inhibition (Ki, nM) | 76[8] | 3[8] |
| Norepinephrine Transporter (NET) Inhibition (Ki, nM) | 420[8] | Weakly inhibits[9] |
| Dopamine Transporter (DAT) Inhibition (Ki, nM) | 440[8] | Weakly inhibits[9] |
| In Vivo Potency (Serotonin Reuptake Inhibition) | Less potent than Sertraline[10][11] | More potent |
| Clinical Contribution | May contribute to prolonged SERT inhibition, but its direct effect on central 5-HT reuptake is considered negligible in some studies.[10][11] | Primary therapeutic effects |
| Metabolism | Formed by N-demethylation of Sertraline, catalyzed by multiple cytochrome P450 enzymes (CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[12] | Extensively metabolized to this compound.[12] |
| P-glycoprotein (P-gp) Affinity | High affinity; substrate of P-gp.[13] | High affinity; substrate and inhibitor of P-gp.[9][13] |
Signaling Pathway Context
Sertraline and this compound exert their effects by inhibiting the reuptake of neurotransmitters in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. The primary target is the serotonin transporter (SERT).
Conclusion
The validation studies of this compound primarily focus on robust and sensitive analytical methods, with LC-MS/MS being the gold standard for its quantification in biological fluids. These methods are essential for understanding its pharmacokinetic profile. Pharmacologically, while this compound is an active metabolite, it is a significantly less potent serotonin reuptake inhibitor than its parent compound, Sertraline. However, its prolonged presence in the body may contribute to the overall therapeutic and side-effect profile of Sertraline treatment. Further research is warranted to fully elucidate the clinical implications of this compound, particularly in specific patient populations and during long-term therapy.
References
- 1. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of sertraline and this compound in human serum using copolymeric bonded-phase extraction, liquid chromatography and gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Comparison of the effects of sertraline and its metabolite this compound on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sertraline N-demethylation is catalyzed by multiple isoforms of human cytochrome P-450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sertraline and Its Metabolite this compound, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Desmethylsertraline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Desmethylsertraline in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
Hazard Identification and Risk Assessment
This compound, the primary metabolite of sertraline, requires careful handling due to its potential health effects. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2): Causes serious eye irritation.[2]
A thorough risk assessment should be conducted before commencing any new experimental protocol involving this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Operation | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection | Additional PPE |
| Storage and Transport (within the lab) | Single pair of nitrile gloves | Safety glasses | Standard lab coat | Not generally required | Closed-toe shoes |
| Weighing of Powder | Double pair of nitrile gloves | Safety goggles | Lab coat with knit cuffs | N95 respirator or use of a ventilated balance enclosure/fume hood | Anti-static weigh paper/boat |
| Preparation of Solutions (Dissolving) | Double pair of nitrile gloves | Safety goggles or face shield | Chemical-resistant lab coat or gown | Work within a chemical fume hood | N/A |
| In Vitro/In Vivo Dosing | Double pair of nitrile gloves | Safety glasses with side shields | Lab coat | Not generally required for solutions, unless aerosols are generated | N/A |
| Spill Cleanup | Double pair of chemical-resistant gloves | Safety goggles and face shield | Chemical-resistant gown | N95 respirator (for powders) or PAPR for large spills | Shoe covers |
| Waste Disposal | Double pair of nitrile gloves | Safety glasses | Lab coat | Not generally required | N/A |
Experimental Protocols
Weighing this compound Powder
This protocol outlines the procedure for accurately weighing powdered this compound while minimizing exposure.
Methodology:
-
Preparation: Before starting, ensure the analytical balance is calibrated and the work area within the chemical fume hood or ventilated balance enclosure is clean.
-
Tare the Container: Place a pre-labeled, clean, and dry receiving vessel (e.g., a microcentrifuge tube or vial) on the analytical balance and tare the weight.
-
Aliquot the Compound: Transfer a small, estimated amount of this compound from the stock container to a piece of anti-static weighing paper or a weigh boat using a clean spatula. Never return excess compound to the stock container.
-
Transfer to Vessel: Carefully transfer the weighed powder into the tared receiving vessel.
-
Re-weigh for Accuracy: Place the receiving vessel containing the powder back on the balance to obtain the precise weight.
-
Decontamination: Clean the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of this compound.
Methodology:
-
Solvent Selection: Choose an appropriate solvent in which this compound is soluble (e.g., DMSO, ethanol). Consult the manufacturer's data sheet for solubility information.
-
Calculation: Calculate the required volume of solvent to add to the weighed this compound to achieve the desired stock concentration.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution: In a chemical fume hood, add the calculated volume of solvent to the vessel containing the weighed this compound.
-
Mixing: Securely cap the vessel and vortex or sonicate until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under the recommended conditions (e.g., at -20°C or -80°C, protected from light).
Operational and Disposal Plans
Spill Response
-
Small Spills (Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid generating dust.
-
Wet the absorbent paper with a suitable solvent (e.g., 70% ethanol).
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area again with a detergent solution.
-
-
Small Spills (Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Collect the saturated absorbent material and place it in a sealed bag for hazardous waste disposal.
-
Clean the spill area with a detergent solution.
-
-
Large Spills:
-
Evacuate the area and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Waste Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.[3][4]
-
Segregation: Collect all this compound waste (unused compound, contaminated labware, PPE) in a dedicated, clearly labeled hazardous waste container. The container should be leak-proof and have a secure lid.
-
Labeling: Label the container with "Hazardous Waste," "this compound," and the accumulation start date.[5]
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. The primary method of disposal is typically incineration.[3] For transportation purposes, Sertraline hydrochloride is classified as an Environmentally Hazardous Substance, Solid, n.o.s., with UN number 3077.[2]
Workflow Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical flow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
